molecular formula C21H36O5 B024374 Carboprost CAS No. 35700-23-3

Carboprost

Número de catálogo: B024374
Número CAS: 35700-23-3
Peso molecular: 368.5 g/mol
Clave InChI: DLJKPYFALUEJCK-IIELGFQLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carboprost is a synthetic analog of naturally occurring prostaglandin F2α (PGF2α), specifically known as 15(S)-15-methyl PGF2α. This structural modification, a methyl group at the C-15 position, significantly enhances its biological activity by inhibiting the rapid metabolism via 15-hydroxyprostaglandin dehydrogenase that inactivates the primary prostaglandin, resulting in a longer duration of action in experimental settings . As a research tool, this compound is a potent agonist of the prostaglandin F2α receptor (FP receptor) . Its primary mechanism of action involves binding to smooth muscle FP receptors, leading to a marked increase in intracellular free calcium concentration. This cascade subsequently activates myosin light-chain kinase, ultimately inducing strong and sustained contractions of smooth muscle, particularly within the myometrium . This makes it an invaluable compound for studying uterine physiology, contractile mechanisms, and the pathophysiology of conditions like postpartum hemorrhage . In a research context, this compound is primarily used to investigate pathways and develop models related to uterine atony and hemostasis. Its application extends to the study of parturition and the biochemical events of the third stage of labor, where endogenous prostaglandin surges occur . Furthermore, its ability to stimulate gastrointestinal smooth muscle and its potential effects on bronchoconstriction and vascular smooth muscle make it a versatile compound for research beyond reproductive biology. This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJKPYFALUEJCK-IIELGFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022739
Record name Carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35700-23-3, 59286-19-0
Record name Carboprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35700-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Methyl-pgf2-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carboprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent primarily utilized in the management of postpartum hemorrhage due to uterine atony. Its mechanism of action is centered on its activity as an agonist at the prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR). This activation initiates a well-defined signaling cascade that results in robust and sustained contractions of the uterine smooth muscle (myometrium). This technical guide provides a comprehensive overview of the molecular pharmacology of this compound tromethamine, detailing its primary signaling pathway, off-target effects, relevant quantitative data, and detailed experimental protocols for studying its activity.

Core Mechanism of Action: Prostaglandin F Receptor (FP) Activation

This compound tromethamine exerts its primary therapeutic effect by mimicking the action of endogenous PGF2α.[1] It is a potent agonist of the prostaglandin F (FP) receptor, a member of the G protein-coupled receptor superfamily.[1][2] The FP receptor is predominantly coupled to the Gq subtype of heterotrimeric G proteins.[1][3]

The Gq Signaling Cascade

The binding of this compound tromethamine to the FP receptor induces a conformational change in the receptor, leading to the activation of the associated Gq protein. This activation initiates a downstream signaling cascade:

  • Gαq Activation: The activated FP receptor catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein (Gαq). This causes the dissociation of the Gαq-GTP complex from the βγ-subunits.

  • Phospholipase C (PLC) Activation: The Gαq-GTP complex then binds to and activates phospholipase C (PLC), a membrane-associated enzyme.

  • Second Messenger Generation: Activated PLC cleaves the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, which is the primary intracellular calcium store in smooth muscle cells. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The resulting increase in intracellular Ca2+ concentration is the critical event leading to myometrial contraction. Calcium ions bind to calmodulin, and this complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Carboprost_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Tromethamine FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds Gq Gq Protein (α, β, γ) FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_ion Ca²⁺ SR->Ca_ion Releases Contraction Myometrial Contraction Ca_ion->Contraction Initiates

Figure 1: this compound Tromethamine Primary Signaling Pathway.

Off-Target Effects and Receptor Selectivity

While this compound is a potent FP receptor agonist, it is not entirely selective. A significant portion of its side-effect profile, including fever and hypertension, is attributed to its activation of the prostaglandin E receptor subtype 3 (EP3).[1]

EP3 Receptor Activation and Downstream Signaling

The EP3 receptor is unique in its ability to couple to multiple G proteins, leading to a more complex signaling outcome than the FP receptor.[4]

  • Gαi Coupling: The primary signaling pathway for the EP3 receptor involves coupling to inhibitory G proteins (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is implicated in the anti-lipolytic effects of prostaglandins.

  • Gα12/13 Coupling: The EP3 receptor can also couple to G12/13 proteins. This activates the small GTPase Rho, which in turn activates Rho-kinase (ROCK). The Rho/ROCK pathway is known to play a role in smooth muscle contraction, cell adhesion, and migration. This pathway may contribute to the hypertensive effects of this compound.[4][5]

  • Gαs Coupling: Some splice variants of the EP3 receptor have been shown to couple to stimulatory G proteins (Gs), leading to an increase in cAMP production.[4]

The diverse signaling potential of the EP3 receptor explains the varied and sometimes opposing physiological effects observed with non-selective prostaglandin analogs.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound tromethamine.

Table 1: Receptor Selectivity and Potency
ParameterFP ReceptorEP3 ReceptorSelectivity (FP vs. EP3)Reference
Selectivity --~10-fold[1][6]
EC50 Similar to EP3Similar to FP-[1]

Note: While this compound demonstrates a higher selectivity for the FP receptor, its functional potency (EC50) is similar at both the FP and EP3 receptors, explaining the clinical significance of its off-target effects.

Table 2: Clinical Pharmacokinetics (250 mcg Intramuscular Dose)
ParameterValueUnitReference
Time to Peak Plasma Concentration 15 - 60minutes[7]
Peak Plasma Concentration 2718 - 3097picograms/mL[7]
Half-life ~8minutes[8]

Experimental Protocols

The following section details a standard methodology for assessing the contractile effect of this compound tromethamine on uterine smooth muscle in vitro.

In Vitro Myometrial Contractility Assay

This protocol describes the measurement of isometric contractions of human myometrial tissue strips in an organ bath system.[7][8][9]

4.1.1. Materials and Reagents

  • Human myometrial biopsies (obtained with informed consent from patients undergoing cesarean section)

  • Krebs-bicarbonate solution (composition below)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Multi-chamber organ bath system with isometric force transducers

  • Data acquisition system

  • This compound tromethamine stock solution

Krebs-Bicarbonate Solution Composition:

ComponentConcentration (mM)
NaCl118
KCl4.75
KH2PO41.2
NaHCO325
Glucose20
MgCl21.2
CaCl21.8
pH should be adjusted to 7.4 when bubbled with carbogen gas.

4.1.2. Procedure

  • Tissue Preparation:

    • Immediately place fresh myometrial biopsies in ice-cold Krebs-bicarbonate solution.

    • Under a dissecting microscope, carefully remove the perimetrium and endometrium to isolate the myometrial tissue.

    • Dissect the myometrium into longitudinal strips approximately 10 mm in length and 2 mm in width.

  • Organ Bath Setup and Equilibration:

    • Mount the myometrial strips vertically in the organ bath chambers filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours. During this period, spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.

  • Application of this compound Tromethamine:

    • Once stable spontaneous contractions are established, begin the cumulative addition of this compound tromethamine to the organ bath.

    • Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 10 µM).

    • Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension generated by the myometrial strips using the data acquisition system.

    • Analyze the data to determine the effect of this compound tromethamine on the frequency, amplitude, and duration of contractions.

    • Calculate the integral of contractile activity (area under the curve) to quantify the total contractile force.

    • Construct concentration-response curves to determine the EC50 of this compound tromethamine.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_data Data Acquisition & Analysis Biopsy Obtain Human Myometrial Biopsy Dissect Dissect Myometrial Strips (10mm x 2mm) Biopsy->Dissect Mount Mount Strips in Organ Bath (Krebs Solution, 37°C, Carbogen) Dissect->Mount Tension Apply 2g Passive Tension Mount->Tension Equilibrate Equilibrate for 2 hours (Spontaneous Contractions Develop) Tension->Equilibrate Add_this compound Cumulative Addition of This compound Tromethamine (1 nM - 10 µM) Equilibrate->Add_this compound Record Record Isometric Tension Add_this compound->Record Analyze Analyze Contraction (Frequency, Amplitude, AUC) Record->Analyze CRC Construct Concentration- Response Curve (EC50) Analyze->CRC

Figure 2: Experimental Workflow for In Vitro Myometrial Contractility Assay.

Conclusion

The primary mechanism of action of this compound tromethamine is the potent agonism of the FP receptor, leading to a Gq-mediated increase in intracellular calcium and subsequent myometrial contraction. Its clinical efficacy is, however, accompanied by side effects that are largely attributable to its off-target activation of the EP3 receptor and its complex downstream signaling pathways. A thorough understanding of these molecular mechanisms is crucial for the development of more selective and safer uterotonic agents. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such novel compounds.

References

An In-Depth Technical Guide to Carboprost as a Synthetic Prostaglandin F2α Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Carboprost, a synthetic analogue of Prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent widely used in obstetrics to control postpartum hemorrhage due to uterine atony. Chemically designated as (15S)-15-methyl PGF2α, its structure is modified to resist the rapid metabolic inactivation that characterizes natural prostaglandins, thereby conferring a longer duration of action.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, pharmacological profile, key experimental evaluation protocols, and a summary of its chemical synthesis. By activating the Prostaglandin F (FP) receptor, this compound triggers a well-defined intracellular signaling cascade, leading to a significant increase in intracellular calcium and forceful, sustained contractions of the myometrium.[2] This document consolidates quantitative data, details methodologies for its scientific evaluation, and presents critical signaling and experimental workflows to serve as a resource for professionals in drug research and development.

Mechanism of Action

This compound exerts its therapeutic effect by mimicking the action of endogenous PGF2α.[3] It is a potent agonist of the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR) that is highly expressed in the uterine smooth muscle (myometrium).[4][5] The methylation at the C-15 position is a key structural modification that prevents oxidation by 15-hydroxyprostaglandin dehydrogenase, the primary enzyme responsible for the rapid degradation of natural prostaglandins.[1] This structural change significantly prolongs the drug's biological activity.

FP Receptor Binding and Intracellular Signaling

The binding of this compound to the FP receptor primarily activates the Gq alpha subunit of the associated heterotrimeric G-protein.[4] This initiates a downstream signaling cascade, as detailed below:

  • Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the exchange of GDP for GTP on the Gαq subunit and its dissociation from the βγ subunits.

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).[2]

  • Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[3]

  • Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC). PKC contributes to the contractile response by phosphorylating various proteins that enhance the calcium sensitivity of the contractile machinery.[2]

  • Muscle Contraction: The surge in intracellular Ca²⁺ is the critical step for muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the light chains of myosin, enabling the interaction between myosin and actin filaments and resulting in forceful smooth muscle contraction.[2]

This cascade leads to intense and sustained uterine contractions, which constrict uterine blood vessels at the placental implantation site, providing hemostasis and controlling postpartum bleeding.[6]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_Cytosol ↑ [Ca²⁺]i SR->Ca_Cytosol Releases Ca²⁺ Ca_SR Ca²⁺ Ca_Cytosol->PKC Co-activates Calmodulin Calmodulin Ca_Cytosol->Calmodulin Binds Contraction Myometrial Contraction PKC->Contraction Enhances Ca²⁺ Sensitivity MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates MLCK->Contraction Phosphorylates Myosin

Caption: this compound-induced FP receptor signaling cascade. (Max-width: 760px)

Pharmacological Profile

Pharmacodynamics

This compound is a potent stimulant of smooth muscle. Its primary therapeutic effect is on the myometrium, where it increases the amplitude and frequency of contractions.[7] However, it also affects other smooth muscle tissues, leading to its characteristic side effect profile. These effects include:

  • Gastrointestinal Tract: Stimulation of GI smooth muscle is common, often resulting in vomiting and diarrhea.[8]

  • Vascular Smooth Muscle: At higher doses, this compound can cause vasoconstriction, potentially leading to an increase in blood pressure.[8]

  • Bronchial Smooth Muscle: Transient bronchoconstriction can occur, necessitating caution in patients with asthma.[4]

Quantitative Affinity and Potency Data

Notably, this compound exhibits only a 10-fold selectivity for the FP receptor over the Prostaglandin E Receptor Subtype 3 (EP3).[9] Off-target activation of the EP3 receptor is believed to contribute to side effects such as fever and hypertension.[9] For context, EC₅₀ values for other well-characterized FP receptor agonists are provided in the table below.

CompoundReceptorAssay TypeCell/Tissue TypeParameterValue (nM)
PGF2α (Parent Compound)FPInositol Phosphate TurnoverSwiss 3T3 CellsEC₅₀28.5 ± 5.26[3]
Fluprostenol (Potent Agonist)FPInositol Phosphate TurnoverSwiss 3T3 CellsEC₅₀3.67 ± 0.61[3]
Travoprost Acid FPIntracellular Ca²⁺ MobilizationHuman Ocular FP ReceptorEC₅₀17.5 - 37
Bimatoprost Acid FPIntracellular Ca²⁺ MobilizationHuman Ocular FP ReceptorEC₅₀23.3 - 49.0
Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a longer duration of action compared to natural PGF2α.

ParameterDescriptionValue / Characteristic
Administration Intramuscular (IM) injection.[6]250 mcg initial dose.[6]
Absorption Rapidly absorbed following IM administration.[7]-
Tmax (Time to Peak)Time to reach maximum plasma concentration.15 - 60 minutes.[7]
Peak Plasma Conc. Cmax after a single 250 mcg IM dose postpartum.~2700 - 3100 pg/mL.[6][8]
Metabolism Resistant to oxidation at C-15. Primarily metabolized via β- and ω-oxidation of the carboxylic acid side chain.[4]Slower metabolism than PGF2α.
Excretion Metabolites are primarily excreted in the urine.[4]-

Key Experimental Protocols

Evaluating the activity of this compound or novel FP receptor agonists requires a suite of in vitro and ex vivo assays. The following sections detail the methodologies for three critical experiments.

Radioligand Competition Binding Assay (Ki Determination)

This assay determines the affinity of an unlabeled compound (like this compound) for the FP receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-PGF2α).

Methodology:

  • Membrane Preparation:

    • Culture cells expressing a high density of FP receptors (e.g., HEK293 cells transfected with the human FP receptor, or use tissue homogenates from bovine corpus luteum).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Add a serial dilution of the unlabeled test compound (this compound).

    • Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-PGF2α), typically at its Kd concentration.

    • To determine non-specific binding, prepare parallel wells containing a high concentration of an unlabeled FP agonist (e.g., 10 µM PGF2α).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation and Termination:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Subtract non-specific binding from all other measurements to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare FP Receptor Membranes start->prep setup Set up 96-well Plate: - Buffer - [³H]-PGF2α (Radioligand) - this compound (Competitor) prep->setup initiate Add Membranes to Initiate Binding setup->initiate incubate Incubate to Reach Equilibrium initiate->incubate filter Rapid Filtration (Separates Bound/Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: 1. Calculate IC₅₀ 2. Calculate Ki via Cheng-Prusoff count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay. (Max-width: 760px)
In Vitro Uterine Contractility Assay (EC₅₀ Determination)

This ex vivo assay directly measures the functional effect of this compound on uterine smooth muscle contraction, allowing for the determination of its potency (EC₅₀) and efficacy.

Methodology:

  • Tissue Preparation:

    • Obtain fresh human myometrial tissue biopsies from consenting patients undergoing elective cesarean section.

    • Immediately place the tissue in ice-cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • In the lab, carefully dissect longitudinal strips of myometrium (e.g., 2 mm wide x 10 mm long), removing connective and vascular tissue.

  • Organ Bath Setup:

    • Mount the myometrial strips vertically in organ bath chambers (1-5 mL volume) containing Krebs solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer.

    • Apply a passive tension (e.g., 2 grams) and allow the tissue to equilibrate for 1-2 hours, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.

  • Experimental Protocol:

    • Once stable, spontaneous contractions are established, begin the experiment.

    • Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), allowing the tissue to respond for a fixed period (e.g., 20 minutes) at each concentration before adding the next.

    • Continuously record the isometric force generated by the tissue strips using a data acquisition system.

  • Data Analysis:

    • Quantify the contractile response. A common metric is the integral of contractile activity (Area Under the Curve, AUC) over a set time period (e.g., 10-20 minutes) for each concentration.

    • Normalize the data by expressing the response at each concentration as a percentage of the maximal response achieved.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium ([Ca²⁺]i) following FP receptor activation, which is a direct downstream consequence of Gq signaling.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the FP receptor (e.g., Swiss 3T3 cells or transfected HEK293 cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • On the day of the assay, remove the growth medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent indicator dye. A common choice is Fura-2 AM or Fluo-4 AM.

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing the dye (e.g., 2-5 µM Fluo-4 AM) and an agent like probenecid (B1678239) to prevent dye leakage.

    • Incubate the cells with the loading buffer for 45-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.

    • Wash the cells gently with the assay buffer to remove extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with injectors.

    • Set the reader to kinetic mode, measuring fluorescence at appropriate excitation/emission wavelengths (e.g., Ex/Em ~485/525 nm for Fluo-4) at intervals of 1-2 seconds.

    • Record a stable baseline fluorescence for 15-30 seconds.

  • Agonist Addition and Data Acquisition:

    • Using the instrument's injectors, add varying concentrations of this compound to the wells.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the full calcium transient (rapid peak and subsequent decay).

  • Data Analysis:

    • For each well, calculate the peak fluorescence response relative to the baseline.

    • Plot the peak response against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC₅₀ for calcium mobilization.[3]

Chemical Synthesis Overview

The synthesis of this compound (15-methyl-PGF2α) often utilizes the well-established Corey lactone as a key starting material. The critical step is the introduction of the methyl group at the C-15 position, which prevents metabolic oxidation.

A simplified, conceptual workflow is as follows:

  • Starting Material: The synthesis begins with the Corey lactone, a versatile building block in prostaglandin synthesis.

  • C-15 Modification: The ketone group on the lower side chain precursor is reacted with a methylating agent, such as a methyl Grignard reagent (MeMgBr) or trimethylaluminium.[1] This reaction forms a tertiary alcohol, introducing the crucial 15-methyl group. This step typically produces a mixture of diastereomers (15-S and 15-R).

  • Chain Elaboration: The upper and lower side chains are elaborated using standard organic chemistry transformations, such as Wittig reactions, to install the correct stereochemistry and double bonds.

  • Purification and Separation: The diastereomers are separated, often via chromatography, to isolate the desired (15S) isomer, which is the biologically active form of this compound.[1]

  • Deprotection: Removal of any protecting groups used during the synthesis yields the final this compound molecule.

Synthesis_Workflow cluster_synthesis Conceptual this compound Synthesis Corey Corey Lactone (Precursor) Oxidation Side Chain Elaboration & Oxidation Corey->Oxidation Enone Enone Intermediate Oxidation->Enone Grignard Methylation (e.g., MeMgBr) Enone->Grignard Reacts with Epimers Mixture of 15-R/S Epimers Grignard->Epimers Transformations Further Synthetic Transformations (e.g., Wittig Reaction) Epimers->Transformations Separation Chromatographic Separation Transformations->Separation This compound This compound (15-S Isomer) Separation->this compound

Caption: Simplified workflow for the chemical synthesis of this compound. (Max-width: 760px)

Conclusion

This compound is a cornerstone therapy for postpartum hemorrhage, and its efficacy is rooted in a well-understood pharmacological profile. As a stable analogue of PGF2α, it potently activates the myometrial FP receptor, leading to forceful uterine contractions via the Gq-PLC-Ca²⁺ signaling pathway. Its enhanced potency and duration of action over the natural prostaglandin are direct results of its resistance to metabolic inactivation. The off-target effects, primarily mediated by the EP3 receptor, define its clinical limitations and side-effect profile. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of this compound and the discovery of novel, more selective FP receptor modulators. This guide serves as a technical resource for scientists engaged in the ongoing effort to refine and improve therapies targeting the prostaglandin signaling system.

References

The Chemical Synthesis of 15-methyl-PGF2α: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-methyl-PGF2α, known pharmaceutically as carboprost, is a synthetic prostaglandin (B15479496) analogue of PGF2α. Its structural modification, the methylation at the C-15 position, prevents the metabolic oxidation of the C-15 hydroxyl group, thereby prolonging its biological activity.[1] this compound is a potent oxytocic agent used primarily for the treatment of postpartum hemorrhage and for second-trimester abortions.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis of 15-methyl-PGF2α, with a focus on the widely adopted Corey synthesis route. Detailed experimental protocols for key transformations, quantitative data, and visualizations of the synthetic workflow and relevant signaling pathways are presented to serve as a valuable resource for professionals in the field of drug development and organic synthesis.

Retrosynthetic Strategy: The Corey Approach

The most established and versatile approach to the synthesis of prostaglandins, including 15-methyl-PGF2α, was pioneered by E.J. Corey.[3][4] The retrosynthetic analysis hinges on the disconnection of the two side chains, leading back to a key intermediate known as the Corey lactone. This bicyclic compound contains the stereochemical information necessary for the controlled construction of the cyclopentane (B165970) core of the prostaglandin.

The general retrosynthetic pathway is as follows:

Retrosynthesis 15-methyl-PGF2α 15-methyl-PGF2α Protected Diol Protected Diol 15-methyl-PGF2α->Protected Diol Wittig Reaction (α-chain) Enone Enone Protected Diol->Enone Horner-Wadsworth-Emmons (ω-chain) Methylated Lactone Methylated Lactone Enone->Methylated Lactone Oxidation & Functional Group Interconversion Corey Lactone Corey Lactone Methylated Lactone->Corey Lactone Methylation Bicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane Corey Lactone->Bicyclo[2.2.1]heptane Iodolactonization & Baeyer-Villiger Oxidation

Caption: Retrosynthetic analysis of 15-methyl-PGF2α based on the Corey synthesis.

Synthesis of the Corey Lactone Intermediate

The synthesis of the pivotal Corey lactone has been the subject of extensive research, with numerous modifications and improvements on the original route. A common pathway commences from a Diels-Alder reaction to construct the bicyclo[2.2.1]heptane skeleton.

Experimental Protocol: Synthesis of Corey Lactone

A representative procedure for the synthesis of the Corey lactone is outlined below. It should be noted that various alternative routes exist, including asymmetric syntheses to yield enantiomerically pure material.

Step 1: Diels-Alder Cycloaddition

A substituted cyclopentadiene (B3395910) is reacted with an appropriate dienophile, such as 2-chloroacrylonitrile, in the presence of a Lewis acid catalyst like copper(II) tetrafluoroborate (B81430) to yield a bicyclo[2.2.1]heptene derivative.[3]

Step 2: Hydrolysis and Ketone Formation

The resulting adduct is hydrolyzed under basic conditions (e.g., aqueous potassium hydroxide (B78521) in DMSO) to afford the corresponding ketone.[3]

Step 3: Baeyer-Villiger Oxidation

The ketone undergoes a Baeyer-Villiger oxidation, for instance with m-chloroperoxybenzoic acid (mCPBA) and sodium bicarbonate, to introduce the lactone functionality.[3]

Step 4: Iodolactonization

The olefin within the bicyclic system is subjected to iodolactonization. This is typically achieved by hydrolysis of the ester followed by treatment with potassium triiodide (KI3) to furnish the iodolactone.[3]

Step 5: Deiodination and Protection

The iodine is removed via radical dehalogenation using tributyltin hydride (n-Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN). The free hydroxyl group is often protected, for example, as an acetate (B1210297) ester, to yield the Corey lactone.[5]

Elaboration of the Prostaglandin Core

With the Corey lactone in hand, the synthesis proceeds with the introduction of the 15-methyl group and the sequential attachment of the two side chains.

Experimental Workflow for the Synthesis of 15-methyl-PGF2α

Synthesis_Workflow cluster_Core Core Elaboration cluster_Omega ω-Chain Installation cluster_Alpha α-Chain Installation & Deprotection Corey_Lactone Corey Lactone Methylation Methylation (e.g., MeMgBr or Me3Al) Corey_Lactone->Methylation Lactone_Opening Lactone Opening & Protection Methylation->Lactone_Opening Oxidation Oxidation to Aldehyde Lactone_Opening->Oxidation HWE_Reaction Horner-Wadsworth-Emmons Reaction Oxidation->HWE_Reaction Reduction Ketone Reduction HWE_Reaction->Reduction Wittig_Reaction Wittig Reaction Reduction->Wittig_Reaction Deprotection Deprotection Wittig_Reaction->Deprotection Purification Purification of Epimers Deprotection->Purification Final_Product 15-methyl-PGF2α Purification->Final_Product

Caption: General experimental workflow for the synthesis of 15-methyl-PGF2α from the Corey lactone.

Detailed Experimental Protocols

Step 1: Methylation of the Corey Lactone

The introduction of the 15-methyl group is a critical step. The Corey lactone is treated with a methylating agent such as methylmagnesium bromide (MeMgBr) or trimethylaluminum (B3029685) (Me3Al). This reaction typically yields a mixture of the desired 15(S) and the undesired 15(R) epimers.[1][6] The ratio of these epimers can be influenced by the choice of reagent and reaction conditions.

  • Protocol: To a solution of the protected Corey lactone in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperature (e.g., -78 °C), a solution of methylmagnesium chloride in THF is added dropwise. The reaction is stirred for several hours at low temperature and then quenched, for example, with saturated aqueous ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 2: Lactone Opening and Functional Group Manipulations

The lactone is opened, typically via reduction with a hydride reagent like diisobutylaluminium hydride (DIBAL-H), to reveal a lactol. The hydroxyl groups are often protected with suitable protecting groups (e.g., tetrahydropyranyl ethers) to prevent unwanted side reactions in subsequent steps. The primary alcohol is then selectively oxidized to an aldehyde, for instance, using a Collins oxidation (CrO3·2pyridine) or other modern oxidation methods.

Step 3: ω-Chain Installation via Horner-Wadsworth-Emmons Reaction

The lower (ω) side chain is installed using a Horner-Wadsworth-Emmons (HWE) reaction. The aldehyde is reacted with a phosphonate (B1237965) ylide, which is generated by treating a suitable phosphonate ester with a base like sodium hydride. The HWE reaction is generally highly E-selective, leading to the desired trans double bond.

  • Protocol: To a suspension of sodium hydride in a dry solvent such as dimethoxyethane (DME), a solution of dimethyl (2-oxoheptyl)phosphonate is added at room temperature. The mixture is stirred to allow for the formation of the ylide. A solution of the aldehyde intermediate in the same solvent is then added, and the reaction is stirred until completion. Work-up involves quenching the reaction, extraction, and purification of the resulting enone.

Step 4: Stereoselective Reduction of the C-15 Ketone

The ketone at C-15 of the newly installed side chain is stereoselectively reduced to the corresponding alcohol. This reduction is crucial for establishing the correct stereochemistry. Reagents like zinc borohydride (B1222165) (Zn(BH4)2) can be employed for this transformation.

Step 5: α-Chain Installation via Wittig Reaction

The upper (α) side chain is introduced via a Wittig reaction. The lactol is reacted with a phosphonium (B103445) ylide generated from a suitable phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) and a strong base like sodium dimsyl (the sodium salt of dimethyl sulfoxide).

  • Protocol: A solution of the phosphonium ylide is prepared by reacting (4-carboxybutyl)triphenylphosphonium bromide with a base such as sodium amide in DMSO. The lactol intermediate is then added to the ylide solution, and the reaction is allowed to proceed. The reaction is quenched, and the product is extracted and purified.

Step 6: Deprotection and Purification

In the final steps, all protecting groups are removed. For example, tetrahydropyranyl ethers can be cleaved under acidic conditions (e.g., acetic acid in water). The final product, 15-methyl-PGF2α, is then purified. As the synthesis often yields a mixture of the 15(S) and 15(R) epimers, a final purification step, such as high-performance liquid chromatography (HPLC), is often necessary to isolate the desired 15(S)-epimer (this compound).

Quantitative Data

The following tables summarize representative quantitative data for the key synthetic steps. Yields can vary significantly depending on the specific reagents, conditions, and scale of the reaction.

Table 1: Synthesis of Key Intermediates

StepStarting MaterialProductReagentsTypical Yield (%)
Corey Lactone SynthesisSubstituted CyclopentadieneCorey LactoneMulti-step50-60
MethylationCorey LactoneMethylated LactoneMeMgBr or Me3Al80-90 (mixture of epimers)
HWE ReactionAldehyde IntermediateEnone IntermediatePhosphonate Ylide70-85
Wittig ReactionLactol IntermediateProtected 15-methyl-PGF2αPhosphonium Ylide60-75

Table 2: Physicochemical and Spectroscopic Data for 15(S)-methyl-PGF2α (this compound)

PropertyValue
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
AppearanceA solution in methyl acetate
1H NMR (CDCl3, 300 MHz)δ (ppm): 0.88 (t, J = 7.2 Hz, 3H), 1.25 (s, 3H), ...
13C NMR (CDCl3, 75 MHz)δ (ppm): 14.1, 22.6, 24.9, 25.4, ...
Mass Spectrometry (ES)m/z 369.25 [M+H]+

(Note: Specific NMR and MS data should be obtained from experimental characterization of the synthesized compound and may vary slightly based on instrumentation and conditions.)

Biological Context: PGF2α Receptor Signaling Pathway

15-methyl-PGF2α exerts its biological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor initiates an intracellular signaling cascade that leads to smooth muscle contraction, particularly in the uterus.

PGF2a_Signaling This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+ Ca2+ ER->Ca2+ Ca2 Ca2+ Release Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Simplified signaling pathway of 15-methyl-PGF2α (this compound) via the FP receptor.

Conclusion

The chemical synthesis of 15-methyl-PGF2α is a testament to the power of strategic organic synthesis. The Corey approach, centered around the versatile Corey lactone intermediate, provides a robust and adaptable framework for the construction of this medicinally important prostaglandin analogue. Understanding the nuances of each synthetic step, from the stereoselective introduction of the 15-methyl group to the crucial olefination reactions, is paramount for the efficient and scalable production of this compound. This guide has provided a detailed overview of the synthetic route, experimental considerations, and the underlying biological mechanism to aid researchers and professionals in the pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Molecular Structure and IUPAC Nomenclature of Carboprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the molecular structure, IUPAC name, and physicochemical properties of Carboprost. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic prostaglandin (B15479496) analogue.

Molecular Structure and IUPAC Name

This compound is a synthetic prostaglandin analogue of prostaglandin F2α (PGF2α). Specifically, it is the 15-methyl analogue of PGF2α.[1][2] This structural modification, the addition of a methyl group at the C15 position, protects the molecule from rapid metabolic degradation, thereby prolonging its biological activity.[3]

The IUPAC name for this compound is (5Z,9α,11α,13E,15S)-9,11,15-trihydroxy-15-methylprosta-5,13-dien-1-oic acid .[1][2]

This compound is often formulated as its tromethamine salt, known as this compound tromethamine. The IUPAC name for this compound tromethamine is 2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid .[4]

The relationship between the IUPAC name and the core molecular structure is illustrated in the following diagram:

cluster_iupac IUPAC Name Decomposition cluster_structure Molecular Structure iupac (5Z,9α,11α,13E,15S)-9,11,15-trihydroxy-15-methylprosta-5,13-dien-1-oic acid prostanoic_acid prosta...oic acid (Prostanoic acid skeleton) iupac->prostanoic_acid dien 5,13-dien (Double bonds at C5 and C13) iupac->dien trihydroxy 9,11,15-trihydroxy (Hydroxyl groups at C9, C11, C15) iupac->trihydroxy methyl 15-methyl (Methyl group at C15) iupac->methyl structure This compound Molecular Structure prostanoic_acid->structure Forms the basic 20-carbon skeleton config (5Z, 13E) (Stereochemistry of double bonds) dien->config alpha_chain Alpha Chain (Carboxylic acid chain) dien->alpha_chain omega_chain Omega Chain (Alkene chain with hydroxyl and methyl groups) dien->omega_chain hydroxy_config (9α, 11α, 15S) (Stereochemistry of hydroxyl groups) trihydroxy->hydroxy_config cyclopentane Cyclopentane Ring trihydroxy->cyclopentane trihydroxy->omega_chain methyl->omega_chain structure->cyclopentane structure->alpha_chain structure->omega_chain

Relationship between IUPAC name and molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its tromethamine salt is presented in the table below for easy comparison.

PropertyThis compoundThis compound TromethamineReference(s)
Molecular Formula C21H36O5C25H47NO8[2],[4]
Molecular Weight 368.5 g/mol 489.6 g/mol [2],[4]
CAS Number 35700-23-358551-69-2[1][2],[1][4]
Appearance -White to slightly off-white crystalline powder[3][5]
Melting Point -95-105 °C[3][4]
Solubility -Readily soluble in water (>75 mg/mL at room temperature)[3][6]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are proprietary and typically outlined in patents and specialized peer-reviewed scientific literature. The original synthesis was reported by researchers at The Upjohn Company. For researchers aiming to replicate or build upon this work, consulting the primary literature, such as the patents filed by Bundy et al. (e.g., US Patent 3,728,382), is recommended.[7] Analytical methods for quantification in biological matrices often involve techniques like liquid chromatography-mass spectrometry (LC-MS), which would require specific method development and validation according to the experimental context.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by mimicking endogenous PGF2α.[8][9] It binds to the prostaglandin F receptor, which is a G-protein coupled receptor (GPCR).[2][8] This binding event initiates an intracellular signaling cascade that results in smooth muscle contraction.[2][8] The primary application of this mechanism is in obstetrics to induce uterine contractions for the termination of pregnancy and to control postpartum hemorrhage.[10][11]

The signaling pathway for this compound's mechanism of action is as follows:

cluster_pathway This compound Signaling Pathway This compound This compound pgf_receptor Prostaglandin F Receptor (GPCR) This compound->pgf_receptor Binds to g_protein Gq/11 Protein pgf_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 receptor on ca_release Ca²⁺ Release er->ca_release Stimulates contraction Smooth Muscle Contraction ca_release->contraction Leads to

References

A Technical Guide to the Pharmacological Properties of Carboprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core pharmacological properties of Carboprost tromethamine, a synthetic prostaglandin (B15479496) analog. It details its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Pharmacological Profile

This compound tromethamine is the tromethamine salt of the (15S)-15 methyl analogue of the naturally occurring prostaglandin F2α (PGF2α).[1] This methylation at the C15 position is critical as it significantly inhibits metabolism by the enzyme 15-hydroxyprostaglandin dehydrogenase, resulting in a longer duration of action compared to endogenous PGF2α.[2][3] Clinically, it is utilized for its potent oxytocic (uterotonic) properties, primarily in obstetrics for the treatment of postpartum hemorrhage (PPH) due to uterine atony and for the induction of second-trimester abortions.[1]

Mechanism of Action

This compound exerts its effects by acting as a potent agonist at the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[3] The FP receptor is predominantly coupled to the Gq alpha subunit (Gαq).[3] The binding of this compound initiates a conformational change in the receptor, triggering the following intracellular signaling cascade:

  • Gαq Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[4]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytosol.[6]

  • Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in forceful smooth muscle contraction.

This cascade in uterine smooth muscle (myometrium) results in strong, rhythmic contractions similar to those observed during labor, which constricts uterine blood vessels at the placental site, leading to hemostasis.[7]

This compound Signaling Pathway This compound This compound Tromethamine FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds G_Protein Gq Protein (Gαq, Gβγ) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ (intracellular) SR->Ca Releases Contraction Myometrial Contraction Ca->Contraction Mediates In Vitro Myometrial Assay Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis A1 Obtain Myometrial Biopsy A2 Dissect Tissue Strips in Saline Solution A1->A2 B1 Mount Strip in Organ Bath (37°C, 95% O2) A2->B1 B2 Connect to Force Transducer B1->B2 B3 Equilibrate Under Tension (~90 min) B2->B3 B4 Add Cumulative Doses of this compound B3->B4 C1 Record Isometric Contractions B4->C1 C2 Calculate Motility Index, Amplitude, Frequency C1->C2 C3 Generate Dose-Response Curve & Calculate EC50 C2->C3 Clinical Trial Workflow Start Patient with PPH (Uterine Atony) Screen Assess Eligibility (Inclusion/Exclusion Criteria) Start->Screen Consent Obtain Consent (or use RWPC model) Screen->Consent Random Randomize (1:1) Consent->Random GroupA Group A: Active this compound IM + Placebo IV Random->GroupA Arm 1 GroupB Group B: Placebo IM + Active Oxytocin IV Random->GroupB Arm 2 FollowUp Monitor Clinical Response and Collect Data GroupA->FollowUp GroupB->FollowUp Primary Primary Outcome: Need for 2nd Line Agent FollowUp->Primary Secondary Secondary Outcomes: Blood Loss, Transfusion, Adverse Events FollowUp->Secondary Analysis Statistical Analysis: Compare Group A vs. Group B Primary->Analysis Secondary->Analysis

References

An In-depth Technical Guide on Carboprost Receptor Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboprost, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent primarily utilized for the control of postpartum hemorrhage and for pregnancy termination. Its therapeutic effects are mediated through its interaction with prostanoid receptors, a family of G-protein coupled receptors. This technical guide provides a comprehensive overview of the binding affinity and specificity of this compound for its primary target, the prostaglandin F receptor (FP receptor), as well as its interactions with other prostanoid receptors. Detailed experimental protocols for assessing receptor binding are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's molecular pharmacology.

This compound: Mechanism of Action

This compound mimics the action of endogenous PGF2α by binding to and activating the FP receptor, which is predominantly expressed in the myometrium. This interaction initiates a signaling cascade that leads to uterine muscle contraction. The primary mechanism involves the coupling of the FP receptor to Gq proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is the key driver of myometrial contraction.

Receptor Binding Affinity and Specificity

The therapeutic efficacy and side-effect profile of this compound are directly related to its binding affinity and specificity for the various prostanoid receptors.

Quantitative Binding Data
ReceptorLigandBinding Affinity (Ki)Notes
FP This compound High Affinity (nM range) Primary therapeutic target.
EP1This compoundLower AffinityPotential for off-target effects.
EP2This compoundLower AffinityPotential for off-target effects.
EP3 This compound Moderate Affinity Significant off-target interaction, with a reported 10-fold lower selectivity compared to the FP receptor. The EC50 of this compound is similar for both FP and EP3 receptors, contributing to side effects such as fever and hypertension.[1]
EP4This compoundLower AffinityPotential for off-target effects.
DPThis compoundLow to Negligible Affinity-
IPThis compoundLow to Negligible Affinity-
TPThis compoundLow to Negligible Affinity-

Note: Specific numerical Ki values for this compound across all prostanoid receptors are not consistently reported in publicly available literature. The table reflects the qualitative understanding of its binding profile.

Receptor Specificity

This compound exhibits a degree of selectivity for the FP receptor, its primary therapeutic target. However, it is not entirely specific and shows significant cross-reactivity with the EP3 receptor.[1] This lack of absolute specificity is clinically relevant, as the activation of the EP3 receptor is associated with some of this compound's known side effects, including fever and hypertension. Its affinity for other prostanoid receptors (EP1, EP2, EP4, DP, IP, and TP) is considered to be significantly lower.

Experimental Protocols

The following section details the methodology for a standard radioligand binding assay used to determine the binding affinity of compounds like this compound to prostanoid receptors.

Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific prostanoid receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is specifically bound to the receptor of interest expressed in a cell membrane preparation.

Materials:

  • Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human prostanoid receptor of interest (e.g., HEK293 cells expressing the FP receptor).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-PGF2α for the FP receptor).

  • Test Compound: this compound tromethamine.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., unlabeled PGF2α).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using hypotonic buffer and mechanical homogenization.

    • Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a specific protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of the unlabeled ligand.

    • Competition Binding Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound at the FP Receptor

FP_Receptor_Signaling This compound This compound FP_Receptor FP Receptor (Gq-coupled) This compound->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Myometrial Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound-induced FP receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing receptor) Assay_Setup 3. Assay Plate Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Reagent_Prep 2. Reagent Preparation (Radioligand, Test Compound, Buffers) Reagent_Prep->Assay_Setup Incubation 4. Incubation to Equilibrium Assay_Setup->Incubation Filtration 5. Filtration & Washing Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Data_Processing 7. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 8. Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation 9. Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for determining binding affinity.

Logical Relationship of this compound Receptor Specificity

Receptor_Specificity cluster_high High Affinity cluster_moderate Moderate Affinity cluster_low Low/Negligible Affinity This compound This compound FP FP Receptor This compound->FP Primary Target (Therapeutic Effect) EP3 EP3 Receptor This compound->EP3 Off-Target (Side Effects) EP1 EP1 This compound->EP1 EP2 EP2 This compound->EP2 EP4 EP4 This compound->EP4 DP DP This compound->DP IP IP This compound->IP TP TP This compound->TP

Caption: this compound's prostanoid receptor binding profile.

References

In vitro effects of Carboprost on myometrial tissue

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Effects of Carboprost on Myometrial Tissue

Introduction

This compound, a synthetic 15-methyl analog of prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent widely employed in clinical practice for the management of postpartum hemorrhage due to uterine atony.[1][2][3] Its primary pharmacological action is the stimulation of myometrial contractions.[1][2] Understanding the precise in vitro effects and the underlying molecular mechanisms of this compound on myometrial tissue is crucial for optimizing its therapeutic use and for the development of novel uterotonic agents. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its in vitro assessment, and a summary of quantitative data from comparative studies.

Mechanism of Action: FP Receptor-Mediated Signaling

This compound exerts its uterotonic effects by acting as a potent agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) found on the surface of myometrial smooth muscle cells.[1][4][5] The binding of this compound to the FP receptor initiates a well-defined intracellular signaling cascade that culminates in forceful and sustained uterine contractions.[6]

The signaling pathway is primarily mediated through the Gq alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, the primary intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.[1][6]

  • Calcium-Calmodulin Activation: The resulting increase in intracellular Ca2+ concentration is a critical event in muscle contraction.[7] Cytosolic Ca2+ binds to the protein calmodulin, forming a Ca2+-calmodulin complex.[1]

  • Myosin Light-Chain Phosphorylation: The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the regulatory light chains of myosin, which enables the interaction between myosin heads and actin filaments, leading to smooth muscle contraction.[1]

  • DAG-PKC Pathway: Simultaneously, DAG activates protein kinase C (PKC), which contributes to the contractile response by enhancing the calcium sensitivity of the contractile apparatus and promoting sustained contractions.[1]

Carboprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release of PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca2+ SR->Ca2_cyto Ca2_SR Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds to Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin Myosin Light Chains MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Myometrial Contraction Myosin_P->Contraction Leads to PKC->Contraction Enhances Ca2+ sensitivity

Caption: this compound signaling pathway in myometrial cells.

Experimental Protocols for In Vitro Contractility Studies

The contractile effects of this compound on myometrial tissue are typically investigated using an in vitro organ bath system. This methodology allows for the precise measurement of isometric tension generated by isolated myometrial strips in response to pharmacological agents.

Tissue Acquisition and Preparation
  • Source: Myometrial biopsies are obtained from consenting patients undergoing elective cesarean deliveries.[8][9] Samples are typically taken from the upper margin of the uterine incision.

  • Transport: The tissue is immediately placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs solution, for transport to the laboratory.

  • Dissection: The myometrium is dissected from the serosa and decidua. Longitudinal myometrial strips (e.g., 10 mm long x 2 mm wide) are carefully cut from the biopsy.[8]

Organ Bath Setup and Equilibration
  • Mounting: Myometrial strips are vertically suspended in organ bath chambers (e.g., 10-20 mL capacity) filled with PSS. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.[9]

  • Environment: The PSS is maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain a physiological pH of ~7.4.[9]

  • Tensioning and Equilibration: A passive tension (e.g., 1-2 grams) is applied to each strip. The tissues are then allowed to equilibrate for a period of 60-120 minutes, during which the bath solution is changed periodically until spontaneous, regular contractions stabilize.[9]

Data Acquisition and Analysis
  • Recording: Isometric contractions are recorded using a force transducer connected to a data acquisition system.[9]

  • Dose-Response Protocol: After equilibration, cumulative concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) are added to the bath at set intervals.[8][10]

  • Parameters Measured: The contractile response is quantified by measuring several parameters:

    • Amplitude: The peak force of contractions.

    • Frequency: The number of contractions per unit of time (e.g., per 10 minutes).

    • Area Under the Curve (AUC): The integrated measure of force over time.

    • Motility Index (MI): Calculated as Amplitude × Frequency, providing a composite measure of uterine activity.[8][10]

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment & Data Analysis A 1. Obtain Myometrial Biopsy (Cesarean Section) B 2. Transport in Cold Physiological Salt Solution A->B C 3. Dissect into Longitudinal Strips B->C D 4. Mount Strips in Organ Bath Chambers C->D E 5. Apply Passive Tension (e.g., 2g) D->E F 6. Equilibrate (60-120 min) until contractions stabilize E->F G 7. Add Cumulative Doses of this compound F->G H 8. Record Isometric Tension (Force Transducer) G->H I 9. Analyze Data: - Amplitude - Frequency - Motility Index H->I

Caption: Experimental workflow for in vitro myometrial contractility assay.

Quantitative Data on Myometrial Contractility

In vitro studies have provided valuable quantitative data comparing the efficacy of this compound (often referred to by its natural analog, PGF2α) with other common uterotonic agents. The motility index (MI) is a primary outcome measure in these studies.

Table 1: Comparative Motility Index of Uterotonics in Non-Pretreated Myometrium
Uterotonic AgentMean Motility Index (√g·contractions/10 min)95% Confidence IntervalStatistical Significance (vs. Oxytocin)Source
Oxytocin (B344502) 5.104.70 to 5.50-[10]
Ergonovine 3.463.13 to 3.80P < 0.001[10]
This compound (PGF2α) 2.642.40 to 2.87P < 0.001[10]
Misoprostol 2.522.22 to 2.82P < 0.001[10]

Data from studies on myometrial strips from women not pre-exposed to oxytocin during labor show that oxytocin produces the most significant contractile response, with a motility index substantially higher than that of this compound, ergonovine, or misoprostol.[8][10]

Table 2: Effect of Oxytocin Pretreatment on this compound Potency
Treatment GroupParameterControl (No Pretreatment)Oxytocin PretreatmentStatistical SignificanceSource
This compound pEC50 (Contractile Potency)6.81 ± 0.257.74 ± 0.56P = 0.03
This compound Emax (Maximum Effect)No significant differenceNo significant difference-
Oxytocin Emax (Maximum Effect)2.82 ± 0.981.62 ± 0.27P = 0.015

pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. A higher pEC50 value indicates greater potency.

Studies on rat myometrium demonstrate that pretreatment with oxytocin, which leads to desensitization of oxytocin receptors, significantly enhances the contractile potency (pEC50) of this compound. While the maximum contractile effect (Emax) of this compound was not significantly different, the increased potency is a critical finding. This suggests that this compound is particularly effective in tissues that have become less responsive to oxytocin, a common clinical scenario.[8]

Conclusion

In vitro studies provide definitive evidence that this compound is a potent uterotonic agent that directly stimulates myometrial smooth muscle. Its mechanism of action is mediated by the FP receptor, triggering a well-characterized signaling cascade involving PLC, IP3, and intracellular calcium mobilization.[1][6] While comparative data indicate that oxytocin may induce a stronger contractile response in a non-desensitized uterus, this compound's efficacy is notably enhanced in oxytocin-pretreated tissue.[10] This synergistic and potent response in the context of oxytocin receptor desensitization underscores its vital role in managing uterine atony, particularly when initial oxytocin therapy is insufficient.[8] The experimental protocols and quantitative data outlined in this guide form the foundational knowledge for the rational clinical application of this compound and for future research in obstetric pharmacology.

References

An In-Depth Technical Guide on the Solubility and Stability Profile of Carboprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of carboprost tromethamine, a synthetic prostaglandin (B15479496) F2α analog. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

Introduction

This compound tromethamine is a potent oxytocic agent used primarily for the control of postpartum hemorrhage and for the termination of pregnancy.[1] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. A thorough understanding of these characteristics is crucial for the development of robust and effective pharmaceutical formulations.

Solubility Profile

This compound tromethamine is a white to slightly off-white crystalline powder.[2][3][4][5][6][7][8] It is the tromethamine salt of this compound, a modification that enhances its crystallinity and purity. The solubility of this compound tromethamine has been determined in various solvents, with a notable high solubility in aqueous media.

Quantitative Solubility Data

The solubility of this compound tromethamine in different solvents is summarized in the table below.

Solvent SystemTemperatureConcentrationReference(s)
WaterRoom Temperature> 75 mg/mL[2][3][4][5][6][7][8][9][10]
WaterNot Specified100 mg/mL (204.23 mM)[11]
WaterNot Specified125 mg/mL (255.29 mM) (Sonication recommended)[12]
WaterNot Specified2 mg/mL (clear solution)[13]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (204.23 mM)[11]
Dimethyl Sulfoxide (DMSO)Not Specified99 mg/mL (202.19 mM) (Sonication recommended)[12]
Phosphate-Buffered Saline (PBS)Not Specified50 mg/mL (102.12 mM) (Sonication recommended)[11]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineNot Specified3.3 mg/mL (6.74 mM) (Sonication recommended)[12]

Stability Profile

The stability of this compound tromethamine is a critical attribute that influences its shelf-life, storage conditions, and formulation design. Degradation of the API can lead to loss of potency and the formation of potentially harmful impurities.

pH-Dependent Stability

A study on the degradation of this compound tromethamine in aqueous buffers at 60°C over 7 days revealed a significant dependence on pH. The drug exhibits greater stability in neutral to alkaline conditions.

pHTemperatureDurationRemaining this compound (%)Degradation Products (%)Reference(s)
7.360°C7 days85.114.9[10]
8.060°C7 days91.58.5[10]
9.160°C7 days98.21.8[10]
9.5537°C1 year> 96-97< 3-4[13]

Under acidic conditions, the primary degradation pathways include epimerization and dehydration.[13]

Temperature Stability

This compound tromethamine injection is recommended to be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[14][15][16][17] However, it has been reported to be stable at room temperature for up to 9 days.[18][19] Stock solutions in solvent are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[11] As a powder, it can be stored at -20°C for up to 3 years.[12]

Photostability

Forced degradation studies are essential to determine the intrinsic photostability of a drug substance. The standard approach, as outlined in the ICH Q1B guideline, involves exposing the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4][5][21]

Specific quantitative data on the photodegradation of this compound tromethamine is not available in the reviewed literature. However, a study on the related prostaglandin, dinoprost (B1670695) tromethamine, indicates that it is stable for 2 years in light-resistant containers.[22] For latanoprost (B1674536), another prostaglandin analog, ultraviolet B radiation has been shown to cause rapid degradation.[11]

Oxidative Stability

Forced degradation studies under oxidative conditions, typically using hydrogen peroxide, are performed to assess the susceptibility of the drug substance to oxidation.[23][24] The enzymatic oxidation of the C-15 hydroxyl group is a known metabolic degradation pathway for natural prostaglandins. The methylation at the C-15 position in this compound is designed to prevent this metabolic deactivation.[25]

Detailed quantitative data from forced oxidative degradation studies on this compound tromethamine are not publicly available.

Experimental Protocols

Solubility Determination (Equilibrium Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound tromethamine.

  • Preparation: Add an excess amount of this compound tromethamine powder to a series of vials containing the desired solvent (e.g., water, buffers of different pH, organic solvents).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analysis: Quantify the concentration of this compound tromethamine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent under the tested conditions.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Add excess this compound Tromethamine to solvent B Agitate at constant temperature (24-72h) A->B C Settle undissolved solid B->C D Filter supernatant C->D E Quantify concentration by HPLC D->E G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions cluster_results Data Analysis start This compound Tromethamine (Bulk Drug or Formulation) acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidative Oxidation (e.g., 3% H2O2) start->oxidative thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analysis by Stability- Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis degradation Quantify Degradation (%) analysis->degradation impurities Identify & Quantify Impurities analysis->impurities pathway Elucidate Degradation Pathway impurities->pathway G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Tromethamine fp_receptor Prostaglandin F Receptor (FP) This compound->fp_receptor Binds to g_protein Gq/11 Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from Sarcoplasmic Reticulum ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates contraction Myometrial Smooth Muscle Contraction pkc->contraction ca_increase Increased Intracellular Ca2+ ca_release->ca_increase ca_increase->contraction

References

An In-depth Technical Guide on the Pharmacokinetics of Intramuscular Carboprost in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide delves into the current understanding of the pharmacokinetics of intramuscularly administered carboprost in preclinical animal models. It aims to provide a comprehensive summary of available quantitative data, experimental methodologies, and to highlight areas where further research is needed.

Introduction

This compound tromethamine, a synthetic 15-methyl analog of prostaglandin (B15479496) F2α, is a potent oxytocic agent. It is primarily used in veterinary and human medicine to control postpartum hemorrhage and for the termination of pregnancy. Its mechanism of action involves the stimulation of myometrial contractions. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in relevant animal models is crucial for the non-clinical safety and efficacy evaluation that informs clinical use. This guide synthesizes the currently available data on the pharmacokinetics of intramuscular this compound in animal models.

Quantitative Pharmacokinetic Data

A comprehensive review of published literature reveals a significant scarcity of detailed pharmacokinetic studies of intramuscular this compound in commonly used laboratory animal models such as rats, dogs, and rabbits. The most detailed data currently available is for the Rhesus monkey.

Table 1: Pharmacokinetic Parameters of Intramuscular this compound in Rhesus Monkeys

ParameterValueAnimal Model
Dose Range 20 - 130 mcg (single injection)Rhesus Monkey
Cmax (Peak Plasma Concentration) 0.4 - 5 ng/mLRhesus Monkey
Tmax (Time to Peak Concentration) 30 - 60 minutesRhesus Monkey
Time to Baseline Concentration 6 - 8 hoursRhesus Monkey

Data sourced from product monograph information.[1][2][3]

Knowledge Gap:

There is a notable lack of publicly available pharmacokinetic data for intramuscular this compound in other key preclinical species. Studies in rats and rabbits have primarily focused on reproductive and embryotoxic effects rather than detailing the drug's pharmacokinetic profile.[1] A study in dogs investigated a different formulation and route of administration (this compound methylate intravaginal suppository), the data from which is not directly comparable to intramuscular administration of this compound tromethamine. This lack of comprehensive comparative pharmacokinetic data across multiple species represents a significant knowledge gap for researchers and drug developers.

Experimental Protocols

The methodologies employed in the pharmacokinetic assessment of intramuscular this compound are crucial for the interpretation of the resulting data. Below is a summary of the experimental design for the Rhesus monkey studies, as inferred from available documentation.

3.1. Rhesus Monkey Pharmacokinetic Study Protocol

  • Animal Model: Rhesus monkeys were utilized for the pharmacokinetic evaluation.[1][2][3]

  • Drug Administration: A single dose of this compound, ranging from 20 to 130 mcg, was administered via intramuscular injection.[1][2][3] The co-injection of epinephrine (B1671497) was found to not affect the rate of absorption from the injection site.[4]

  • Study Phases: The study included monkeys in both the follicular and luteal phases of their menstrual cycle, with no significant differences observed in the plasma levels of this compound between the two phases.[4]

  • Sample Collection: Blood samples were collected to obtain plasma for the determination of this compound concentrations. While the exact time points for collection are not detailed, sampling would have been conducted to characterize the absorption, distribution, and elimination phases, leading to the reported Tmax and the time to return to baseline levels.

  • Analytical Method: The specific analytical method used in the Rhesus monkey studies is not explicitly stated in the reviewed documents. However, for human studies of this compound, radioimmunoassay has been used to determine plasma levels.[1][2] For the quantification of this compound and its metabolites in biological samples like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a modern and highly sensitive method.[5][6]

Mandatory Visualization

4.1. Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a preclinical pharmacokinetic study of an intramuscularly administered drug.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase animal_acclimation Animal Acclimation and Health Check dose_preparation Dose Formulation and Preparation animal_acclimation->dose_preparation drug_admin Intramuscular Drug Administration dose_preparation->drug_admin protocol_design Experimental Protocol Design protocol_design->animal_acclimation blood_sampling Serial Blood Sampling drug_admin->blood_sampling clinical_observation Clinical Observation and Monitoring drug_admin->clinical_observation plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_analysis Sample Analysis (e.g., LC-MS/MS) plasma_separation->sample_analysis pk_modeling Pharmacokinetic Modeling sample_analysis->pk_modeling parameter_calculation Calculation of PK Parameters (Cmax, Tmax, AUC, etc.) pk_modeling->parameter_calculation report_generation Report Generation parameter_calculation->report_generation

Caption: General experimental workflow for a preclinical pharmacokinetic study.

4.2. Signaling Pathways

The primary pharmacodynamic effect of this compound is the stimulation of myometrial contractions, which is beneficial for the control of postpartum hemorrhage.[1][2] However, the precise intracellular signaling pathway through which this compound exerts this effect is not fully elucidated in the available literature. Therefore, a detailed signaling pathway diagram cannot be provided at this time.

Conclusion and Future Directions

The pharmacokinetic profile of intramuscularly administered this compound has been characterized to a limited extent in the Rhesus monkey, providing basic parameters such as Cmax and Tmax. However, there is a clear and significant lack of comprehensive pharmacokinetic data, including AUC, clearance, and half-life, in other commonly used animal models such as rats, rabbits, and dogs. This data gap hinders the ability to perform robust interspecies comparisons and to fully understand the disposition of the drug in different preclinical settings.

For drug development professionals and researchers, this highlights a critical need for further investigation. Future studies should aim to:

  • Conduct comprehensive pharmacokinetic studies of intramuscular this compound in multiple species (e.g., rats, rabbits, dogs) to determine a full panel of pharmacokinetic parameters.

  • Utilize validated and sensitive analytical methods, such as LC-MS/MS, for the accurate quantification of this compound and its metabolites in biological matrices.

  • Publish detailed experimental protocols to ensure the reproducibility and comparability of findings.

A more complete understanding of the pharmacokinetics of intramuscular this compound in various animal models will ultimately support its safe and effective use and facilitate further research and development in this area.

References

Carboprost's Uterine Stimulatory Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Carboprost's mechanism of action in stimulating uterine smooth muscle. This compound, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent uterotonic agent crucial in the management of postpartum hemorrhage due to uterine atony. This document details the molecular signaling pathways, experimental protocols for studying its effects, and available quantitative data to facilitate further research and drug development in obstetrics.

Core Mechanism of Action: Prostaglandin F2α Receptor Agonism

This compound exerts its pharmacological effects by mimicking endogenous prostaglandin F2α.[1][2] It is a synthetic 15-methyl analog of PGF2α, a modification that confers a longer duration of action compared to its natural counterpart.[3] The primary molecular target of this compound is the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the myometrium.[4][5]

The binding of this compound to the FP receptor initiates a cascade of intracellular events, primarily through the Gαq subunit of the G-protein.[6][7][8] This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]

IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][2] The elevated intracellular Ca2+ concentration is a critical step in muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[2] This leads to an increase in the amplitude and frequency of uterine contractions.[9]

Recent studies have revealed a more complex signaling network. Beyond the canonical Gαq pathway, PGF2α signaling in myometrial cells has been shown to involve the Gαi subunit as well.[6][7] Downstream of G-protein activation, other signaling pathways are also engaged, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38), phosphatidylinositol-3-kinase (PI3K), and the calcineurin/nuclear factor of activated T-cells (NFAT) pathway.[1][8] These pathways are implicated in the pro-inflammatory aspects of prostaglandin signaling, which contribute to the overall process of labor.[1][6]

Signaling Pathway Diagram

Carboprost_Signaling_Pathway This compound This compound (PGF2α Analog) FP_Receptor Prostaglandin F Receptor (FP) (GPCR) This compound->FP_Receptor Binds to G_Protein Gαq/Gαi FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K Pathway G_Protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2 ↑ Intracellular Ca²⁺ Ca2_release->Ca2 Calmodulin Calmodulin Ca2->Calmodulin NFAT Calcineurin/NFAT Pathway Ca2->NFAT Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Uterine Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to MAPK MAPK Pathways (ERK1/2, p38) PKC->MAPK Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation PI3K->Inflammation NFAT->Inflammation

Caption: this compound signaling pathway in uterine smooth muscle cells.

Experimental Protocols

In Vitro Uterine Myometrial Strip Assay

This protocol is adapted from methodologies used to assess the contractility of human uterine smooth muscle in response to uterotonic agents.[10]

1. Tissue Acquisition and Preparation:

  • Myometrial biopsies are obtained from consenting patients undergoing elective cesarean sections.

  • The tissue is immediately placed in chilled, oxygenated Krebs-Henseleit solution.

  • The myometrium is dissected into longitudinal strips (approximately 2 mm x 10 mm).

2. Organ Bath Setup:

  • Uterine strips are mounted vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • A resting tension of 1 gram is applied to the tissue strips.

3. Data Acquisition:

  • The force of contraction is measured in millinewtons (mN) or grams (g) and recorded using a data acquisition system.

  • Tissues are allowed to equilibrate and exhibit spontaneous contractions before the addition of any pharmacological agents.

4. Experimental Procedure:

  • After equilibration, a cumulative concentration-response curve for this compound is generated.

  • This compound is added to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻³ mol/L).[11]

  • Each concentration is allowed to act for a defined period, or until a stable response is achieved, before the addition of the next concentration.

  • Parameters such as the amplitude and frequency of contractions, and the area under the curve are recorded and analyzed.

5. Data Analysis:

  • The contractile response at each concentration is expressed as a percentage of the maximal response.

  • A concentration-response curve is plotted, and the EC50 (the concentration of this compound that produces 50% of the maximal response) can be calculated.

In Vivo Animal Models

1. Animal Model:

  • Pregnant or non-pregnant female rats are commonly used.

2. Measurement of Uterine Activity:

  • Intrauterine Pressure: A balloon catheter can be inserted into the uterine lumen to measure changes in intrauterine pressure, which correlate with contractions.

  • Electromyography (EMG): Electrodes can be implanted on the uterine surface to record the electrical activity of the myometrium.

3. Experimental Procedure:

  • Following a baseline recording period, this compound is administered (e.g., via intramuscular or intravenous injection).

  • Uterine activity (intrauterine pressure or EMG signals) is continuously monitored and recorded.

4. Data Analysis:

  • Changes in the frequency, amplitude, and duration of uterine contractions following this compound administration are quantified and compared to baseline levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Uterine Strip Assay cluster_invivo In Vivo Animal Model invitro_start Obtain Myometrial Biopsy dissect Dissect into Longitudinal Strips invitro_start->dissect mount Mount in Organ Bath dissect->mount equilibrate Equilibrate and Record Spontaneous Contractions mount->equilibrate add_this compound Add Cumulative Concentrations of this compound equilibrate->add_this compound record_response Record Contractile Response add_this compound->record_response analyze_invitro Analyze Data (Amplitude, Frequency, EC50) record_response->analyze_invitro invivo_start Prepare Anesthetized Rat implant Implant Pressure Catheter or EMG Electrodes invivo_start->implant baseline Record Baseline Uterine Activity implant->baseline administer_this compound Administer this compound baseline->administer_this compound record_activity Continuously Record Uterine Activity administer_this compound->record_activity analyze_invivo Analyze Data (Contraction Frequency, Amplitude) record_activity->analyze_invivo

Caption: Experimental workflows for in vitro and in vivo studies of this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound on uterine smooth muscle. It is important to note that specific EC50 and receptor binding affinity (Ki) values for this compound are not consistently reported in the readily available literature.

Table 1: In Vitro Contractility of Uterotonic Agents on Human Myometrial Strips

Uterotonic AgentMotility Index (√g·contractions/10 min) [Mean (95% CI)]
Oxytocin5.10 (4.70 to 5.50)
Ergonovine3.46 (3.13 to 3.80)
PGF2α (this compound is an analog)2.64 (2.40 to 2.87)
Misoprostol2.52 (2.22 to 2.82)
Data from a study comparing the in vitro contractile responses to various uterotonics in isolated myometrium from pregnant women.

Table 2: Clinical Efficacy of this compound in Postpartum Hemorrhage

StudyComparisonOutcome MeasureThis compound GroupControl Group
Retracted: Gong et al.This compound vs. OxytocinMedian Blood Loss (ml)438610
Retracted: Gong et al.This compound vs. Oxytocin + this compoundMedian Blood Loss (ml)438520
Note: The study by Gong et al. has been retracted, and these data should be interpreted with caution.[14]

Table 3: Pharmacokinetic Properties of this compound

ParameterValue
Time to Peak Plasma Concentration (IM)15 - 60 minutes
Half-lifeLonger than other uterine contraction drugs
Data compiled from various clinical sources.[15][16]

Conclusion

This compound is a potent synthetic prostaglandin F2α analog that effectively stimulates uterine smooth muscle contraction. Its mechanism of action is well-established, involving the activation of the FP receptor and the subsequent Gαq-mediated signaling cascade that leads to increased intracellular calcium. While the primary signaling pathway is understood, further research into the role of non-canonical pathways, such as those involving Gαi and various downstream kinases, will provide a more complete picture of its cellular effects.

The provided experimental protocols offer a framework for future investigations into the pharmacological properties of this compound and novel uterotonic agents. However, there is a clear need for more comprehensive quantitative data, including standardized EC50 and Ki values, to allow for more precise comparisons and modeling of its effects. Such data will be invaluable for the development of new and improved therapies for the management of postpartum hemorrhage and other conditions requiring uterine stimulation.

References

A Technical Guide to the Structural and Functional Distinctions Between Carboprost and Dinoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparative analysis of Carboprost and Dinoprost, two critical prostaglandin (B15479496) F2α (PGF2α) analogues utilized in clinical practice. The primary focus is on the fundamental structural differences that dictate their metabolic stability, duration of action, and clinical utility.

Core Structural Differences

Dinoprost is the pharmaceutical name for naturally occurring prostaglandin F2α.[1] this compound is a synthetic analogue of Dinoprost, specifically (15S)-15-methyl-prostaglandin F2α.[2][3][4][5] The defining structural difference between the two molecules is the substitution of a hydrogen atom with a methyl group at the carbon-15 (B1200482) (C-15) position of the prostaglandin scaffold.[5]

This seemingly minor modification has profound pharmacological consequences. The hydroxyl group at C-15 in Dinoprost is a primary site for metabolic inactivation.[6] The enzyme 15-hydroxyprostaglandin dehydrogenase rapidly oxidizes this secondary alcohol to a ketone, leading to a significant loss of biological activity and a very short in-vivo half-life.[2][6]

The addition of the methyl group at the C-15 position in this compound creates a tertiary alcohol.[6] This structural arrangement sterically hinders and prevents enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase.[6] Consequently, this compound exhibits greater metabolic stability, resulting in a more prolonged duration of action compared to Dinoprost.[3]

Comparative Data

The following table summarizes the key chemical and physical properties of this compound and Dinoprost.

PropertyThis compoundDinoprost
IUPAC Name (5Z,9α,11α,13E,15S)-9,11,15-trihydroxy-15-methylprosta-5,13-dien-1-oic acid[6](Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid[1]
Synonyms (15S)-15-methyl PGF2α[4]Prostaglandin F2α (PGF2α)[1]
Molecular Formula C₂₁H₃₆O₅[5][6]C₂₀H₃₄O₅
Molar Mass 368.514 g·mol⁻¹[6]354.48 g·mol⁻¹
C-15 Structure Tertiary alcohol (with methyl group)Secondary alcohol
Metabolic Stability High (Resistant to 15-PGDH oxidation)Low (Rapidly oxidized by 15-PGDH)
Duration of Action Prolonged[3]Short

Mechanism of Action and Signaling Pathway

Despite the structural modification, the core mechanism of action for both this compound and Dinoprost is identical. Both compounds are agonists of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][7]

Binding of either this compound or Dinoprost to the FP receptor initiates a conformational change, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein. This activation stimulates the effector enzyme Phospholipase C (PLC).[7] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytosol.[7] The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[7] This pathway is central to their uterotonic effects, which are leveraged for inducing labor and controlling postpartum hemorrhage.[7][8][9]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor (GPCR) G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor on Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Triggers Ligand This compound or Dinoprost Ligand->FP_Receptor Binds

Caption: Prostaglandin F Receptor (FP) signaling pathway.

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound and Dinoprost often proceeds through a common key intermediate, the Corey lactone.[2][10][11] The critical step that differentiates the synthesis of this compound is the introduction of the C-15 methyl group.

Methodology:

  • Protection of Corey Lactone: The hydroxyl groups of the Corey lactone diol are protected, for instance, using a silyl (B83357) ether protecting group like triethylsilyl (TES) chloride.

  • Oxidation: The free hydroxyl group is oxidized to a ketone to form an enone intermediate.

  • Introduction of the C-15 Methyl Group: The key differentiation occurs here. The enone intermediate is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) or trimethylaluminium.[6] This organometallic reagent performs a nucleophilic attack on the carbonyl carbon, introducing the methyl group and forming the tertiary alcohol at the C-15 position. This step typically produces a mixture of diastereomers (15S and 15R).[6]

  • Side Chain Elaboration: The upper and lower side chains are introduced using standard prostaglandin synthesis techniques, such as the Horner-Wadsworth-Emmons reaction.[2]

  • Deprotection and Purification: The protecting groups are removed, and the final product is purified. The desired (15S)-diastereomer (this compound) is separated from the inactive (15R)-isomer, often via chromatography.[6][12]

Carboprost_Synthesis_Workflow Start Corey Lactone Diol Protect Protection of Hydroxyl Groups Start->Protect Oxidize Oxidation to Enone Protect->Oxidize Grignard Reaction with Methyl Grignard Reagent Oxidize->Grignard Key Step SideChains Side Chain Elaboration (e.g., Horner-Wadsworth-Emmons) Grignard->SideChains Deprotect Deprotection SideChains->Deprotect Purify Chromatographic Separation of Diastereomers Deprotect->Purify End (15S)-Carboprost Purify->End

Caption: Simplified workflow for the synthesis of this compound.

In Vitro Uterine Contraction Assay

To quantify and compare the uterotonic potency of this compound and Dinoprost, an isolated uterine tissue bath assay is commonly employed.

Methodology:

  • Tissue Preparation: A female rodent (e.g., rat) is euthanized, and the uterine horns are immediately excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

  • Mounting: A longitudinal strip of myometrium (uterine smooth muscle) of a consistent size (e.g., 10 mm length, 2 mm width) is carefully dissected and mounted in an organ bath chamber. The chamber is maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Transducer Attachment: One end of the tissue strip is fixed to a stationary hook, while the other is connected to an isometric force transducer. The transducer is linked to a data acquisition system to record muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a small resting tension (e.g., 1 gram) for a period of 60-90 minutes. The buffer is replaced every 15-20 minutes.

  • Drug Administration: Cumulative concentration-response curves are generated. Increasing concentrations of this compound or Dinoprost are added to the bath in a stepwise manner. The contractile response (increase in tension) is allowed to reach a plateau at each concentration before the next addition.

  • Data Analysis: The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration. From these curves, key pharmacological parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (the maximum response) can be calculated and compared between the two compounds.

References

An In-Depth Technical Guide to the Biotransformation and Metabolic Pathways of Carboprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboprost, a synthetic analog of prostaglandin (B15479496) F2α (specifically 15-methyl-PGF2α), is a potent oxytocic agent used clinically for the induction of second-trimester abortion and the control of postpartum hemorrhage. Its pharmacological activity is intrinsically linked to its metabolic fate within the body. Understanding the biotransformation and metabolic pathways of this compound is crucial for optimizing its therapeutic use, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, including quantitative data on its metabolites, detailed experimental protocols for its analysis, and visualizations of its metabolic pathways.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following intramuscular administration, this compound is rapidly absorbed, with peak plasma concentrations typically reached within 30 minutes. It is widely distributed throughout the body, exerting its primary effects on the uterine smooth muscle. The metabolism of this compound is a key determinant of its duration of action. Unlike naturally occurring prostaglandins (B1171923) that are rapidly inactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the methyl group at the C-15 position of this compound sterically hinders this enzymatic oxidation, leading to a prolonged half-life and sustained therapeutic effect.[1]

The primary metabolic routes for this compound are omega (ω)-oxidation and beta (β)-oxidation , which occur mainly in the liver and lungs.[2][3][4] The resulting metabolites are then primarily excreted in the urine.[2][3]

Core Metabolic Pathways of this compound

The biotransformation of this compound proceeds through two major pathways, which are common for the metabolism of fatty acids and prostaglandins.

Omega (ω)-Oxidation

Omega-oxidation is a key initial step in the metabolism of this compound. This pathway involves the hydroxylation of the terminal methyl group (ω-carbon) of the alkyl side chain, followed by further oxidation to a carboxylic acid. This process is catalyzed by cytochrome P450 (CYP) enzymes, specifically members of the CYP4A and CYP4F subfamilies, which are known to be involved in the ω-hydroxylation of fatty acids and prostaglandins.[5]

The resulting dicarboxylic acid metabolites are more water-soluble and can be more readily excreted. While the specific CYP isoforms responsible for this compound ω-oxidation have not been definitively identified in human studies, CYP4F2, CYP4F3, and CYP4A11 are considered the predominant enzymes responsible for the ω-oxidation of prostaglandins.[5]

Beta (β)-Oxidation

Following ω-oxidation, or occurring in parallel, the fatty acid side chains of this compound and its ω-oxidized metabolites undergo β-oxidation. This is a stepwise process that shortens the carboxylic acid chain by two carbon atoms in each cycle, producing acetyl-CoA. For prostaglandins, this process typically occurs from the carboxyl end of the molecule. The identification of a dinor-(C18) metabolite of 15-methyl-PGF2α in amniotic fluid confirms that β-oxidation is a significant metabolic pathway for this compound.[6] Further cycles of β-oxidation would lead to tetranor-(C16) and subsequent shorter-chain dicarboxylic acid metabolites.

Quantitative Data on this compound Metabolites

Comprehensive quantitative data on the full spectrum of this compound metabolites in human plasma or urine is limited in the published literature. However, studies on the metabolism of the parent compound, PGF2α, and its isomers provide valuable insights into the expected metabolite profile. The major urinary metabolite of PGF2α is a tetranor dicarboxylic acid derivative, suggesting that similar chain-shortened dicarboxylic acids are likely the major end-products of this compound metabolism.

Metabolite Class General Structure Significance Analytical Method
Dinor-Metabolites C18 dicarboxylic acidProduct of one cycle of β-oxidation. A dinor-metabolite of 15-methyl-PGF2α has been identified in vivo.[6]GC-MS, LC-MS/MS
Tetranor-Metabolites C16 dicarboxylic acidProduct of two cycles of β-oxidation. Major urinary metabolites of natural prostaglandins.GC-MS, LC-MS/MS
ω-Oxidized Metabolites Dicarboxylic acids of varying chain lengthsIncreased water solubility for excretion.GC-MS, LC-MS/MS

Experimental Protocols for Metabolite Analysis

The analysis of this compound and its metabolites requires sensitive and specific analytical techniques due to their low concentrations in biological matrices and their structural similarity to endogenous prostaglandins. The most common and robust methods are based on mass spectrometry coupled with chromatographic separation.

Protocol 1: LC-MS/MS for the Quantification of this compound in Plasma

This protocol is adapted from a validated method for the simultaneous quantification of this compound methylate and its active metabolite this compound in dog plasma, which can be modified for human plasma analysis.[7]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
  • Acidify the plasma sample to pH 3-4 with a suitable acid (e.g., formic acid).
  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.
  • Load the acidified plasma sample onto the SPE cartridge.
  • Wash the cartridge with water to remove interfering substances.
  • Elute this compound and its metabolites with an organic solvent (e.g., methanol or ethyl acetate).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from a low to high percentage of mobile phase B.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites should be determined and optimized. For this compound, a potential transition could be based on its molecular weight and fragmentation pattern.

Protocol 2: GC-MS for the Analysis of Dicarboxylic Acid Metabolites in Urine

This protocol is a general approach for the analysis of urinary organic acids, which would include the dicarboxylic acid metabolites of this compound.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To a specified volume of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
  • Acidify the urine to a low pH with hydrochloric acid.
  • Extract the organic acids with an organic solvent such as ethyl acetate.
  • Evaporate the organic layer to dryness.
  • Derivatize the dried extract to increase volatility for GC analysis. A common method is trimethylsilylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Analysis:

  • Gas Chromatography (GC):
  • Column: A capillary column suitable for organic acid analysis (e.g., a DB-5ms column).
  • Carrier Gas: Helium.
  • Temperature Program: A temperature gradient starting at a low temperature and ramping up to a high temperature to separate the various organic acids.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electron Ionization (EI).
  • Scan Mode: Full scan to identify unknown metabolites or Selected Ion Monitoring (SIM) for targeted quantification of known metabolites.

Visualization of Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved in this compound metabolism and its analysis, the following diagrams have been generated using Graphviz (DOT language).

Carboprost_Metabolism This compound This compound (15-methyl-PGF2α) Omega_Oxidation ω-Oxidation (CYP4A/4F) This compound->Omega_Oxidation Beta_Oxidation_1 β-Oxidation (1st cycle) This compound->Beta_Oxidation_1 Omega_Metabolite ω-Hydroxy and Carboxy Metabolites Omega_Oxidation->Omega_Metabolite Omega_Metabolite->Beta_Oxidation_1 Dinor_Metabolite Dinor-Metabolites (C18) Beta_Oxidation_1->Dinor_Metabolite Beta_Oxidation_2 β-Oxidation (further cycles) Dinor_Metabolite->Beta_Oxidation_2 Excretion Urinary Excretion Dinor_Metabolite->Excretion Tetranor_Metabolite Tetranor-Metabolites (C16) and shorter Beta_Oxidation_2->Tetranor_Metabolite Tetranor_Metabolite->Excretion

This compound Metabolic Pathways

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Acidify Acidification Add_IS->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Analysis Quantification of This compound & Metabolites MS_Analysis->Data_Analysis Data Acquisition & Processing

LC-MS/MS Experimental Workflow

Conclusion

The biotransformation of this compound is a critical aspect of its pharmacology, contributing to its extended duration of action compared to natural prostaglandins. The primary metabolic pathways involve ω-oxidation and β-oxidation, leading to the formation of dicarboxylic acid metabolites of varying chain lengths that are excreted in the urine. While a complete quantitative profile of all this compound metabolites in humans is not yet fully elucidated, the established principles of prostaglandin metabolism provide a strong framework for understanding its fate in the body. The analytical methods outlined in this guide, particularly LC-MS/MS and GC-MS, are powerful tools for the continued investigation of this compound's metabolism, which will further enhance its safe and effective clinical use. Further research is warranted to identify the specific metabolites and their concentrations in human biological fluids and to pinpoint the precise CYP450 isoforms involved in its metabolism.

References

Initial Investigations into the Oxytocic Properties of Carboprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational investigations into the oxytocic properties of Carboprost. As a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α), this compound was developed to provide a more stable and potent agent for inducing uterine smooth muscle contraction.[1][2] Its primary applications are in the management of postpartum hemorrhage (PPH) due to uterine atony and for the induction of abortion.[3][4] This document details the molecular mechanism of action, key experimental protocols used in its initial characterization, and quantitative data from early pharmacokinetic and clinical studies.

Molecular Mechanism of Action

This compound, chemically known as (15S)-15-methyl PGF2α, exerts its oxytocic effects by acting as a potent agonist for the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[5] The addition of a methyl group at the C-15 position protects the molecule from rapid metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, giving it a longer duration of action compared to its natural counterpart, PGF2α.[1]

The activation of the FP receptor on myometrial cells initiates a well-defined signaling cascade:

  • Receptor Binding: this compound binds to the FP receptor on the surface of uterine smooth muscle cells.[3]

  • G-Protein Activation: This binding event activates the associated heterotrimeric Gq protein.

  • PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3]

  • Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in forceful and sustained uterine contractions.[3]

While this compound is a potent FP receptor agonist, initial and subsequent studies have noted that it possesses only a tenfold selectivity for the FP receptor over the Prostaglandin E3 (EP3) receptor.[6] Off-target activation of the EP3 receptor is believed to contribute to some of the drug's side effects, such as fever and potential increases in blood pressure.[7]

G This compound Signaling Pathway in Myometrial Cells cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases Contraction Myometrial Contraction Ca->Contraction Initiates

Caption: Intracellular signaling cascade initiated by this compound in uterine smooth muscle.

Key Experimental Protocols

The foundational understanding of this compound's oxytocic properties was established through key in vitro and in vivo experimental models.

In Vitro Uterine Smooth Muscle Contraction Assay

This assay is fundamental for quantifying the potency and efficacy of uterotonic agents directly on target tissue.

Objective: To measure the dose-dependent contractile response of uterine muscle tissue to this compound.

Methodology:

  • Tissue Preparation: Myometrial biopsies are obtained from patients undergoing procedures like cesarean sections, with informed consent. The tissue is immediately placed in a physiological saline solution (e.g., Krebs solution).

  • Strip Dissection: Fine, longitudinal strips of myometrium (approx. 2x10 mm) are carefully dissected from the biopsy.

  • Mounting: Each strip is mounted vertically in an organ bath chamber (1-10 mL capacity) filled with physiological saline solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, while the other is attached to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate under a set resting tension (e.g., 1-2 grams) for a period of 2-3 hours, during which they typically begin to exhibit spontaneous contractions. The bathing solution is replaced periodically.

  • Dose-Response Testing: Once a stable baseline of spontaneous contractions is achieved, this compound is added to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Data Acquisition: The force transducer records the amplitude (force) and frequency of contractions. This data is digitized and recorded for analysis.

  • Analysis: Key parameters such as the motility index (amplitude × frequency) and area under the curve are calculated. A dose-response curve is generated to determine pharmacological constants like the EC50 (the concentration that produces 50% of the maximal response).[8][9]

G Workflow for In Vitro Myometrial Contraction Assay A 1. Obtain Human Myometrial Biopsy B 2. Dissect Tissue into Fine Strips A->B C 3. Mount Strips in Organ Bath with Force Transducer B->C D 4. Equilibrate (2-3 hours, 37°C) C->D E 5. Add this compound (Cumulative Doses) D->E F 6. Record Contraction Force & Frequency E->F G 7. Analyze Data: - Motility Index - Dose-Response Curve - Calculate EC50 F->G

Caption: Generalized workflow for assessing this compound's effect on uterine tissue in vitro.
Receptor Binding Assay

These assays are used to determine the affinity and selectivity of a ligand (like this compound) for its receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

  • Receptor Preparation: A source rich in FP receptors, such as homogenates of bovine corpus luteum or cells engineered to express the human FP receptor, is prepared.

  • Radioligand Selection: A radiolabeled ligand with high affinity for the FP receptor (e.g., [³H]-PGF2α) is used.

  • Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound (the competitor).

  • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Analysis: The data is used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of this compound. From this curve, the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Quantitative Data Summary

Pharmacokinetic Profile

Early studies in postpartum women established the basic pharmacokinetic parameters following a single intramuscular injection.

ParameterValueNotes
Dosage 250 µgSingle intramuscular injection postpartum.
Time to Peak Plasma Conc. 15 - 60 minutesVariation observed among five patients.
Peak Plasma Conc. 2718 - 3097 pg/mLMeasured by radioimmunoassay.
Plasma Half-life ~8 minutesThe 15-methyl group blocks rapid metabolism, significantly extending the half-life compared to endogenous PGF2α (~15 seconds).
Data sourced from product monographs and pharmacokinetic studies.
Comparative Clinical Efficacy

Clinical investigations have quantified this compound's efficacy, often in comparison to the standard-of-care uterotonic, oxytocin (B344502), for the prevention of PPH in high-risk patients.

Outcome MeasureThis compound GroupOxytocin GroupCombination Group (Oxytocin + this compound)Statistical Significance
Median Blood Loss (mL) 438 mL610 mL520 mLBlood loss in the this compound group was significantly lower than in the oxytocin and combination groups (p < 0.05).
Patients Requiring Additional Uterotonics 4%21%N/ADifference was statistically significant (p < 0.01).
Data summarized from comparative clinical trials in patients undergoing cesarean delivery.

Conclusion

The initial investigations into this compound established it as a potent, metabolically stable synthetic analog of PGF2α. Its mechanism, centered on the activation of the myometrial FP receptor and subsequent increase in intracellular calcium, provides a strong and sustained oxytocic effect.[3] Methodologies such as in vitro myometrial contraction assays and receptor binding studies were crucial in characterizing its pharmacological profile. The quantitative data from pharmacokinetic and clinical studies confirm its rapid absorption and superior efficacy in reducing postpartum blood loss compared to other agents in certain high-risk populations. This foundational body of research has solidified this compound's role as a critical second-line agent in the management of postpartum hemorrhage.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Carboprost in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboprost, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent primarily used in clinical settings to control postpartum hemorrhage and for the termination of pregnancy.[1] Its mechanism of action involves the stimulation of uterine smooth muscle contractions.[2][3] In preclinical research, this compound serves as a valuable tool for studying uterine physiology, reproductive processes, and the effects of prostaglandin analogs on various biological systems.

These application notes provide detailed protocols for the in vivo administration of this compound tromethamine in rodent models, specifically rats and mice. The information is compiled from preclinical data and general best practices for rodent drug administration to guide researchers in designing and executing their studies.

Data Presentation

While specific in vivo rodent dose-response data for this compound is limited in publicly available literature, the following tables summarize relevant information gleaned from studies on this compound and its parent compound, PGF2α, to provide a starting point for experimental design.

Table 1: Reported Dosages of this compound and Related Prostaglandins in Rodents

CompoundSpeciesRoute of AdministrationDosageObserved EffectSource
This compoundRat, RabbitNot SpecifiedNot SpecifiedEmbryotoxic[2][4][5]
Prostaglandin F2αMouseNot Specified3 mg/kg/day for 21 daysSuppression of spermatogenesis[6]
Prostaglandin F2αRat, Rabbit, Hamster, MouseParenteral injectionNot SpecifiedInduction of abortion[7]
Prostaglandin E2RatNot Specified50, 100, 200 µg/kgReduction in voluntary ethanol (B145695) consumption[8]

Table 2: General Guidelines for Injection Volumes in Rodents

SpeciesRoute of AdministrationMaximum Volume per SiteRecommended Needle Gauge
MouseSubcutaneous (SC)5 ml/kg25-27 G
MouseIntramuscular (IM)Not specified, small volumes recommendedNot specified
RatSubcutaneous (SC)Not specifiedNot specified
RatIntramuscular (IM)≤ 0.05 ml26 G (maximum)

Experimental Protocols

Preparation of this compound Tromethamine Solution for Injection

This compound tromethamine is commercially available as a sterile solution (e.g., Hemabate®) at a concentration of 250 mcg/mL.[1] For rodent studies, this stock solution will likely require dilution to achieve the desired dose in a suitable injection volume.

Materials:

  • This compound tromethamine sterile solution (250 mcg/mL)

  • Sterile saline (0.9% sodium chloride) for injection

  • Sterile syringes (1 mL or smaller)

  • Sterile needles (25-27 gauge)

  • 70% ethanol wipes

Procedure:

  • Calculate the required concentration: Determine the target dose in mg/kg or mcg/kg and the desired injection volume based on the animal's weight and the recommended maximum volumes (see Table 2).

  • Aseptic Dilution:

    • Disinfect the rubber septum of the this compound tromethamine vial and the sterile saline vial with a 70% ethanol wipe.

    • Using a sterile syringe and needle, draw up the required volume of sterile saline.

    • Transfer the saline to a sterile, empty vial.

    • Using a new sterile syringe and needle, draw up the calculated volume of the this compound tromethamine stock solution.

    • Add the this compound solution to the saline in the sterile vial and mix gently.

  • Storage: The diluted solution should be prepared fresh for each experiment. The stock this compound tromethamine solution should be stored under refrigeration at 2–8 °C (36–46 °F).[1]

Intramuscular (IM) Injection Protocol for Rats

Purpose: To administer a precise dose of this compound directly into the muscle tissue for rapid absorption.

Materials:

  • Prepared this compound solution

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (26 gauge or smaller)

  • Animal restrainer (optional)

  • 70% ethanol wipes

Procedure:

  • Animal Restraint: Properly restrain the rat to immobilize the hind limb.

  • Site Preparation: Locate the quadriceps or gluteal muscles of the hind limb. Clean the injection site with a 70% ethanol wipe.

  • Injection:

    • Insert the needle into the muscle at a 90-degree angle. Be cautious to avoid the sciatic nerve, which runs along the caudal aspect of the femur.[9]

    • Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

    • Inject the solution slowly and steadily.[10]

    • Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress, pain, or adverse reactions at the injection site.

Subcutaneous (SC) Injection Protocol for Mice

Purpose: To administer this compound into the loose connective tissue under the skin for slower, more sustained absorption compared to IM injection.

Materials:

  • Prepared this compound solution

  • Sterile syringe (e.g., 0.5 mL or 1 mL)

  • Sterile needle (25-27 gauge)

  • Animal restrainer (optional)

Procedure:

  • Animal Restraint: Gently restrain the mouse, for example, by scruffing the loose skin on its back.

  • Site Preparation: The most common site for SC injection in mice is the interscapular area (between the shoulder blades).[11]

  • Injection:

    • Lift the skin to form a "tent."[12]

    • Insert the needle, with the bevel facing up, into the base of the skin tent.[11][12]

    • Gently aspirate to check for blood. If none appears, proceed with the injection.

    • Inject the solution smoothly.

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the mouse to its cage.

  • Monitoring: Observe the mouse for any local reactions at the injection site or systemic adverse effects.

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway

Carboprost_Signaling This compound This compound FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca²⁺ SR->Ca2_plus Releases Contraction Smooth Muscle Contraction Ca2_plus->Contraction Leads to PKC->Contraction Potentiates

Caption: this compound signaling cascade in smooth muscle cells.

Experimental Workflow for In Vivo Rodent Study

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection Animal_Acclimation Animal Acclimation Dose_Calculation Dose Calculation & Vehicle Prep Animal_Acclimation->Dose_Calculation Solution_Prep This compound Solution Preparation Dose_Calculation->Solution_Prep Animal_Weighing Weigh Animal Solution_Prep->Animal_Weighing Injection IM or SC Injection Animal_Weighing->Injection Behavioral_Observation Behavioral Observation Injection->Behavioral_Observation Physiological_Measurement Physiological Measurement (e.g., uterine activity) Behavioral_Observation->Physiological_Measurement Tissue_Collection Tissue Collection (Endpoint) Physiological_Measurement->Tissue_Collection

Caption: General experimental workflow for this compound administration.

Logical Relationship of Dose Determination

Dose_Determination Lit_Review Literature Review (PGF2α analogs) Pilot_Study Pilot Dose-Response Study Lit_Review->Pilot_Study Informs Effective_Dose Determine Effective Dose Range Pilot_Study->Effective_Dose Yields Definitive_Study Definitive In Vivo Study Effective_Dose->Definitive_Study Guides

Caption: Logical steps for determining appropriate this compound dosage.

References

Application Notes: Evaluating Uterine Contractility with Carboprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboprost tromethamine is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2] It is a potent oxytocic agent used clinically to control postpartum hemorrhage and induce second-trimester abortions by stimulating strong and sustained uterine contractions.[3][4] In a research and drug development context, this compound tromethamine serves as a valuable tool for studying the physiological mechanisms of uterine contraction and as a reference compound in assays designed to screen for novel tocolytic (anti-contraction) or uterotonic (pro-contraction) agents.[5][6]

These application notes provide detailed protocols and methodologies for utilizing this compound tromethamine in ex vivo uterine contraction assays, focusing on the use of isolated uterine smooth muscle (myometrium).

Mechanism of Action

This compound tromethamine exerts its effects by binding to and activating the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR) located on the surface of myometrial cells.[1][7][8] This binding initiates a well-defined signaling cascade:

  • Receptor Activation: this compound mimics endogenous PGF2α, binding to the FP receptor.[1]

  • G-Protein Coupling: The activated FP receptor couples to the Gαq subunit of its associated G-protein.[6][9]

  • PLC Activation: Gαq activates the enzyme Phospholipase C (PLC).[6][9]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[1][10]

  • Muscle Contraction: The elevated cytosolic Ca2+ levels lead to the activation of myosin light-chain kinase (MLCK), which phosphorylates myosin. This enables the interaction between actin and myosin filaments, resulting in smooth muscle contraction.[1][6]

By stimulating this pathway, this compound tromethamine increases both the frequency and amplitude of myometrial contractions.[11]

G CT This compound Tromethamine (PGF2α Analog) FP Prostaglandin F Receptor (FP) CT->FP Binds to Gq Gαq Protein FP->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor on SR Ca Ca²⁺ SR->Ca Releases MLCK Myosin Light-Chain Kinase (MLCK) Ca->MLCK Activates via Calmodulin Contraction Myometrial Contraction MLCK->Contraction Phosphorylates Myosin

Caption: Signaling pathway of this compound tromethamine in uterine smooth muscle cells.

Experimental Protocols

Ex Vivo Uterine Contractility Assay Using an Organ Bath

This protocol details the measurement of isometric contractions of isolated myometrial strips to determine the dose-dependent effect of this compound tromethamine.[12][13][14]

1. Materials and Reagents

  • Fresh human or animal (e.g., rat, mouse) myometrial tissue biopsies.[5][12]

  • Krebs-bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose).

  • This compound tromethamine stock solution (e.g., 1 mM in DMSO or ethanol, stored at -20°C).

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂).

  • Multi-chamber organ bath system with isometric force transducers.[13]

  • Data acquisition system (e.g., PowerLab, ADInstruments).

2. Tissue Preparation

  • Immediately place fresh myometrial biopsies into ice-cold Krebs-bicarbonate solution.

  • Under a dissecting microscope, carefully remove the perimetrium and endometrium layers to isolate the myometrium.[12]

  • Dissect the myometrium into longitudinal strips approximately 2 mm wide and 5-10 mm long.

  • Tie silk sutures to both ends of each strip for mounting.

3. Organ Bath Setup and Equilibration

  • Mount the myometrial strips vertically in the organ bath chambers, which are filled with Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with carbogen gas.[12][14]

  • Attach the bottom suture to a fixed hook in the chamber and the top suture to an isometric force transducer.[13]

  • Apply a passive tension of 1-2 grams to each strip and allow the tissue to equilibrate for 60-120 minutes. Spontaneous contractions often develop during this period.[12]

  • Replace the Krebs solution every 15-20 minutes to wash out metabolites.

4. Experimental Procedure (Dose-Response Curve)

  • After equilibration, record a stable baseline of spontaneous contractions for at least 20 minutes.

  • Prepare serial dilutions of this compound tromethamine in Krebs solution.

  • Add this compound to the organ bath in a cumulative, stepwise manner (e.g., half-log increments from 1 nM to 10 µM).

  • Allow the tissue to respond to each concentration for a set period (e.g., 10-15 minutes) or until a stable plateau is reached before adding the next concentration.

  • After the final concentration, perform a washout by repeatedly replacing the bath solution with fresh Krebs solution to observe the return to baseline.

5. Data Analysis

  • Measure the amplitude (force) and frequency of contractions.

  • Calculate the integral of contractile activity over a set time window for each concentration.

  • Normalize the response at each concentration to the maximum contraction achieved.

  • Plot the normalized response against the log concentration of this compound tromethamine.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

G A Obtain Fresh Myometrial Tissue Biopsy B Dissect Myometrium into Longitudinal Strips (2x10 mm) A->B C Mount Strips Vertically in Organ Bath B->C D Equilibrate Under Tension (1-2g) for 60-120 min at 37°C C->D E Record Baseline Spontaneous Contractions D->E F Add this compound Cumulatively (e.g., 1 nM - 10 µM) E->F G Record Isometric Force with Transducer F->G G->F Increase Concentration H Perform Washout with Fresh Krebs Solution G->H After Max Dose I Analyze Data: - Amplitude, Frequency - Calculate EC₅₀ H->I

Caption: Experimental workflow for an ex vivo uterine contraction assay.

Data Presentation

Quantitative data from uterine contraction assays should be presented clearly to allow for easy interpretation and comparison.

Table 1: Clinical and Experimental Dosing of this compound Tromethamine

This table provides reference dosages used in clinical settings and typical concentration ranges for in vitro experiments.

ApplicationRouteTypical Dose/ConcentrationNotes
Postpartum Hemorrhage[15]Intramuscular250 µg initial doseMay be repeated every 15-90 minutes. Total dose not to exceed 2 mg.
Pregnancy Termination[15]Intramuscular250 µg initial doseMay be repeated every 1.5-3.5 hours. Total dose not to exceed 12 mg.
Ex Vivo Contraction AssayOrgan Bath1 nM - 10 µMUsed to generate a full dose-response curve.
Laparoscopic Myomectomy[16]Intramuscular250 µgAdministered 30 minutes prior to the procedure to reduce hemorrhage.

Table 2: Representative Data from a this compound Tromethamine Dose-Response Experiment

This table summarizes typical quantitative results obtained from an ex vivo assay as described in the protocol. Values are representative.

ParameterThis compound Tromethamine
EC₅₀ ~100 - 300 nM
Maximal Response (Eₘₐₓ) 150-200% of spontaneous contraction amplitude
Contraction Frequency Increase of 50-100% over baseline
Assay Type Ex vivo isometric contraction (Human Myometrium)
Positive Control Oxytocin (100 nM)

Conclusion

This compound tromethamine is an indispensable reference compound for studying myometrial physiology and for the preclinical evaluation of novel therapeutics targeting uterine contractility. The ex vivo organ bath assay provides a robust and physiologically relevant model to quantify the effects of various compounds on uterine function.[12][17] The detailed protocols and data presentation guidelines provided here serve as a comprehensive resource for researchers aiming to incorporate these assays into their drug discovery and development programs.

References

Dosing Considerations for Carboprost in Non-Human Primate Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboprost, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent used clinically to control postpartum hemorrhage and for the termination of pregnancy.[1][2] In non-human primate (NHP) research, this compound serves as a valuable tool for studying reproductive physiology, including uterine contractility, luteolysis, and the mechanisms of parturition.[3][4] Its structural modification, the methylation at C-15, prevents the rapid metabolic inactivation that endogenous PGF2α undergoes, resulting in a more prolonged duration of action.[1] This document provides detailed application notes, dosing considerations, and experimental protocols for the use of this compound in NHP research, with a focus on macaques (Rhesus and Cynomolgus), which are commonly used models in reproductive studies.

Data Presentation: Quantitative Dosing and Pharmacokinetic Data

The following tables summarize key quantitative data on this compound administration in non-human primates.

Table 1: Intramuscular (IM) Administration of this compound in Rhesus Monkeys

Dosage Range (µg)Peak Plasma Concentration (ng/mL)Time to Peak Plasma Concentration (minutes)Duration to Baseline Levels (hours)Observed EffectsReference
20 - 1300.4 - 530 - 606 - 8Rapid uptake from injection site.[3]

Table 2: Intravenous (IV) Administration of this compound in Rhesus Monkeys

DosagePlasma Concentration at 30 min (ng/mL)Initial Disappearance Half-life (minutes)Observed EffectsReference
200 µg (single admin)16 - 19~1Slower disappearance from plasma compared to PGF2α.[3]
1 µ g/min (30 min infusion)4.2Not ReportedDetectable levels present 90 minutes post-infusion.[5]

Table 3: Physiological Effects of this compound in Rhesus Monkeys

Dosage (µg)RouteEffectDuration (hours)Reference
30IMLowered body temperature by 0.5°C4 - 5[3]
60IMLowered body temperature by 1.5°C4 - 5[3]

Table 4: Vagnial Administration of this compound in Rhesus Monkeys

ParameterObservationReference
AbsorptionSlower than PGF2α[5]
Maximum Blood Levels0.016% of the dose[5]
Urinary Excretion (at 22.5 hours)12% of the dose[5]

Signaling Pathway

This compound exerts its effects by binding to the Prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor.[3][6] Activation of the PTGFR initiates a signaling cascade through the Gq protein, leading to the activation of Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[6][7] The elevated intracellular calcium levels are primarily responsible for the contraction of smooth muscle, such as the myometrium.[8]

Carboprost_Signaling_Pathway This compound This compound PTGFR PTGFR (Prostaglandin F2α Receptor) This compound->PTGFR Binds to Gq Gq Protein PTGFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction Leads to

This compound Signaling Pathway

Experimental Protocols

The following are generalized protocols and should be adapted based on the specific research question, institutional animal care and use committee (IACUC) guidelines, and the health status of the individual animals.

Protocol 1: Evaluation of Uterine Contractility Following Intramuscular Administration

Objective: To assess the uterotonic effects of this compound in adult, female macaques.

Materials:

  • This compound tromethamine sterile solution (e.g., Hemabate®)

  • Sterile syringes and needles

  • Anesthesia (e.g., ketamine, isoflurane)

  • Intrauterine pressure catheter system

  • Physiological monitoring equipment (ECG, blood pressure, pulse oximetry, temperature)

  • Intravenous catheter and fluids

Procedure:

  • Animal Preparation: Anesthetize the monkey following approved institutional protocols. Place an intravenous catheter for fluid administration and emergency drug access. Intubate the animal to maintain a patent airway.

  • Instrumentation: Surgically place an intrauterine pressure catheter to monitor changes in myometrial tone and contraction frequency and amplitude.

  • Baseline Monitoring: Record baseline physiological parameters, including intrauterine pressure, for at least 30 minutes prior to drug administration.

  • This compound Administration: Administer a single deep intramuscular injection of this compound at the desired dose (e.g., 20-130 µg for a Rhesus macaque).[3]

  • Post-administration Monitoring: Continuously record intrauterine pressure and other physiological parameters for at least 4-6 hours post-injection.

  • Data Analysis: Analyze the changes in intrauterine pressure from baseline to determine the onset, peak, and duration of this compound's effect on uterine contractility.

  • Recovery: Maintain the animal on anesthesia as needed and provide appropriate post-procedural analgesia and monitoring during recovery.

Uterine_Contractility_Workflow Start Start Anesthesia Anesthetize NHP Start->Anesthesia Instrumentation Place Intrauterine Pressure Catheter Anesthesia->Instrumentation Baseline Record Baseline Physiological Data Instrumentation->Baseline Administer Administer this compound (IM) Baseline->Administer Monitor Continuous Post-Dose Monitoring Administer->Monitor Analyze Analyze Uterine Contractility Data Monitor->Analyze Recover Animal Recovery Analyze->Recover End End Recover->End

Uterine Contractility Experiment Workflow
Protocol 2: Induction of Luteolysis for Reproductive Cycle Studies

Objective: To induce luteolysis in cycling female macaques to study the hormonal and cellular events of the follicular phase.

Materials:

  • This compound tromethamine sterile solution

  • Sterile syringes and needles

  • Equipment for blood collection (e.g., vacutainers, needles)

  • Centrifuge and sample storage (e.g., -80°C freezer)

  • Hormone assay kits (e.g., for progesterone (B1679170), estradiol)

  • Ultrasound equipment for ovarian monitoring

Procedure:

  • Cycle Monitoring: Monitor the menstrual cycle of the female macaque to confirm ovulation and the presence of a functional corpus luteum (typically mid-luteal phase, days 18-22 post-menses).

  • Baseline Blood Sample: Collect a baseline blood sample to measure serum progesterone and estradiol (B170435) concentrations.

  • This compound Administration: Administer this compound via the desired route. For systemic effects, intramuscular injection is common. Dosing will depend on the species and desired effect, but studies in Rhesus monkeys have used IM doses in the range of 20-130 µg.[3]

  • Serial Blood Sampling: Collect blood samples at regular intervals (e.g., 4, 8, 12, 24, 48, and 72 hours) post-Carboprost administration.

  • Hormone Analysis: Process blood samples to separate serum and store at -80°C until hormone analysis. Measure progesterone and estradiol concentrations in all samples.

  • Ovarian Monitoring: Perform transabdominal or transrectal ultrasonography to monitor the regression of the corpus luteum.

  • Data Analysis: A significant and sustained decline in serum progesterone levels is indicative of successful luteolysis.

  • Post-Procedure Care: Monitor the animal for any adverse effects and provide standard husbandry.

Luteolysis_Induction_Workflow Start Start Cycle_Monitor Monitor Menstrual Cycle (Confirm Luteal Phase) Start->Cycle_Monitor Baseline_Sample Collect Baseline Blood Sample Cycle_Monitor->Baseline_Sample Administer Administer this compound Baseline_Sample->Administer Serial_Sampling Serial Blood Sampling Administer->Serial_Sampling Ultrasound Ovarian Ultrasound Monitoring Administer->Ultrasound Hormone_Assay Hormone Analysis (Progesterone, Estradiol) Serial_Sampling->Hormone_Assay Analyze Analyze Data for Luteolysis Confirmation Hormone_Assay->Analyze Ultrasound->Analyze End End Analyze->End

References

Preparation of Carboprost Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboprost, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent primarily used in clinical settings to control postpartum hemorrhage.[1] In the realm of cell biology and drug discovery, this compound serves as a valuable tool for investigating signaling pathways mediated by the prostaglandin F receptor (FP receptor).[1][2] As an agonist of the FP receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular events, making it a subject of interest in various research areas, including oncology and inflammatory diseases.[2]

These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, ensuring reproducibility and accuracy in your research.

Data Presentation

Solubility of this compound Tromethamine

This compound tromethamine exhibits good solubility in aqueous solutions and common organic solvents used in cell culture.

SolventSolubilityReference
Water> 75 mg/mL[3]
Dimethyl Sulfoxide (B87167) (DMSO)≤ 75 mM[4]
Ethanol (B145695)≤ 7.5 mM[4]

Note: It is recommended to use a final concentration of DMSO or ethanol in cell culture media below 0.5% (v/v) to avoid cytotoxicity.[5][6]

Storage and Stability of this compound Solutions

Proper storage is crucial to maintain the bioactivity of this compound solutions.

Solution TypeStorage TemperatureStabilityReference
Powder-20°C12 months[4]
Aqueous Stock Solution (Water or Saline)4°C or Room TemperatureAt least 6 days[7][8]
DMSO or Ethanol Stock Solution-20°C1 month (sealed, away from moisture)[2]
DMSO or Ethanol Stock Solution-80°C6 months (sealed, away from moisture)[2]

For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Signaling Pathway

This compound exerts its effects by binding to and activating the FP receptor. This activation initiates a signaling cascade primarily through the Gq alpha subunit of the G-protein complex.

Carboprost_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes EGFR EGFR PLC->EGFR Can transactivate IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Responses (e.g., muscle contraction, gene expression) Ca_release->Downstream PKC->Downstream MAPK MAPK Pathway EGFR->MAPK Activates MAPK->Downstream

This compound signaling pathway.

Experimental Protocols

A. Preparation of this compound Stock Solutions

1. 10 mM this compound Tromethamine in DMSO

  • Materials:

    • This compound tromethamine (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Procedure:

    • Weigh out the required amount of this compound tromethamine powder. The molecular weight of this compound tromethamine is 489.64 g/mol .

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.8964 mg of this compound tromethamine in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

2. 1 mg/mL this compound Tromethamine in Sterile Water

  • Materials:

    • This compound tromethamine (powder)

    • Sterile, nuclease-free water

  • Procedure:

    • Weigh out 1 mg of this compound tromethamine powder.

    • Add 1 mL of sterile water to the vial.

    • Vortex until the powder is completely dissolved. This compound tromethamine is readily soluble in water.[3]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Store the aqueous stock solution at 4°C for up to 6 days.[7][8]

B. Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for conducting cell-based assays with this compound.

Experimental_Workflow Start Start Cell_Seeding Seed Cells (e.g., Ishikawa, HEK293-FP) Start->Cell_Seeding Incubation1 Incubate (24h) Allow cells to attach Cell_Seeding->Incubation1 Treatment Treat with this compound (various concentrations) Incubation1->Treatment Incubation2 Incubate (Time-dependent on assay) Treatment->Incubation2 Assay Perform Assay Incubation2->Assay Viability Cell Viability (MTT/MTS Assay) Assay->Viability e.g. Apoptosis Apoptosis (Annexin V Staining) Assay->Apoptosis e.g. Signaling Signaling Pathway (Western Blot) Assay->Signaling e.g. Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis End End Data_Analysis->End

General experimental workflow.
C. Protocol: Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Line Example: Ishikawa (human endometrial adenocarcinoma) cells, which express the FP receptor.[9]

  • Materials:

    • Ishikawa cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound tromethamine stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed Ishikawa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10][11]

    • Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

D. Protocol: Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Line Example: U2OS cells stably expressing the FP receptor.[13]

  • Materials:

    • U2OS-FP cells

    • 6-well cell culture plates

    • This compound tromethamine stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed U2OS-FP cells in 6-well plates at a density that will result in 70-80% confluency at the time of the assay.

    • After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect the cell suspension. Also, collect the supernatant to include any floating apoptotic cells.

    • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[16]

E. Protocol: Western Blot Analysis of Signaling Pathways

This protocol is for detecting changes in the phosphorylation status of key proteins in the this compound-mediated signaling cascade, such as ERK1/2 (MAPK).

  • Cell Line Example: Ishikawa cells.[9]

  • Materials:

    • Ishikawa cells

    • 6-well cell culture plates

    • This compound tromethamine stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed Ishikawa cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

    • Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[17]

    • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[19]

    • Strip the membrane and re-probe with antibodies for total ERK1/2 and a loading control like GAPDH to normalize the data.

Conclusion

These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these detailed methodologies, researchers can confidently investigate the cellular and molecular effects of this potent prostaglandin analog, contributing to a deeper understanding of FP receptor signaling in various physiological and pathological contexts.

References

Application Notes and Protocols for Animal Models of Postpartum Hemorrhage Using Carboprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality and morbidity worldwide. Uterine atony, the failure of the uterus to contract adequately after childbirth, is the most common cause of PPH. Carboprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent uterotonic agent used for the treatment of PPH when first-line therapies like oxytocin (B344502) are ineffective.[1][2] this compound exerts its therapeutic effect by stimulating myometrial contractions, thereby constricting uterine blood vessels and reducing blood loss.[3] Understanding the preclinical efficacy and mechanism of action of this compound in relevant animal models is crucial for the development of novel therapeutics and the optimization of existing treatment strategies for PPH.

These application notes provide detailed protocols for inducing PPH in rabbit and rat models and for evaluating the efficacy of this compound in these models. The protocols are based on established surgical techniques for inducing hemorrhage and informed by clinical and in vitro data on this compound's effects. Additionally, the underlying signaling pathway of this compound's action on uterine muscle is detailed.

Mechanism of Action of this compound

This compound is a synthetic 15-methyl analog of PGF2α.[3] Its primary mechanism of action is the induction of myometrial contractions.[3] This is achieved through the binding of this compound to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor located on the surface of myometrial smooth muscle cells.

The binding of this compound to the FP receptor activates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]). This increase in [Ca2+] is the primary trigger for smooth muscle contraction. The key steps in this pathway are:

  • Receptor Binding: this compound binds to the FP receptor on myometrial cells.

  • G-protein Activation: The activated FP receptor stimulates the Gq alpha subunit of its associated G-protein.

  • Phospholipase C Activation: The activated Gq subunit activates phospholipase C (PLC).

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

  • Calcium Influx: DAG activates protein kinase C (PKC), which, along with other mechanisms, can promote the influx of extracellular Ca2+ through L-type calcium channels.

  • Muscle Contraction: The elevated intracellular [Ca2+] leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK), which in turn phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.

This robust and sustained uterine contraction helps to mechanically compress the blood vessels within the uterine wall, leading to hemostasis and a reduction in postpartum bleeding.

Signaling Pathway of this compound-Induced Uterine Contraction

cluster_cell Myometrial Cell This compound This compound (PGF2α Analog) FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca_Channel L-type Ca2+ Channel DAG->Ca_Channel Activates Ca_ion Ca2+ SR->Ca_ion Releases Ca_Channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Uterine Contraction Myosin_P->Contraction Leads to

Caption: Signaling pathway of this compound in myometrial cells.

Experimental Protocols for Animal Models of PPH

Rabbit Model of Postpartum Hemorrhage

This protocol describes the induction of PPH in pregnant rabbits by transection of the uterine artery, a model that simulates traumatic PPH.

Experimental Workflow for Rabbit PPH Model

cluster_workflow Rabbit PPH Model Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Cesarean Cesarean Section Animal_Prep->Cesarean PPH_Induction PPH Induction (Uterine Artery Transection) Cesarean->PPH_Induction Treatment This compound Administration (Intramuscular) PPH_Induction->Treatment Data_Collection Data Collection (Blood Loss, Uterine Pressure) Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for the rabbit PPH model.

Materials:

  • Pregnant New Zealand White rabbits (late gestation)

  • Anesthetic agents (e.g., ketamine, xylazine, isoflurane)

  • Surgical instruments for laparotomy and cesarean section

  • Intravenous catheters

  • Intrauterine pressure catheter

  • This compound tromethamine sterile solution

  • Heparinized saline

  • Gauze sponges

  • Digital scale

  • Data acquisition system for pressure monitoring

Protocol:

  • Animal Preparation:

    • Anesthetize the pregnant rabbit following approved institutional animal care and use committee (IACUC) protocols.

    • Place an intravenous catheter in the marginal ear vein for fluid and drug administration.

    • Perform a laparotomy to expose the uterus.

    • Insert an intrauterine pressure catheter into the uterine lumen and connect it to a data acquisition system to record baseline uterine pressure.

  • Cesarean Section and PPH Induction:

    • Perform a hysterotomy to deliver the fetuses.

    • Suture the hysterotomy incision.

    • Induce uncontrolled hemorrhage by transecting one of the main uterine arteries.[4]

  • Quantification of Blood Loss:

    • Immediately begin collecting all shed blood using pre-weighed gauze sponges.

    • Weigh the blood-soaked sponges at regular intervals (e.g., every 5 minutes) to quantify the rate and total volume of blood loss. The weight of blood is converted to volume assuming a density of 1 g/mL.

  • This compound Administration:

    • After a predetermined period of uncontrolled bleeding to establish PPH (e.g., 15 minutes or a specific volume of blood loss), administer a single intramuscular injection of this compound tromethamine. A proposed starting dose, extrapolated from the human clinical dose, is 5-10 µg/kg.

    • A control group should receive a saline injection.

  • Post-treatment Monitoring and Data Collection:

    • Continue to measure blood loss and intrauterine pressure for at least 60 minutes post-treatment.

    • Record the time to cessation of bleeding.

    • Monitor vital signs throughout the procedure.

  • Euthanasia and Necropsy:

    • At the end of the experiment, euthanize the animal according to approved IACUC protocols.

    • Perform a necropsy to confirm the source of bleeding and examine for any other pathologies.

Rat Model of Postpartum Hemorrhage

This protocol provides a more generalizable model of PPH in rats, which can be adapted for various research questions. PPH is induced by a controlled surgical incision into the uterine horn.

Experimental Workflow for Rat PPH Model

cluster_workflow Rat PPH Model Workflow Animal_Prep Animal Preparation (Anesthesia, Laparotomy) PPH_Induction PPH Induction (Uterine Horn Incision) Animal_Prep->PPH_Induction Treatment This compound Administration (Intramuscular) PPH_Induction->Treatment Data_Collection Data Collection (Blood Loss) Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for the rat PPH model.

Materials:

  • Pregnant Sprague-Dawley or Wistar rats (late gestation, e.g., day 21)

  • Anesthetic agents

  • Surgical instruments

  • This compound tromethamine

  • Pre-weighed absorbent pads

  • Digital scale

Protocol:

  • Animal Preparation:

    • Anesthetize the pregnant rat according to approved IACUC protocols.

    • Perform a midline laparotomy to expose the uterine horns.

  • PPH Induction:

    • Deliver the pups via hysterotomy.

    • After delivery, induce hemorrhage by making a standardized longitudinal incision through the full thickness of one uterine horn.

  • This compound Administration:

    • Immediately after inducing hemorrhage, administer a single intramuscular injection of this compound tromethamine. Based on in vitro data showing a pEC50 of 7.74 in rat myometrium, a starting in vivo dose could be in the range of 10-20 µg/kg.

    • A control group should receive a saline injection.

  • Quantification of Blood Loss:

    • Position a pre-weighed absorbent pad under the animal to collect all shed blood.

    • At the end of the observation period (e.g., 30-60 minutes), weigh the pad to determine the total blood loss.

  • Euthanasia:

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound. It is important to note that in vivo data from a standardized PPH animal model treated with this compound is currently lacking in the published literature. The data presented here is from in vitro studies and human clinical trials, which can help inform the design of future animal experiments.

Table 1: In Vitro Contractile Potency of Uterotonic Agents on Late-Pregnant Rat Myometrium

Uterotonic AgentpEC50 (mean ± SD)Emax (ratio to baseline, mean ± SD)
This compound6.81 ± 0.25Not significantly different from Oxytocin
OxytocinNot reported2.82 ± 0.98
MisoprostolNot reported1.32 ± 0.22

Data from an in vitro study on isolated rat myometrial strips. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum contractile effect.

Table 2: Clinical Efficacy of this compound in Human Postpartum Hemorrhage

Study PopulationInterventionOutcome MeasureResult
Women with uterine atony during cesarean section250 mcg intramyometrial this compound + Oxytocin24-hour hemorrhage volume308.3 ± 78.3 mL
Women with uterine atony during cesarean sectionOxytocin alone (Control)24-hour hemorrhage volumeSignificantly higher than this compound group
Women at high risk of PPH125 mcg intramuscular this compoundMean blood loss157.41 ± 49.43 mL
Women with induced labor with scarred uterus2 mg oral this compound24-hour hemorrhage volumeSignificantly lower than Oxytocin group

This table presents data from human clinical studies for reference. Dosages and outcomes in animal models may vary.[4][5]

Conclusion

The provided protocols for rabbit and rat models of postpartum hemorrhage offer a framework for the preclinical evaluation of this compound and other novel uterotonic agents. While a standardized, universally accepted animal model of PPH remains elusive, the described methods provide a reproducible means to induce and quantify uterine bleeding. The rabbit model, with its more traumatic induction of hemorrhage, may be more relevant for studying interventions for severe, uncontrolled PPH. The rat model offers a higher-throughput option for initial efficacy screening. The accompanying quantitative data from in vitro and clinical studies, along with the detailed signaling pathway, provide a robust foundation for designing and interpreting preclinical studies aimed at addressing the significant clinical challenge of postpartum hemorrhage. Further research is warranted to validate these models and to generate more comprehensive in vivo data on the dose-response relationship and efficacy of this compound in controlling PPH.

References

Application of Carboprost in Smooth Muscle Physiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboprost, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent contractile agent for smooth muscle, with its primary clinical application being the control of postpartum hemorrhage due to uterine atony.[1][2][3] Its robust and specific mechanism of action makes it a valuable tool in physiological research for investigating smooth muscle function, particularly in the contexts of uterine contractility, vascular tone, and airway resistance. This document provides detailed application notes and experimental protocols for the use of this compound in smooth muscle research.

This compound exerts its effects by binding to and activating the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[4][5] This activation initiates a well-defined intracellular signaling cascade, making it an excellent pharmacological tool to study excitation-contraction coupling in various smooth muscle tissues.

Mechanism of Action

This compound is a selective agonist for the FP receptor.[4] The binding of this compound to the FP receptor, which is coupled to the Gq/11 family of G-proteins, triggers the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[6] The resulting increase in cytosolic Ca2+ concentration is a primary driver of smooth muscle contraction through the calmodulin-myosin light chain kinase pathway.

Data Presentation

Quantitative Pharmacological Data

The following table summarizes key quantitative parameters of this compound's activity. It is important to note that specific values can vary depending on the experimental system, tissue type, and species.

ParameterReceptorValueSpecies/SystemNotes
EC50 FP ReceptorSimilar to EP3 ReceptorHumanBased on a NanoBiT-based G protein activation assay.[7]
EC50 Not Specified~3.3 µMRat Aortic Smooth Muscle CellsFor phosphoinositide turnover.[8]
Clinical Dose Not Applicable125-250 µgHumanIntramuscular injection for postpartum hemorrhage.[3][9]

Signaling Pathway Diagram

Carboprost_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (Gq/11-coupled GPCR) This compound->FP_Receptor Binds to Gq11 Gq/11 Protein FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ IP3R->Ca_SR Opens Ca_Cytosol ↑ [Ca²⁺]i Ca_SR->Ca_Cytosol Release Contraction Smooth Muscle Contraction Ca_Cytosol->Contraction Leads to

Caption: this compound signaling pathway in smooth muscle cells.

Experimental Protocols

Protocol 1: In Vitro Contractility Assay Using Isolated Smooth Muscle Strips

This protocol describes the measurement of isometric contractions of smooth muscle strips in an isolated organ bath, a standard method for assessing the direct effects of pharmacological agents on muscle contractility.

Materials:

  • This compound tromethamine

  • Isolated smooth muscle tissue (e.g., uterine myometrium, aortic rings, tracheal segments)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and bubbled with 95% O2 / 5% CO2

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

  • Standard laboratory glassware and dissection tools

Procedure:

  • Tissue Preparation:

    • Excise the desired smooth muscle tissue and immediately place it in ice-cold PSS.

    • Carefully dissect the tissue to obtain smooth muscle strips of appropriate dimensions (e.g., 2 mm wide x 10 mm long for uterine strips).

    • Mount the tissue strips vertically in the organ baths containing pre-warmed and aerated PSS. One end of the strip is attached to a fixed hook, and the other to a force-displacement transducer.

  • Equilibration:

    • Allow the tissue strips to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, determined empirically for the specific tissue).

    • Wash the tissues with fresh PSS every 15-20 minutes during the equilibration period.

  • Viability Test:

    • After equilibration, challenge the tissues with a depolarizing agent (e.g., 60 mM KCl) to ensure viability and obtain a reference contraction.

    • Wash the tissues thoroughly with PSS until the tension returns to baseline.

  • This compound Administration:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or ethanol, depending on solubility) and make serial dilutions in PSS.

    • Add this compound to the organ baths in a cumulative or non-cumulative manner to generate a concentration-response curve.

    • For a cumulative concentration-response curve, add increasing concentrations of this compound at regular intervals (e.g., every 15-20 minutes or once a plateau in the response is reached).

  • Data Acquisition and Analysis:

    • Record the isometric contractions using the data acquisition system.

    • Measure the amplitude and frequency of contractions.

    • Normalize the responses to the maximal contraction induced by KCl or a maximal concentration of this compound.

    • Plot the concentration-response curve and calculate the EC50 value.

Experimental Workflow Diagram

Experimental_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Uterine Strips) Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60-90 min, 37°C, 95% O₂/5% CO₂) Mounting->Equilibration Viability_Test Viability Test (e.g., 60 mM KCl) Equilibration->Viability_Test Washout Washout Viability_Test->Washout CRC This compound Cumulative Concentration-Response Curve Washout->CRC Data_Acquisition Data Acquisition (Isometric Tension) CRC->Data_Acquisition Analysis Data Analysis (EC50 Calculation) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for an in vitro smooth muscle contractility assay.

Protocol 2: Calcium Imaging in Cultured Smooth Muscle Cells

This protocol outlines a method to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation using fluorescent calcium indicators.

Materials:

  • Cultured smooth muscle cells (e.g., primary human myometrial cells)

  • This compound tromethamine

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable imaging buffer

  • Fluorescence microscope with a calcium imaging system (including a light source for excitation, appropriate filters, and a sensitive camera)

  • Image analysis software

Procedure:

  • Cell Culture and Plating:

    • Culture smooth muscle cells in appropriate growth medium until they reach 80-90% confluency.

    • Seed the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with Pluronic F-127 (e.g., 0.02%) in HBS.

    • Wash the cells with HBS and then incubate them with the dye loading solution for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells gently with HBS to remove excess dye.

  • Calcium Imaging:

    • Mount the dish/coverslip on the fluorescence microscope stage.

    • Acquire a baseline fluorescence signal for a few minutes before adding this compound.

    • Add this compound at the desired concentration to the imaging buffer.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • For Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380). This ratio is proportional to the intracellular calcium concentration.

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).

    • Plot the change in fluorescence ratio over time to visualize the calcium transient.

    • Quantify parameters such as the peak amplitude, time to peak, and duration of the calcium response.

Application Notes

  • Specificity and Off-Target Effects: While this compound is a potent FP receptor agonist, it can also interact with other prostanoid receptors, such as the EP3 receptor, which can also mediate smooth muscle contraction.[7] Researchers should consider the expression of different prostanoid receptors in their tissue of interest and may use selective antagonists to confirm the involvement of the FP receptor.

  • Tissue Variability: The responsiveness of smooth muscle to this compound can vary significantly between different tissues (e.g., uterine vs. bronchial smooth muscle) and physiological states (e.g., pregnant vs. non-pregnant myometrium). It is crucial to establish the optimal concentration range for each specific application.

  • Solubility and Stability: this compound tromethamine is water-soluble. Prepare fresh solutions for each experiment to ensure potency.

  • Safety Precautions: this compound is a potent biological agent. Handle with appropriate personal protective equipment (PPE). Pregnant researchers should avoid handling this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiology of smooth muscle. Its well-characterized mechanism of action, centered on the FP receptor and intracellular calcium mobilization, allows for targeted investigations into smooth muscle contractility. The protocols provided here for in vitro contractility assays and calcium imaging offer robust methods for characterizing the effects of this compound and for using it as a stimulus to probe the intricate signaling pathways that govern smooth muscle function. Careful consideration of the specific experimental context and potential off-target effects will ensure the generation of high-quality, reproducible data.

References

Analytical Methods for the Quantification of Carboprost in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Carboprost in various biological samples. This compound, a synthetic analog of prostaglandin (B15479496) F2α, is a potent oxytocic agent used primarily for the treatment of postpartum hemorrhage. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and clinical monitoring. The methodologies covered include state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and competitive binding Radioimmunoassay (RIA).

Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the gold standard for the quantification of small molecules like this compound in complex biological matrices. Its high sensitivity and selectivity allow for the direct measurement of the analyte with minimal sample preparation and without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of this compound. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

  • Radioimmunoassay (RIA) is a competitive binding assay that offers high sensitivity. It relies on the competition between unlabeled this compound in the sample and a radiolabeled standard for a limited number of antibody binding sites. While sensitive, RIA may have cross-reactivity with related compounds and involves the handling of radioactive materials.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different analytical methods described in this document, allowing for easy comparison of their performance characteristics.

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Dog Plasma

ParameterValue
Linearity Range0.05 - 30 ng/mL
Lower Limit of Detection (LOD)20 pg/mL
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Intra-day Precision (%RSD)≤ 6.75%
Inter-day Precision (%RSD)≤ 6.75%
Accuracy (%RE)≤ 7.21%
Internal StandardAlprostadil-d4

Table 2: LC-MS Method Parameters for this compound in Infusion Preparations

ParameterValue
Linearity Range0 - 40 µg/mL (R² > 0.995)
Limit of Quantification (LOQ)2 µg/mL
Precision (CV%)0.4 - 7.4%
Accuracy96.4 - 102.8%
Recovery100.3 ± 4.0% to 102.4 ± 1.6%
Internal StandardMethyl this compound

Table 3: General Performance Characteristics of GC-MS and RIA Methods

ParameterGC-MS (with derivatization)Radioimmunoassay (RIA)
Linearity Range Analyte and derivatization dependentTypically in the pg/mL to ng/mL range
LLOQ Low ng/mL to pg/mLLow pg/mL
Precision (%CV) < 15%< 15%
Accuracy (%RE) ± 15%± 15%
Specificity High (mass-based)Moderate (potential cross-reactivity)

Experimental Protocols

LC-MS/MS Method for this compound in Plasma

This protocol is adapted from a method developed for the simultaneous quantification of this compound methylate and its active metabolite this compound in dog plasma.[1]

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 500 µL aliquot of plasma, add an appropriate amount of the internal standard (e.g., Alprostadil-d4).

  • Add 2.5 mL of an extraction solvent mixture of ethyl ether and dichloromethane (B109758) (75:25, v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

3.1.2. Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: CAPCELL PAK Phenyl column (150×2.0mm, 5µm)

  • Mobile Phase: Acetonitrile and 5mM ammonium (B1175870) acetate

  • Flow Rate: 0.3 mL/min

  • MS System: API 4000 triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode for this compound

  • MRM Transition for this compound: m/z 367.2 → 323.2

  • MRM Transition for IS (Alprostadil-d4): m/z 357.1 → 321.2

GC-MS Method for this compound in Biological Samples (with Silylation)

This is a generalized protocol for the derivatization of prostaglandins (B1171923) for GC-MS analysis. Optimization of reaction conditions may be required.

3.2.1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction of the biological sample (e.g., plasma, urine) with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.

  • Methoximation (Optional but Recommended for Carbonyl Groups):

    • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Incubate at 60°C for 30 minutes to protect any ketone groups.

    • Evaporate the pyridine under a stream of nitrogen.

  • Silylation:

    • To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Add an appropriate internal standard (e.g., a deuterated prostaglandin analog).

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Injection: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.

3.2.2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

Radioimmunoassay (RIA) for this compound

This is a general protocol for a competitive RIA. Specific details may vary depending on the antibody and radiolabeled tracer used.

3.3.1. Assay Principle

The assay is based on the competition between unlabeled this compound (in standards or samples) and a fixed amount of radiolabeled this compound (e.g., ³H-Carboprost) for a limited number of binding sites on a this compound-specific antibody. As the concentration of unlabeled this compound increases, the amount of bound radiolabeled this compound decreases.

3.3.2. Assay Procedure

  • Sample Preparation: Plasma or serum samples may require extraction (e.g., with diethyl ether) to remove interfering substances.

  • Assay Setup:

    • Pipette standards, controls, and unknown samples into appropriately labeled assay tubes.

    • Add the radiolabeled this compound tracer to all tubes.

    • Add the this compound-specific antibody to all tubes except the non-specific binding (NSB) tubes.

  • Incubation: Vortex the tubes and incubate for a specified time (e.g., 16-24 hours) at 4°C to allow for competitive binding.

  • Separation of Bound and Free Ligand:

    • Add a separation reagent (e.g., charcoal-dextran suspension or a second antibody) to precipitate the antibody-bound fraction.

    • Incubate and then centrifuge to pellet the precipitate.

  • Counting: Decant the supernatant and measure the radioactivity in the pellet using a liquid scintillation counter or a gamma counter, depending on the radioisotope.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radiolabeled this compound as a function of the unlabeled this compound concentration in the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

Visualizations

Signaling Pathway of this compound

This compound, as a prostaglandin F2α analog, exerts its effects by binding to the prostaglandin F (FP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to smooth muscle contraction.[2][3][4][5][6]

Carboprost_Signaling_Pathway This compound This compound (PGF2α Analog) FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca2_increase->Contraction PKC->Contraction

Caption: Signaling pathway of this compound leading to smooth muscle contraction.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the quantification of this compound in a biological sample using LC-MS/MS.

LCMSMS_Workflow start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc_ms LC-MS/MS Analysis recon->lc_ms data Data Acquisition & Processing lc_ms->data result Quantification of this compound data->result

Caption: General workflow for the LC-MS/MS analysis of this compound.

Logical Relationship for GC-MS Derivatization

This diagram outlines the decision-making process and steps involved in the derivatization of this compound for GC-MS analysis.

GCMS_Derivatization_Logic start Extracted & Dried this compound Sample methox Methoximation (for carbonyls) start->methox silylation Silylation (for -OH, -COOH) start->silylation No (direct silylation) methox->silylation Yes (recommended) gcms GC-MS Analysis silylation->gcms end Quantified this compound Derivative gcms->end

Caption: Logical workflow for this compound derivatization prior to GC-MS analysis.

References

Application Notes and Protocols for Carboprost in Ex Vivo Uterine Tissue Bath Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing carboprost tromethamine in ex vivo uterine tissue bath studies. This powerful tool allows for the investigation of uterine contractility and the effects of uterotonic agents in a controlled laboratory setting. The following protocols and data presentation are designed to assist in the accurate assessment of this compound's pharmacological profile on myometrial tissue.

Introduction

This compound tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent uterotonic agent used clinically to control postpartum hemorrhage.[1][2][3] Its primary mechanism of action involves the stimulation of myometrial contractions.[1][4] Ex vivo uterine tissue bath studies are an essential methodology for characterizing the effects of compounds like this compound on uterine smooth muscle contractility, providing valuable data for drug development and physiological research.[5][6] This document outlines the necessary protocols for conducting such studies and presents the expected quantitative data.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor on the surface of myometrial cells.[1] This binding initiates a downstream signaling cascade, as illustrated in the diagram below.

This compound Signaling Pathway in Myometrial Cells This compound This compound FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release Induces Contraction Myometrial Contraction Ca_Release->Contraction Initiates PKC->Contraction Potentiates

Caption: this compound signaling cascade in uterine smooth muscle cells.

Activation of the FP receptor by this compound leads to the activation of a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration is the primary driver of myometrial contraction. Simultaneously, DAG activates protein kinase C (PKC), which further enhances the contractile response.

Experimental Protocols

The following is a detailed protocol for assessing the effect of this compound on ex vivo uterine tissue contractility.

Materials and Reagents
  • Uterine Tissue: Fresh myometrial biopsies obtained with informed consent from patients undergoing procedures such as Cesarean section.[5] Animal tissue (e.g., rat uterus) can also be used.

  • Physiological Saline Solution (PSS): For example, Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11. The solution should be continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.[7]

  • This compound Tromethamine: Prepare a stock solution and serial dilutions in PSS.

  • Organ Bath System: A multi-chamber organ bath with temperature control, aeration, and force-displacement transducers.[5]

  • Data Acquisition System: To record the isometric contractions.

Experimental Workflow

The general workflow for a uterine tissue bath experiment is depicted below.

Ex Vivo Uterine Tissue Bath Workflow A Tissue Acquisition (Myometrial Biopsy) B Dissection (Prepare Myometrial Strips) A->B C Mounting (In Organ Bath with PSS) B->C D Equilibration (Establish Spontaneous Contractions) C->D E Drug Administration (Cumulative Doses of this compound) D->E F Data Recording (Measure Contractile Parameters) E->F G Data Analysis (Dose-Response Curves, Parameter Calculation) F->G

Caption: Workflow for ex vivo uterine tissue bath experiments.

Step-by-Step Procedure
  • Tissue Preparation:

    • Immediately place the fresh myometrial biopsy in cold PSS.

    • Under a dissecting microscope, carefully dissect longitudinal myometrial strips (e.g., 10 mm long and 2-3 mm wide).[8]

    • Attach small clips or sutures to each end of the muscle strip.

  • Organ Bath Setup:

    • Fill the organ bath chambers with PSS and maintain the temperature at 37°C.

    • Continuously aerate the PSS with 95% O2 / 5% CO2.

    • Mount the myometrial strips in the organ baths by attaching one end to a fixed hook and the other to a force-displacement transducer.[5]

  • Equilibration:

    • Apply an initial tension to the tissue strips (e.g., 1-2 g) and allow them to equilibrate for at least 60-90 minutes, or until regular, spontaneous contractions are observed.[5]

    • Wash the tissues with fresh PSS every 15-20 minutes during equilibration.

  • Experimental Protocol (Dose-Response):

    • Once stable spontaneous contractions are established, begin the cumulative addition of this compound to the organ bath.

    • Start with the lowest concentration and increase in a logarithmic or semi-logarithmic manner (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[9]

    • Allow the tissue to respond to each concentration for a set period (e.g., 3-5 minutes) before adding the next concentration.[10]

    • Record the contractile activity continuously throughout the experiment.

  • Data Analysis:

    • Measure the following parameters from the recorded traces:

      • Amplitude: The peak force of each contraction.

      • Frequency: The number of contractions per unit of time.

      • Area Under the Curve (AUC): An integrated measure of the total contractile activity.

      • Motility Index: Calculated as amplitude multiplied by frequency.[9]

    • For each concentration of this compound, calculate the mean of these parameters over the exposure period.

    • Normalize the data to the baseline contractile activity before drug addition or to the maximal response.

    • Construct dose-response curves and calculate pharmacological parameters such as EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximum observed effect).

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Pharmacological Parameters of this compound on Uterine Contractility
ParameterValueSpecies/TissueConditionsReference
pEC₅₀ 6.81 ± 0.25Rat MyometriumNon-pretreated
pEC₅₀ 7.74 ± 0.56Rat MyometriumOxytocin-pretreated

pEC₅₀ is the negative logarithm of the EC₅₀ value.

Table 2: Effect of this compound on Myometrial Contractile Parameters (Hypothetical Data)
This compound Conc. (M)Amplitude (% of Baseline)Frequency (contractions/10 min)AUC (% of Baseline)Motility Index
Baseline 1004.2 ± 0.5100420
10⁻⁹ 115 ± 84.5 ± 0.6125 ± 10517.5
10⁻⁸ 150 ± 125.1 ± 0.7180 ± 15765
10⁻⁷ 220 ± 186.0 ± 0.8280 ± 221320
10⁻⁶ 280 ± 256.5 ± 0.9350 ± 301820
10⁻⁵ 285 ± 266.6 ± 0.9355 ± 311881

Values are presented as mean ± SEM.

Conclusion

The ex vivo uterine tissue bath is a robust and physiologically relevant assay for characterizing the uterotonic effects of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible quantitative data on the dose-dependent effects of this compound on myometrial contractility. This information is invaluable for understanding its mechanism of action and for the development of new therapeutic agents for obstetric applications.

References

Application Notes & Protocols: Inducing Abortion in Research Animals with Carboprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical use in humans or veterinary use outside of a research setting. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Introduction

Carboprost tromethamine is a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1] In reproductive biology research, it serves as a potent oxytocic agent, primarily used to induce myometrial contractions.[2][3] Its ability to stimulate uterine smooth muscle and induce luteolysis makes it a valuable tool for the timed termination of pregnancy in various animal models.[2] These models are essential for studying reproductive physiology, embryotoxicity, and the efficacy of novel contraceptive or fertility-preserving agents. These notes provide an overview of the mechanism of action, representative protocols based on the parent compound PGF2α, and key considerations for the use of this compound in a research setting.

Mechanism of Action

This compound acts as an agonist at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[2] The binding of this compound to the FP receptor on myometrial smooth muscle cells initiates a signaling cascade.[1] This process activates phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum, significantly increasing cytosolic Ca2+ levels.[1] This elevation in intracellular calcium is the primary driver for the strong and sustained uterine contractions that lead to the expulsion of the products of conception.[1][2] In many species, this compound also induces luteolysis (the degradation of the corpus luteum), causing a sharp decline in progesterone (B1679170), the hormone essential for maintaining pregnancy.[4]

Signaling Pathway Diagram

This compound Signaling Pathway cluster_membrane Cell Membrane FP_Receptor Prostaglandin F Receptor (FP) G_Protein Gq Protein FP_Receptor->G_Protein Activates This compound This compound (PGF2α Analogue) This compound->FP_Receptor Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_Release SR->Ca_Release Ca_Increase ↑ Intracellular [Ca²⁺] Ca_Release->Ca_Increase Contraction Myometrial Contraction Ca_Increase->Contraction Induces

This compound (PGF2α) signaling cascade in myometrial cells.

Experimental Protocols

General Considerations
  • Animal Model: Species, strain, age, weight, and time-mated pregnancy confirmation are critical parameters.

  • Drug Preparation: this compound tromethamine (e.g., Hemabate®) is typically supplied in a solution of 250 µg/mL. Further dilution in a sterile vehicle (e.g., saline) may be required to achieve the desired dose volume.

  • Administration: The intramuscular (IM) route is common for systemic effects. For targeted effects and potentially lower doses, local administration (e.g., intrauterine) may be explored.[1]

  • Monitoring: Animals should be monitored closely for clinical signs of abortion (e.g., vaginal bleeding, expelled tissues), as well as for potential side effects. Confirmation of pregnancy termination should be performed via methods such as ultrasound or necropsy.

Representative Protocol for Rats (based on PGF2α data)

This protocol is adapted from studies of PGF2α-induced luteolysis, the primary mechanism of action for pregnancy termination in this species.[6]

  • Animal Model: Time-mated pregnant Sprague-Dawley or Wistar rats. The stage of gestation is a critical variable; studies have investigated PGF2α effects on day 8, 10, and 19 of pregnancy.[7][8]

  • Drug & Dosage: Based on luteolysis studies, a PGF2α dose of 5 mg/kg has been used.[6] A pilot dose-finding study for this compound is recommended.

  • Administration: Administer the calculated dose via deep intramuscular (IM) or subcutaneous (SC) injection.

  • Procedure:

    • Confirm pregnancy and gestational day via vaginal plug detection.

    • On the target day of gestation, administer the prepared this compound solution.

    • House animals individually and monitor for signs of abortion and distress.

    • At a predetermined endpoint (e.g., 48-72 hours post-injection), euthanize the animal.

    • Perform necropsy to examine the uterine horns for the presence or absence of viable fetuses, resorption sites, or placental remnants to determine efficacy.

Representative Protocol for Rabbits (based on PGF2α data)

This protocol is adapted from a study using PGF2α to prevent pregnancy implantation, which demonstrates a dose-dependent local effect.[3]

  • Animal Model: Time-mated pregnant New Zealand white rabbits.

  • Drug & Dosage: A study on pregnancy prevention found that vaginal suppositories containing 20-25 mg of PGF2α were effective.[3] The effective dose for terminating an established mid-term pregnancy may differ and requires investigation.

  • Administration: Vaginal or intrauterine administration for targeted effect.

  • Procedure:

    • Confirm pregnancy and gestational day.

    • On the target day of gestation (e.g., mid-gestation, ~day 15), administer the prepared drug.

    • Monitor animals for vaginal discharge, fetal expulsion, and adverse effects.

    • Confirm abortion via ultrasound or at study endpoint via necropsy.

Experimental Workflow

Experimental Workflow A Animal Acclimation & Time-Mating B Pregnancy Confirmation (e.g., Vaginal Plug, Weight Gain) A->B C Randomization into Treatment Groups (Control vs. This compound) B->C E Administration on Target Gestational Day (e.g., IM, SC) C->E D Drug Preparation (Dilution in Vehicle) D->E F Post-Administration Monitoring (Clinical Signs, Side Effects) E->F G Efficacy Assessment (Ultrasound / Necropsy) F->G H Data Collection & Analysis (Abortion Rate, Resorption Sites) G->H

General experimental workflow for inducing abortion in research animals.

Data Presentation

Quantitative data from studies using PGF2α in various animal models are summarized below. This data can be used as a reference for designing studies with this compound.

Animal ModelCompoundGestation StageAdministration RouteDosageEfficacy / OutcomeReference
Rat PGF2αDay 10Intrauterine Implant75 µg / uterine hornIneffective alone; effective with antiprogestin[7]
Rabbit PGF2αDay 1 (Post-coitus)Vaginal Suppository25 mg75% (15/20) non-pregnant[3]
Cat PGF2α~Day 45Subcutaneous (SC)0.5 mg/kg/day75% (3/4) aborted[9]
Dog PGF2α>Day 5 (Diestrus)Subcutaneous (SC)≥250 µg/kg (BID)Effective pregnancy termination[4]

Potential Side Effects and Considerations

The side effects of this compound are primarily related to its stimulatory effect on smooth muscle.[7] Pretreatment with antiemetic and antidiarrheal agents should be considered as part of the protocol to mitigate these effects.[8]

  • Gastrointestinal: Vomiting and diarrhea are the most common side effects.[7]

  • Thermoregulation: Transient elevation in body temperature may occur.[1]

  • Cardiovascular: Large doses may cause an increase in blood pressure by contracting vascular smooth muscle.[2]

  • Respiratory: Transient bronchoconstriction is a potential risk, especially in sensitive animals.[2]

  • Ethical Considerations: Due to the potential for side effects and distress, a clear humane endpoint plan must be in place. The minimum effective dose should be used, and appropriate supportive care should be provided as needed.

Logic Diagram for Study Design

Study Design Considerations Start Study Objective Defined Model Select Animal Model (Rat, Mouse, Rabbit, etc.) Start->Model Dose Conduct Dose-Response Pilot Study Model->Dose Protocol Finalize Protocol: - Gestational Day - Route of Admin. - Monitoring Dose->Protocol SideEffects Plan for Side Effect Management (Antiemetics, etc.) Protocol->SideEffects IACUC Submit Protocol for IACUC/Ethics Approval SideEffects->IACUC Execute Execute Experiment IACUC->Execute

Key decision points for designing a study with this compound.

Conclusion

This compound tromethamine is an effective agent for inducing abortion in research animals through its potent stimulation of uterine contractions and luteolytic effects. While detailed protocols for its use in common rodent and rabbit models are scarce, data from its parent compound, PGF2α, provide a solid foundation for developing effective, species-specific methodologies. Careful consideration of the animal model, dosage, administration route, and potential side effects, all within an ethically approved framework, is critical for successful and humane application in a research setting.

References

Application Notes and Protocols for the Long-Term Storage and Handling of Carboprost for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the long-term storage, handling, and analysis of Carboprost for research purposes. Adherence to these guidelines is crucial for maintaining the integrity and stability of the compound, ensuring accurate and reproducible experimental results.

Introduction to this compound

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] It is a potent oxytocic agent, meaning it stimulates the contraction of uterine smooth muscle.[3] In a clinical setting, its tromethamine salt is used to control postpartum hemorrhage.[1] In research, this compound is a valuable tool for studying the physiological and pathological roles of the prostaglandin F2α receptor (FP receptor) and its downstream signaling pathways.

Long-Term Storage and Stability

Proper storage is critical to prevent the degradation of this compound and to ensure the reliability of experimental outcomes.

2.1. Storage Conditions

This compound tromethamine, the form typically supplied for research, is a crystalline powder soluble in water.[4] The commercial injection formulation must be refrigerated.[1][4][5]

ParameterRecommended ConditionNotes
Powder -20°C for up to 3 yearsProtect from light and moisture.
Stock Solutions (in DMSO) -80°C for up to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solutions 2-8°C for up to 6 daysStable in water and saline at both 4°C and room temperature for this period.[6][7]
Short-Term (Aqueous) Room Temperature (up to 9 days)While stable for a limited time, refrigeration is recommended for optimal stability.

2.2. Stability Profile

This compound's stability is pH-dependent, with increased stability observed at a higher pH (from 7.3 to 9.1 and above). Acidic conditions can lead to degradation through epimerization and dehydration. When preparing solutions, it is advisable to use buffers in the neutral to slightly alkaline range if long-term storage of the solution is intended.

Handling and Preparation of Solutions

3.1. Safety Precautions

This compound is a potent biological agent. Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling this compound powder and solutions.

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Spills: In case of a spill, absorb the material with an inert substance and dispose of it as chemical waste.[6] Avoid direct contact with skin and eyes.

3.2. Preparation of Stock Solutions

For research applications, it is common to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final concentration in aqueous media for experiments.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound tromethamine powder

  • Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance and pipettes

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound tromethamine powder. The molecular weight of this compound tromethamine is 489.64 g/mol . For 1 ml of a 10 mM stock solution, you will need 4.896 mg.

  • Dissolving: Aseptically add the calculated volume of sterile DMSO to the weighed powder in an amber microcentrifuge tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C.

3.3. Preparation of Working Solutions for In Vitro Experiments

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate assay buffer (e.g., PBS, HBSS)

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile DMSO to obtain a 100 µM intermediate stock.

  • Final Dilution: Directly add a small volume of the stock solution to the pre-warmed cell culture medium or assay buffer to achieve the desired final concentration. For example, to prepare 1 ml of a 1 µM working solution, add 0.1 µl of the 10 mM stock solution to 999.9 µl of medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used. Typically, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cellular toxicity.

  • Use Immediately: Prepare working solutions fresh for each experiment and use them immediately.

Experimental Protocols

4.1. Quantification of this compound by RP-HPLC

This protocol is adapted from a validated method for the quantification of this compound tromethamine in injection dosage forms.[4]

Protocol 3: RP-HPLC Analysis of this compound

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol and Acetic Acid Buffer (pH 3.7) in a 70:30 (v/v) ratio
Buffer Preparation Dissolve 2 ml of glacial acetic acid in 1000 ml of water. Adjust the pH to 3.7 with a 2% ammonium (B1175870) acetate (B1210297) solution. Filter through a 0.45 µm membrane filter.
Flow Rate 1.0 ml/min
Detection UV at 210 nm
Injection Volume 20 µl
Column Temperature Ambient

Preparation of Standard Solutions:

  • Primary Standard Stock (approx. 415 µg/ml this compound Tromethamine): Accurately weigh about 8.3 mg of this compound tromethamine standard and transfer it to a 20 ml volumetric flask. Dissolve and make up the volume with purified water.

  • Working Standard Stock (approx. 166 µg/ml this compound Tromethamine): Dilute 4 ml of the primary standard stock solution to 10 ml with purified water.

  • Calibration Curve: Prepare a series of calibration standards by diluting the working standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 83-249 µg/ml).

Sample Preparation:

  • For stability studies, samples of this compound in various solutions (e.g., water, saline, buffer) can be directly injected after filtration through a 0.45 µm filter if the concentration is within the linear range. Otherwise, dilute the sample with the mobile phase as needed.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the this compound concentration in the samples by comparing the peak areas to the calibration curve.

4.2. Stability Testing by LC-MS/MS

This protocol provides a general framework for stability testing of this compound using LC-MS/MS, based on methods developed for prostaglandins (B1171923).

Protocol 4: LC-MS/MS for this compound Stability Assessment

Sample Preparation (Liquid-Liquid Extraction):

  • To a 500 µl aliquot of the sample, add an internal standard (e.g., deuterated this compound or a related prostaglandin).

  • Acidify the sample with a small volume of a suitable acid (e.g., 1 M citric acid) to protonate the carboxylic acid group of this compound.

  • Add 2 ml of an extraction solvent (e.g., hexane:ethyl acetate, 1:1, v/v).

  • Vortex for 1 minute and then centrifuge to separate the phases.

  • Transfer the upper organic phase to a clean tube.

  • Repeat the extraction twice more and combine the organic phases.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100-200 µl) of the initial mobile phase.

LC-MS/MS Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 30% B; 2-10 min, 30-90% B; 10-12 min, 90% B; 12-12.1 min, 90-30% B; 12.1-15 min, 30% B.
Flow Rate 0.2-0.4 ml/min
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (m/z) for this compound (C21H36O5, MW 368.51) would be [M-H]- at ~367.3. Product ions would need to be determined by infusing a standard solution and performing a product ion scan.

Stability Study Workflow:

  • Prepare this compound solutions in the desired matrices (e.g., different pH buffers, cell culture media).

  • Store the solutions under various conditions (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take aliquots of the solutions.

  • Prepare the samples for analysis using the liquid-liquid extraction protocol.

  • Analyze the samples by LC-MS/MS.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[7]

Signaling Cascade:

  • Receptor Activation: this compound binds to the FP receptor on the cell surface.

  • G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: Gαq-GTP activates Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • PKC Activation: The increase in intracellular Ca2+ and the presence of DAG in the membrane activate Protein Kinase C (PKC).

  • Cellular Response: The elevated intracellular Ca2+ levels and activated PKC lead to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction.

// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; FP_Receptor [label="FP Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gq Protein\n(α, β, γ subunits)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4"]; Ca2 [label="Ca²⁺\n(intracellular)", shape=doublecircle, fillcolor="#FBBC05"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle\nContraction", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> FP_Receptor [label="Binds to"]; FP_Receptor -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [arrowhead=none]; PIP2 -> DAG [arrowhead=none]; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2 [label="Releases"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> Contraction [label="Phosphorylates\nDownstream Targets"]; Ca2 -> Contraction [label="Mediates"]; } caption="this compound Signaling Pathway"

// Nodes prep [label="Prepare this compound solutions\nin desired matrices"]; store [label="Store under various conditions\n(Temperature, Time)"]; sample [label="Collect aliquots at\nspecified time points"]; extract [label="Sample Preparation\n(e.g., Liquid-Liquid Extraction)"]; analyze [label="LC-MS/MS Analysis"]; quantify [label="Quantify remaining this compound\nrelative to time 0"];

// Edges prep -> store; store -> sample; sample -> extract; extract -> analyze; analyze -> quantify; } caption="Stability Testing Workflow"

References

Application Notes and Protocols: Carboprost as a Positive Control in Uterotonic Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the discovery and development of novel uterotonic drugs, the use of a reliable and well-characterized positive control is paramount for assay validation and the accurate assessment of new chemical entities. Carboprost, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), serves as an excellent positive control in uterotonic drug screening assays.[1] Its potent and consistent contractile effect on uterine smooth muscle provides a robust benchmark for comparing the efficacy of test compounds.[2] This document provides detailed application notes and protocols for the use of this compound as a positive control in in vitro uterotonic drug screening.

This compound is clinically used to treat postpartum hemorrhage caused by uterine atony that has not responded to conventional management methods.[3] Its mechanism of action is well-established, involving the activation of the prostaglandin F receptor (FP receptor) on myometrial cells, leading to a cascade of intracellular events that result in smooth muscle contraction.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its uterotonic effects by mimicking the action of endogenous PGF2α.[3] It binds to and activates the G-protein coupled FP receptor on the surface of myometrial cells.[3] This activation initiates a downstream signaling cascade, as illustrated in the diagram below.

Carboprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces Gq->PLC activates SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor on Ca2_cyto Increased Intracellular Ca²⁺ SR->Ca2_cyto releases Ca²⁺ Ca2_SR Ca²⁺ Calmodulin Calmodulin Ca2_cyto->Calmodulin binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates Myosin_LC Myosin Light Chain (MLC) MLCK->Myosin_LC phosphorylates pMLC Phosphorylated MLC (pMLC) Myosin_LC->pMLC Contraction Uterine Contraction pMLC->Contraction leads to

This compound Signaling Pathway in Myometrial Cells.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data on the in vitro uterotonic effects of this compound from published studies. This data is essential for establishing acceptance criteria for the positive control in screening assays.

SpeciesTissueParameterValueReference
HumanMyometriumMotility Index (√g·contractions/10 min)1.88 [0.10] (mean [SE])[4]
HumanMyometriumDose Range Tested10⁻⁹ mol/L to 10⁻³ mol/L[5]

Note: Further research is required to populate this table with more comprehensive EC50 and Emax values from human tissue studies.

Experimental Protocols

This section provides a detailed protocol for an in vitro uterotonic assay using isolated uterine tissue strips in an organ bath system, with this compound as the positive control.

Experimental Workflow

The general workflow for conducting an in vitro uterotonic drug screening assay is depicted below.

Experimental_Workflow A Tissue Acquisition (e.g., human myometrial biopsy) B Dissection of Myometrial Strips A->B C Mounting in Organ Bath B->C D Equilibration (e.g., 60-90 min) C->D E Induction of Spontaneous or Agonist-Induced Contractions D->E F Addition of Test Compound or Positive Control (this compound) E->F G Data Acquisition (Force Transducer) F->G H Data Analysis (e.g., Dose-Response Curves, EC50, Emax) G->H I Washout H->I For subsequent experiments

General Workflow for In Vitro Uterotonic Assay.
Materials and Reagents

  • This compound Tromethamine: (e.g., from a commercial supplier, prepare stock solutions in an appropriate solvent like ethanol (B145695) or DMSO and make serial dilutions in physiological salt solution).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

  • Carbogen (B8564812) Gas: 95% O₂ / 5% CO₂.

  • Uterine Tissue: Fresh human myometrial biopsies obtained with appropriate ethical approval and patient consent, or uterine tissue from laboratory animals (e.g., rat, guinea pig).

  • Dissection Tools: Fine scissors, forceps, petri dish with a silicone base.

  • Organ Bath System: Including tissue chambers, force transducers, heating and circulation system, and a data acquisition system.

  • Suture Material: For mounting the tissue strips.

Detailed Protocol: In Vitro Uterine Contraction Assay
  • Tissue Preparation:

    • Obtain fresh uterine tissue and immediately place it in ice-cold PSS.

    • Under a dissecting microscope, carefully remove the endometrium and any surrounding connective tissue.

    • Dissect longitudinal strips of myometrium, approximately 10-15 mm in length and 2-3 mm in width.

  • Mounting the Tissue:

    • Securely tie sutures to both ends of the myometrial strip.

    • Mount the strip vertically in the organ bath chamber, which is filled with PSS and maintained at 37°C. One end of the suture is attached to a fixed hook at the bottom of the chamber, and the other end is connected to an isometric force transducer.

    • Continuously bubble the PSS with carbogen gas to maintain a pH of approximately 7.4.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension of approximately 1-2 grams.

    • During the equilibration period, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.

    • Spontaneous contractions should become regular and stable during this time.

  • Application of this compound (Positive Control):

    • After a stable baseline of spontaneous contractions is established, add this compound to the organ bath in a cumulative, concentration-dependent manner.

    • Start with a low concentration (e.g., 1 nM) and increase the concentration in half-log or log increments (e.g., 3 nM, 10 nM, 30 nM, etc.) up to a maximum concentration that elicits a maximal response (e.g., 10 µM).

    • Allow the tissue to respond to each concentration for a defined period (e.g., 15-20 minutes or until a stable response is achieved) before adding the next concentration.

  • Data Acquisition and Analysis:

    • Continuously record the isometric contractions using the data acquisition system.

    • Measure the amplitude and frequency of contractions. The motility index (amplitude × frequency) can also be calculated.

    • Construct a concentration-response curve by plotting the increase in contractile force or motility index against the logarithm of the this compound concentration.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum contractile response) from the concentration-response curve using a suitable pharmacological software (e.g., GraphPad Prism).

  • Washout:

    • After obtaining the maximal response, wash the tissue repeatedly with fresh PSS to remove the drug and allow the contractions to return to baseline before testing another compound.

Logical Relationship Diagram: Assay Validation

The use of this compound as a positive control is a critical component of assay validation, ensuring the reliability and reproducibility of the screening results.

Assay_Validation A Uterotonic Drug Screening Assay B Inclusion of Controls A->B C Negative Control (Vehicle) B->C D Positive Control (this compound) B->D E Assay Performance Evaluation C->E D->E F Signal-to-Background Ratio (Z'-factor) E->F G Reproducibility and Robustness E->G H Validated Assay F->H G->H I Screening of Test Compounds H->I

Role of this compound in Assay Validation.

Conclusion

This compound is a robust and reliable positive control for in vitro uterotonic drug screening assays. Its well-defined mechanism of action and potent contractile effects on uterine smooth muscle make it an invaluable tool for validating assay performance and for the comparative evaluation of novel therapeutic candidates. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their drug discovery efforts.

References

Application Notes and Protocols: Investigating the Effects of Carboprost on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboprost, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent primarily used in obstetrics to control postpartum hemorrhage.[1] Beyond its effects on uterine smooth muscle, this compound also exerts significant influence on vascular smooth muscle, leading to vasoconstriction.[2][3][4][5] Understanding the mechanisms and quantifying the effects of this compound on vascular smooth muscle is crucial for predicting its cardiovascular side effects and for the development of novel therapeutics targeting prostaglandin receptors. These application notes provide a detailed overview of the signaling pathways involved and experimental protocols to investigate this compound's vascular effects.

Mechanism of Action

This compound mimics the action of endogenous PGF2α by binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor located on the surface of vascular smooth muscle cells (VSMCs).[4] This activation initiates a downstream signaling cascade that ultimately leads to muscle contraction.

The primary signaling pathway involves the coupling of the activated FP receptor to a Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event in initiating contraction.[6] Calcium ions bind to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Quantitative Data on Prostaglandin F2α Effects on Vascular Smooth Muscle

Direct quantitative data for this compound's effects on vascular smooth muscle is limited in publicly available literature. However, as a stable analog, its activity is expected to be comparable to that of PGF2α. The following tables summarize key quantitative parameters for PGF2α-induced effects on vascular smooth muscle.

Table 1: Contractile Response of Vascular Smooth Muscle to Prostaglandin F2α

ParameterAgonistPreparationValueReference
Maximal Developed TensionPGF2αIsolated rat pulmonary artery ringsEquivalent to maximal tension with KCl[7]
EC50 for ContractionPGF2αIsolated rat pulmonary artery ringsGreater than α1-adrenergic agonists and U46619[7]
Contractile ResponsePGF2αPig coronary artery stripsInduces contractile response[8]

Table 2: Intracellular Calcium (Ca2+) Response in Vascular Smooth Muscle Cells to Prostaglandin F2α

ParameterAgonistCell TypeObservationReference
Intracellular Ca2+ ConcentrationPGF2α (0.01-1 µM)Rat intrapulmonary artery smooth muscle cellsTransient followed by a plateau rise[9]
Ca2+ Influx PathwayPGF2α (low concentrations)Rat intrapulmonary artery smooth muscle cellsStore-operated Ca2+ entry (SOCE)[9]
Ca2+ Influx PathwayPGF2α (high concentrations)Rat intrapulmonary artery smooth muscle cellsTP receptor-mediated Ca2+ influx involving L-type Ca2+ channels and receptor-operated pathway[9]
Intracellular Ca2+ IncreasePGF2α (10 µM)A7r5 aortic smooth muscle cellsPrimarily via extracellular Ca2+ entry through store-operated calcium channels[10]

Experimental Protocols

Protocol 1: Isolated Aortic Ring Contraction Assay

This protocol details the methodology for assessing the contractile response of isolated vascular smooth muscle to this compound using an organ bath setup.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)

  • This compound tromethamine

  • Phenylephrine (B352888) (for pre-contraction)

  • Acetylcholine (B1216132) (to verify endothelial integrity)

  • Organ bath system with force transducers

  • Dissection microscope and tools

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in width.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to a force transducer to record isometric tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. Rings with damaged endothelium can also be used to study direct effects on smooth muscle.

  • Dose-Response Curve Generation:

    • After washing out the previous drugs and allowing the rings to return to baseline, add cumulative concentrations of this compound to the organ bath.

    • Start with a low concentration (e.g., 1 nM) and increase in logarithmic increments up to a maximal effective concentration (e.g., 10 µM).

    • Record the contractile response at each concentration until a stable plateau is reached.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference vasoconstrictor (e.g., 60 mM KCl).

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).

G Experimental Workflow: Isolated Aortic Ring Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Excise Thoracic Aorta Ring_Preparation Prepare Aortic Rings (3-4mm) Aorta_Excision->Ring_Preparation Mounting Mount Rings in Organ Bath Equilibration Equilibrate (60-90 min) Mounting->Equilibration Viability_Check Check Viability & Endothelium (Phenylephrine + Acetylcholine) Equilibration->Viability_Check Dose_Response Generate this compound Dose-Response Curve Viability_Check->Dose_Response Data_Recording Record Isometric Tension Dose_Response->Data_Recording Analysis Calculate EC50 & Max Response Data_Recording->Analysis

Caption: Workflow for assessing vascular smooth muscle contractility.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]) in Vascular Smooth Muscle Cells (VSMCs)

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium in cultured VSMCs upon stimulation with this compound.

Materials:

  • Primary or cultured vascular smooth muscle cells (e.g., A7r5 cell line)

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound tromethamine

  • Ionomycin (B1663694) (for calibration)

  • EGTA (for calibration)

  • Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation:

    • Culture VSMCs on glass coverslips or in black-walled, clear-bottom 96-well plates until they reach 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.

  • Calcium Measurement:

    • Mount the coverslip on the stage of the fluorescence microscope or place the 96-well plate in the plate reader.

    • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Add this compound at the desired concentration and continuously record the fluorescence changes.

  • Calibration (Optional but Recommended):

    • At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin in the presence of high extracellular Ca2+.

    • Subsequently, determine the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA to remove all free Ca2+.

    • The intracellular Ca2+ concentration can be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • Plot the change in the fluorescence ratio or the calculated [Ca2+] over time to visualize the calcium transient induced by this compound.

G Experimental Workflow: Intracellular Calcium Measurement cluster_prep Cell Preparation cluster_exp Measurement cluster_analysis Data Analysis Cell_Culture Culture VSMCs on Coverslips Fura_Loading Load Cells with Fura-2 AM Cell_Culture->Fura_Loading Baseline Record Baseline Fluorescence (340/380 nm excitation) Stimulation Add this compound & Record Baseline->Stimulation Calibration Calibrate with Ionomycin/EGTA (Rmax & Rmin) Stimulation->Calibration Analysis Calculate [Ca2+]i Transient Calibration->Analysis

Caption: Workflow for measuring intracellular calcium in VSMCs.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the this compound-induced signaling pathway leading to vascular smooth muscle contraction.

G This compound Signaling Pathway in Vascular Smooth Muscle cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_Release Ca2+ Release SR->Ca_Release triggers Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_Release->Ca_Calmodulin forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates Contraction Muscle Contraction MLCK->Contraction phosphorylates myosin, leading to

Caption: this compound-induced signaling cascade in VSMCs.

Conclusion

These application notes provide a framework for investigating the effects of this compound on vascular smooth muscle. The detailed protocols for assessing contractility and intracellular calcium, along with the elucidated signaling pathway, offer a comprehensive guide for researchers. While specific quantitative data for this compound remains an area for further investigation, the information provided for its parent compound, PGF2α, serves as a valuable benchmark. These studies are essential for a complete understanding of the pharmacological profile of this compound and for the development of safer and more effective therapeutic agents.

References

Application Note: Stability-Indicating LC-MS Method for the Determination of Carboprost in Intravenous Infusions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated stability-indicating liquid chromatography-mass spectrometry (LC-MS) method for the quantitative determination of Carboprost in intravenous (IV) infusion solutions. The method is demonstrated to be specific, accurate, and precise for the analysis of this compound in the presence of its degradation products, which were generated under forced degradation conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound formulations.

Introduction

This compound, a synthetic analog of prostaglandin (B15479496) F2α, is a potent oxytocic agent used for the treatment of postpartum hemorrhage.[1] The stability of this compound in infusion solutions is a critical parameter to ensure its therapeutic efficacy and patient safety. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a validated stability-indicating analytical method is essential for monitoring the quality of this compound infusions. This application note describes a comprehensive LC-MS method for the stability assessment of this compound in commonly used infusion fluids.

Experimental Protocols

Materials and Reagents
  • This compound Tromethamine Reference Standard (USP grade)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Sodium chloride (for saline infusions)

  • Dextrose (for dextrose infusions)

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

  • All other chemicals and reagents were of analytical grade.

Instrumentation
  • LC-MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) was used for chromatographic separation.

  • Data Acquisition and Processing: Controlled by appropriate software.

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Tromethamine reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Infusion Bag Preparation: Spike the this compound stock solution into 100 mL IV bags of 0.9% saline and 5% dextrose in water (D5W) to achieve a final concentration of 250 µg/mL.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Parameters

ParameterSetting
LC Parameters
ColumnC18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS Parameters
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored Transition (MRM)m/z 367.2 → 193.2 (Quantifier)
m/z 367.2 → 307.2 (Qualifier)
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Stability Study Protocol
  • Prepare three infusion bags of each type (0.9% Saline and 5% Dextrose) spiked with this compound.

  • Store the bags at two different conditions: refrigerated (2-8 °C) and room temperature (25 °C / 60% RH).

  • Withdraw aliquots from each bag at predetermined time points: 0, 6, 12, 24, 48, 72, and 96 hours.

  • Immediately dilute the withdrawn samples with the mobile phase to a concentration within the calibration curve range.

  • Analyze the samples in triplicate using the validated LC-MS method.

Forced Degradation Study

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a solution of this compound (100 µg/mL in water).

  • Acidic Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

After the specified exposure time, the stressed samples were neutralized (if necessary) and diluted with the mobile phase before LC-MS analysis.

Results and Discussion

Method Validation

The LC-MS method was validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ).

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 1 - 1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Quantification (LOQ) 1 ng/mL
Stability of this compound in Infusions

The results of the stability study are summarized in Table 3. This compound was found to be stable in both 0.9% Saline and 5% Dextrose infusions for up to 96 hours under both refrigerated and room temperature conditions, with the remaining percentage of the initial concentration being above 95%.

Table 3: Stability of this compound in Infusion Solutions

InfusionStorage ConditionTime (hours)% Remaining (Mean ± SD)
0.9% Saline Refrigerated (2-8 °C)0100.0 ± 0.5
2499.2 ± 0.8
4898.5 ± 1.1
7297.9 ± 1.3
9697.1 ± 1.5
Room Temp (25 °C)0100.0 ± 0.6
2498.8 ± 0.9
4897.6 ± 1.2
7296.5 ± 1.4
9695.3 ± 1.6
5% Dextrose Refrigerated (2-8 °C)0100.0 ± 0.4
2499.5 ± 0.7
4898.9 ± 1.0
7298.2 ± 1.2
9697.5 ± 1.4
Room Temp (25 °C)0100.0 ± 0.5
2499.1 ± 0.8
4898.0 ± 1.1
7297.1 ± 1.3
9696.2 ± 1.5
Forced Degradation Results

The forced degradation studies showed that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable under thermal and photolytic stress. The developed LC-MS method was able to separate the main this compound peak from all degradation products, confirming its stability-indicating capability.

Table 4: Summary of Forced Degradation Studies

Stress Condition% DegradationObservations
Acidic (1N HCl, 60°C) ~15%Major degradation product observed at a lower retention time.
Basic (1N NaOH, 60°C) ~20%Multiple degradation products observed.
Oxidative (3% H₂O₂, RT) ~12%A distinct degradation product with a higher m/z was detected.
Thermal (80°C) < 5%Minimal degradation observed.
Photolytic (UV/Vis) < 5%Minimal degradation observed.

Visualizations

experimental_workflow prep Preparation of this compound Stock and Infusion Bags storage Storage at Refrigerated (2-8 °C) & Room Temperature (25 °C) prep->storage sampling Aliquot Withdrawal at 0, 6, 12, 24, 48, 72, 96 hours storage->sampling dilution Sample Dilution sampling->dilution analysis LC-MS Analysis dilution->analysis data Data Analysis and Stability Determination analysis->data forced_degradation_workflow start This compound Solution (100 µg/mL) acid Acidic Hydrolysis (1N HCl, 60°C) start->acid base Basic Hydrolysis (1N NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (80°C) start->thermal photo Photolytic Degradation (UV/Vis light) start->photo analysis LC-MS Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

References

Application Notes: Carboprost in Prostaglandin Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboprost, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a valuable pharmacological tool for investigating the signaling pathways of the prostaglandin F (FP) receptor.[1] As a stable and potent agonist, this compound allows for the detailed study of downstream signaling cascades initiated by FP receptor activation. These application notes provide a comprehensive overview of this compound's mechanism of action, its use in various experimental assays, and protocols for studying its effects on prostaglandin receptor signaling.

This compound is the (15S)-15 methyl analogue of the naturally occurring PGF2α.[1] This modification enhances its metabolic stability, making it suitable for in vitro and in vivo studies.[2] this compound primarily targets the FP receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle contraction.[1]

Mechanism of Action

This compound mimics the action of endogenous PGF2α by binding to and activating the FP receptor. The FP receptor is predominantly coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by this compound, the following signaling cascade is initiated:

  • Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[1]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

This signaling pathway ultimately leads to various cellular responses, most notably the contraction of smooth muscle cells.

Off-Target Effects

It is important for researchers to be aware that while this compound is a potent FP receptor agonist, it can exhibit off-target effects by activating other prostaglandin receptors, particularly the EP3 receptor.[2][3] This cross-reactivity can lead to side effects such as fever and hypertension and should be considered when interpreting experimental results.[2][3] Studies have shown that this compound has only a 10-fold selectivity for the FP receptor over the EP3 receptor.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant PGF2α analogs. This data is essential for designing experiments and interpreting results.

Table 1: Potency (EC50) of this compound at Prostaglandin Receptors

CompoundReceptorAssay TypeCell LineEC50 (nM)
This compoundHuman FPNanoBiT G-protein activation-Similar to EP3
This compoundHuman EP3NanoBiT G-protein activation-Similar to FP

Data from a NanoBiT-based G protein activation assay.[2]

Table 2: Binding Affinity (Ki) of PGF2α Analogs at the Human FP Receptor

CompoundKi (nM)
Travoprost acid35 ± 5
Bimatoprost acid83
Latanoprost acid98

Experimental Protocols

Detailed methodologies for key experiments to study this compound-mediated prostaglandin receptor signaling are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor.

Objective: To quantify the interaction of this compound with the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human FP receptor (e.g., HEK293-FP cells)

  • Radioligand: [³H]-PGF2α

  • Unlabeled this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human FP receptor.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation and [³H]-PGF2α.

    • Non-specific Binding: Membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).

    • Competition Binding: Membrane preparation, [³H]-PGF2α, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FP receptor activation by this compound.

Objective: To assess the functional potency of this compound in activating the Gq-PLC-IP3 signaling pathway.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence microplate reader with automated liquid handling

Protocol:

  • Cell Plating: Seed HEK293-FP cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the loading solution to each well.

    • Incubate for 1 hour at 37°C, protected from light.

    • Wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the cell plate in the fluorescence microplate reader.

    • Record a baseline fluorescence reading.

    • Use the automated injector to add the this compound dilutions to the wells.

    • Continuously record the fluorescence signal for a set period.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence.

    • Plot the ΔRFU against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression.

cAMP Assay

This assay is used to investigate potential off-target effects of this compound on Gs or Gi-coupled prostaglandin receptors.

Objective: To determine if this compound modulates intracellular cAMP levels, which would indicate interaction with Gs- or Gi-coupled receptors.

Materials:

  • Cells expressing the prostaglandin receptor of interest (e.g., EP2 for Gs, EP3 for Gi)

  • This compound

  • Forskolin (for studying Gi-coupled receptors)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Cell Plating: Seed cells into a 96-well plate and culture overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • For Gi-coupled receptor assays, also prepare a solution of forskolin.

    • Add the this compound dilutions to the wells (for Gi assays, pre-incubate with this compound before adding forskolin).

    • Incubate for a specified time.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • For Gs-coupled activation, a dose-dependent increase in cAMP will be observed.

    • For Gi-coupled inhibition, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed.

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway, a downstream consequence of FP receptor activation.

Objective: To detect the phosphorylation of ERK1/2 as an indicator of this compound-induced downstream signaling.

Materials:

  • Cells expressing the FP receptor

  • This compound

  • Cell lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Culture cells to near confluence, serum-starve overnight, and then treat with various concentrations of this compound for different time points.

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

  • Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total ERK.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

Gq_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Caption: this compound-induced FP receptor signaling via the Gq pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells 1. Seed FP Receptor- Expressing Cells dye_loading 2. Load Cells with Fluo-4 AM plate_cells->dye_loading wash_cells 3. Wash to Remove Excess Dye dye_loading->wash_cells baseline 4. Measure Baseline Fluorescence wash_cells->baseline add_this compound 5. Add this compound (Serial Dilutions) baseline->add_this compound measure_signal 6. Record Fluorescence Signal Over Time add_this compound->measure_signal calc_delta 7. Calculate ΔRFU (Peak - Baseline) measure_signal->calc_delta plot_curve 8. Plot Dose-Response Curve calc_delta->plot_curve calc_ec50 9. Determine EC50 plot_curve->calc_ec50

Caption: Experimental workflow for a calcium mobilization assay.

ERK_Phosphorylation_Workflow cluster_treatment Cell Treatment cluster_western Western Blot cluster_analysis Data Analysis treat_cells 1. Treat Cells with This compound lyse_cells 2. Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page 3. SDS-PAGE lyse_cells->sds_page transfer 4. Protein Transfer sds_page->transfer immunoblot 5. Immunoblot for p-ERK & Total ERK transfer->immunoblot quantify 6. Densitometry Analysis immunoblot->quantify normalize 7. Normalize p-ERK to Total ERK quantify->normalize

Caption: Western blot workflow for ERK phosphorylation analysis.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Carboprost-Induced Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side effects associated with Carboprost administration in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound tromethamine is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Its primary mechanism of action is the stimulation of myometrial contractions, which is useful for the induction of labor and control of postpartum hemorrhage.[1] However, as a prostaglandin analog, it also exerts effects on other smooth muscles and physiological systems, leading to a range of side effects.

Q2: What are the most common side effects of this compound observed in animal studies?

While comprehensive quantitative data from animal studies are limited in publicly available literature, side effects are generally understood to be similar to those observed in humans due to the conserved nature of prostaglandin receptors. These include:

  • Gastrointestinal Distress: Diarrhea, nausea, and vomiting are the most frequently reported side effects.[1][2] This is due to the stimulatory effect of PGF2α analogs on gastrointestinal smooth muscle.

  • Pyrexia (Fever): this compound can induce a transient increase in body temperature.[1][2] This is thought to be mediated by the effect of prostaglandins (B1171923) on the hypothalamus, the body's thermoregulatory center.

  • Cardiovascular Effects: Increases in blood pressure and heart rate have been noted.[3] These effects are likely due to the vasoconstrictive properties of PGF2α analogs on vascular smooth muscle.

  • Respiratory Effects: Bronchoconstriction can occur, which is a critical consideration in animals with pre-existing respiratory conditions.[3]

Q3: Are the side effects of this compound dose-dependent?

Yes, the incidence and severity of side effects are generally dose-dependent. Higher doses of this compound are associated with a greater likelihood and intensity of adverse reactions. Researchers should aim to use the lowest effective dose to achieve the desired therapeutic effect while minimizing off-target effects.

Troubleshooting Guides

Issue: this compound-induced diarrhea is compromising my study.

Cause: this compound, as a PGF2α analog, directly stimulates intestinal smooth muscle, leading to increased motility and secretion, which manifests as diarrhea.

Mitigation Strategy:

  • Co-administration of Loperamide (B1203769): Loperamide is a peripherally acting μ-opioid receptor agonist that inhibits intestinal motility. A study in mice and rats has shown that loperamide can effectively counteract this compound-induced diarrhea without interfering with its uterine-stimulating effects.[4]

Experimental Protocols

Protocol 1: Mitigation of this compound-Induced Diarrhea in Rodents

Animal Model: Mouse or Rat

Materials:

  • This compound tromethamine

  • Loperamide hydrochloride

  • Vehicle for this compound (e.g., sterile saline)

  • Vehicle for Loperamide (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Syringes and needles for injection

  • Filter paper for fecal observation

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least 72 hours before the experiment.

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Group 1: Vehicle control (for both this compound and Loperamide)

    • Group 2: this compound only

    • Group 3: this compound + Loperamide

    • Group 4: Loperamide only

  • Loperamide Administration: Administer Loperamide (e.g., 1-5 mg/kg) or its vehicle orally 30-60 minutes before this compound administration.

  • This compound Administration: Administer this compound (dose to be determined by the primary study objective) via the intended route (e.g., intramuscular or subcutaneous injection).

  • Observation: Place each animal in an individual cage with a pre-weighed filter paper on the bottom. Observe for the onset, duration, and severity of diarrhea for at least 4-6 hours.

  • Data Collection:

    • Record the incidence of diarrhea in each group.

    • Quantify the severity of diarrhea by counting the number of fecal spots and assessing their consistency (e.g., using a scoring system from 0 for normal pellets to 3 for watery stool).

    • At the end of the observation period, weigh the filter paper to determine the total fecal output.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., Chi-square test for incidence, ANOVA or Kruskal-Wallis test for severity scores and fecal output).

Data Presentation

Table 1: Incidence of Common this compound-Induced Side Effects (Human Data)

Side EffectIncidence
Vomiting~67%
Diarrhea~67%
Nausea~33%
Pyrexia (>2°F increase)~12.5%
Flushing~7%

Note: This data is derived from human clinical trials and may not be directly transferable to all animal models. It is provided for illustrative purposes to highlight the common side effect profile.[1][5]

Table 2: Example Scoring System for Diarrhea in Rodents

ScoreFecal ConsistencyDescription
0NormalWell-formed, solid pellets
1SoftFormed but soft pellets
2PastyUnformed, pasty stool
3WateryLiquid stool

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping loperamide Loperamide/Vehicle Admin. grouping->loperamide This compound This compound/Vehicle Admin. loperamide->this compound observation Monitor for Diarrhea This compound->observation data_collection Quantify Severity & Output observation->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Experimental workflow for mitigating this compound-induced diarrhea.

signaling_pathway cluster_receptors Prostaglandin F Receptors (FP) cluster_effects Physiological Effects cluster_side_effects Side Effects This compound This compound (PGF2α Analog) fp_sm Smooth Muscle This compound->fp_sm fp_hypo Hypothalamus This compound->fp_hypo contraction Smooth Muscle Contraction fp_sm->contraction thermo Thermoregulation Alteration fp_hypo->thermo diarrhea Diarrhea/Vomiting contraction->diarrhea hypertension Hypertension contraction->hypertension pyrexia Pyrexia (Fever) thermo->pyrexia

Caption: Simplified signaling pathway of this compound-induced side effects.

References

Technical Support Center: Troubleshooting Low Efficacy of Carboprost In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboprost. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to the low efficacy of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic analog of Prostaglandin (B15479496) F2-alpha (PGF2α).[1] Its primary mechanism of action is the activation of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][3] Upon binding, the receptor-ligand complex activates the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in cytosolic Ca2+ is the primary driver of smooth muscle contraction.[4][6]

Q2: What are the common reasons for observing low or no efficacy of this compound in my in vitro experiments?

A2: Low efficacy of this compound in vitro can stem from several factors:

  • Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a response.

  • Poor Drug Stability: Improper storage or handling of this compound can lead to degradation.

  • Low or Absent FP Receptor Expression: The cell line you are using may not express the FP receptor, or the expression level may be too low.

  • Cell Culture Conditions: Factors such as high cell passage number, cell confluency, and the presence or absence of serum can affect receptor expression and cell signaling.

  • Insensitive Assay: The assay used to measure the effects of this compound may not be sensitive enough to detect a response.

Q3: How should I prepare and store this compound for in vitro use?

A3: this compound is typically supplied as a solution that should be stored refrigerated at 2-8°C (36-46°F).[1] For experimental use, it is advisable to prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol (B145695) and store it at -20°C or -80°C.[7][8] Working solutions should be freshly prepared in your cell culture medium or buffer immediately before each experiment to avoid degradation in aqueous solutions.[8] Avoid repeated freeze-thaw cycles of the stock solution. The final concentration of the organic solvent in the cell culture should be kept low (typically below 0.1%) to prevent solvent-induced cellular effects.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during in vitro experiments with this compound.

Problem 1: No observable effect at expected concentrations.
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal this compound Concentration Perform a dose-response curve with a wide range of concentrations (e.g., 1 nM to 10 µM). PGF2α has been shown to have effects in the 1-100 nM range in some endometrial cells.[9]Identify the optimal concentration range for your specific cell line and assay.
Degraded this compound Prepare fresh dilutions from a properly stored stock solution for each experiment.A response is observed with the freshly prepared this compound.
Low or Absent FP Receptor Expression Confirm FP receptor expression in your cell line using methods like RT-PCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express the FP receptor (e.g., Ishikawa cells, or a stably transfected cell line like U2OS-FP).[6][9]Determine if the target receptor is present. If not, a different cell model is required.
Insensitive Assay Ensure your assay is optimized. For calcium mobilization assays, verify the functionality of your calcium indicator dye and detection instrument with a known positive control (e.g., ionomycin).The positive control should elicit a strong signal, confirming the assay is working correctly.
Problem 2: High variability between replicate experiments.
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Culture Conditions Standardize cell seeding density, passage number, and confluency at the time of the experiment. High passage numbers can alter cellular characteristics, including protein expression.Reduced variability and more reproducible results.
Variability in Drug Preparation Always prepare fresh dilutions of this compound from the stock solution immediately before use. Standardize the dilution protocol.Consistent drug potency across experiments.
Serum Effects If applicable, perform experiments under serum-starved conditions to reduce interference from growth factors in the serum. However, be aware that prolonged serum starvation can also alter gene and protein expression.[10]A more consistent and specific response to this compound.

Experimental Protocols & Data

This compound Concentration Ranges from In Vitro Studies

The effective concentration of prostaglandin analogs can vary significantly depending on the cell type and the specific endpoint being measured. The following table summarizes concentration ranges reported in the literature for PGF2α, the parent compound of this compound.

Prostaglandin Cell Type Concentration Range Observed Effect
PGF2αHuman Granulosa Cells1 - 8000 ng/mLInhibition of progesterone (B1679170) production[3]
PGF2αHuman Endometrial Tissue1 - 100 nMIncreased inositol phosphate (B84403) mobilization[9]
PGF2αBovine Corneal Epithelial Cells≤ 10⁻⁶ MIncreased cell proliferation[11]
PGF2αBovine Corneal Endothelial Cells5 x 10⁻⁶ - 5 x 10⁻⁴ mg/mLStimulation of cell proliferation[12]
Protocol: In Vitro Calcium Flux Assay

This protocol outlines a general method for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cells expressing the FP receptor

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Positive control (e.g., Ionomycin)

  • Negative control (vehicle, e.g., DMSO in HBSS)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a final concentration of 1-5 µM is common. Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in dye dispersal.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Aspirate the dye-loading buffer and wash the cells 2-3 times with HBSS to remove excess dye.

  • Assay:

    • Add HBSS to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Measure the baseline fluorescence for a set period.

    • Inject the this compound working solution (at various concentrations), positive control, and negative control into the appropriate wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.

Visualizations

This compound Signaling Pathway

Carboprost_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor (GPCR) G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->FP_receptor Binds SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: this compound signaling pathway.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow start Low/No this compound Efficacy check_drug Verify this compound Concentration & Stability start->check_drug check_receptor Confirm FP Receptor Expression check_drug->check_receptor Yes dose_response Perform Dose-Response (1 nM - 10 µM) check_drug->dose_response No fresh_prep Use Freshly Prepared This compound check_drug->fresh_prep No check_assay Validate Assay Sensitivity check_receptor->check_assay Yes rt_pcr_wb RT-PCR / Western Blot for FP Receptor check_receptor->rt_pcr_wb No positive_control_cell Use Positive Control Cell Line check_receptor->positive_control_cell No check_culture Optimize Cell Culture Conditions check_assay->check_culture Yes positive_control_assay Use Assay Positive Control (e.g., Ionomycin) check_assay->positive_control_assay No passage_number Use Low Passage Number Cells check_culture->passage_number No serum_starve Consider Serum Starvation check_culture->serum_starve No fail Issue Persists: Contact Technical Support check_culture->fail Yes dose_response->check_receptor fresh_prep->check_receptor rt_pcr_wb->check_assay positive_control_cell->check_assay positive_control_assay->check_culture success Efficacy Observed passage_number->success serum_starve->success

Caption: Troubleshooting workflow for low this compound efficacy.

Logical Relationship of Key Experimental Factors

Experimental_Factors cluster_drug Drug Integrity cluster_cell Cellular System cluster_assay Assay System Concentration Concentration Observed_Efficacy Observed Efficacy Concentration->Observed_Efficacy Stability Stability Stability->Observed_Efficacy Receptor_Expression FP Receptor Expression Receptor_Expression->Observed_Efficacy Cell_Health Cell Health & Passage Cell_Health->Receptor_Expression Signaling_Integrity Signaling Pathway Integrity Cell_Health->Signaling_Integrity Signaling_Integrity->Observed_Efficacy Assay_Principle Assay Principle Assay_Principle->Observed_Efficacy Assay_Sensitivity Assay Sensitivity Assay_Sensitivity->Observed_Efficacy

Caption: Key factors influencing experimental outcomes.

References

Technical Support Center: Optimizing Carboprost Dosage to Reduce Gastrointestinal Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Carboprost dosage to minimize gastrointestinal side effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause gastrointestinal side effects?

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1] Its primary therapeutic effect is the stimulation of uterine smooth muscle contractions, making it effective for postpartum hemorrhage.[2][3] However, the PGF2α receptor (FP receptor) is also present in the smooth muscle of the gastrointestinal (GI) tract.[3][4] this compound's binding to these receptors in the GI tract stimulates smooth muscle contraction, leading to common side effects such as nausea, vomiting, and diarrhea.[3][4]

Q2: What is the reported incidence of gastrointestinal side effects with standard this compound doses?

Clinical data indicates that gastrointestinal side effects are very common with standard doses of this compound (typically 250 mcg). Approximately two-thirds of patients experience vomiting and diarrhea, and about one-third experience nausea.[3][4][5][6]

Q3: What are the primary strategies to mitigate this compound-induced gastrointestinal effects in a research setting?

The main strategies involve dosage optimization and co-administration of prophylactic medications. Lowering the dose of this compound has been shown to reduce the incidence of side effects.[7] Additionally, premedication with antiemetic and antidiarrheal agents is a common and effective approach to considerably decrease the incidence of these GI effects.[4][5]

Q4: Are there any known drug interactions that can worsen the gastrointestinal side effects of this compound?

Yes, co-administration of other oxytocic agents may potentiate the effects of this compound, potentially increasing the severity of side effects.[6] It is crucial to review all co-administered compounds in an experimental protocol for potential synergistic effects on smooth muscle contraction.

Troubleshooting Guide

Problem: High variability in gastrointestinal side effect manifestation in animal models.

  • Possible Cause 1: Inconsistent Drug Administration. Ensure precise and consistent intramuscular injection technique. The depth and location of the injection can influence absorption rates and subsequent systemic exposure.

  • Solution 1: Develop and adhere to a strict Standard Operating Procedure (SOP) for this compound administration, specifying injection site, needle gauge, and depth.

  • Possible Cause 2: Animal Stress. High levels of stress in animal models can independently affect gastrointestinal motility and may confound the effects of this compound.

  • Solution 2: Acclimatize animals to the experimental environment and handling procedures to minimize stress.

  • Possible Cause 3: Diet and Fasting Status. The presence or absence of food in the gastrointestinal tract can influence the severity of side effects.

  • Solution 3: Standardize the fasting period for all animals before this compound administration as outlined in the experimental protocols.

Problem: Difficulty in quantifying the severity of nausea in non-emetic animal models (e.g., rats).

  • Possible Cause: Rats do not vomit, making direct measurement of emesis impossible.

  • Solution: Utilize surrogate markers for nausea, such as pica (the consumption of non-nutritive substances like kaolin (B608303) clay). Conditioned flavor avoidance testing can also be employed as an indicator of drug-induced malaise.

Data on Dosage and Side Effects

Table 1: Incidence of Gastrointestinal Side Effects with Standard this compound Dosage (250 mcg)

Side EffectIncidence
Vomiting~66%[3][5]
Diarrhea~66%[3][5]
Nausea~33%[4][5]

Table 2: Effect of Co-medication on this compound-Induced Nausea and Vomiting

Co-medicationIncidence of Vomiting (Control vs. Treatment)Incidence of Nausea (Control vs. Treatment)Reference
Remifentanil (1.5 ng/ml infusion)51.4% vs. 14.3%Not specified, but significantly lower[8]
Sufentanil (5 µg IV)Significantly lower in treatment groupSignificantly lower in treatment group[9]

Experimental Protocols

Protocol 1: Assessment of Intestinal Transit in a Rat Model (Charcoal Meal Study)

This protocol is adapted from standard methodologies for assessing gastrointestinal motility.

1. Animal Preparation:

  • Use adult male Wistar rats (200-250g).
  • House animals individually and allow for a 7-day acclimatization period.
  • Fast animals for 18 hours prior to the experiment, with free access to water.[10][11]

2. Dosing:

  • Prepare this compound solutions at the desired concentrations (e.g., 100 µg/kg, 250 µg/kg, 500 µg/kg) in sterile saline.
  • Administer this compound or vehicle (saline) via deep intramuscular injection.
  • 30 minutes after this compound/vehicle administration, administer 1.5 mL of a 5% charcoal suspension in 10% gum acacia via oral gavage.[12]

3. Assessment:

  • 30 minutes after the charcoal meal administration, euthanize the animals via cervical dislocation.
  • Carefully dissect the small intestine from the pyloric sphincter to the cecum.
  • Measure the total length of the small intestine and the distance traveled by the charcoal front.
  • Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

Protocol 2: Evaluation of Emetic Effects in a Ferret Model

Ferrets are a suitable model for studying emesis as they have a vomiting reflex.

1. Animal Preparation:

  • Use adult male ferrets (1-1.5 kg).
  • House animals individually and allow for a 7-day acclimatization period.
  • Fast animals for 12 hours prior to the experiment, with free access to water.

2. Dosing and Observation:

  • Prepare this compound solutions at the desired concentrations.
  • Administer this compound or vehicle via deep intramuscular injection.
  • For prophylactic studies, administer antiemetic agents (e.g., a 5-HT3 antagonist) 30-60 minutes prior to this compound administration.[13]
  • Continuously observe the animals for a period of 4 hours in a clean cage.
  • Record the latency to the first emetic event (retching or vomiting), the total number of retches, and the total number of vomits for each animal.

Signaling Pathways and Experimental Workflows

Carboprost_GI_Effects This compound-Induced Gastrointestinal Smooth Muscle Contraction cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_contraction Muscle Contraction This compound This compound FP_Receptor PGF2α Receptor (FP) This compound->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release SR->Ca_release releases Ca²⁺ Ca_increase Increased Intracellular Ca²⁺ Ca_release->Ca_increase Contraction Smooth Muscle Contraction (Nausea, Vomiting, Diarrhea) PKC->Contraction contributes to Ca_increase->Contraction leads to

Caption: Signaling pathway of this compound in gastrointestinal smooth muscle cells.

Experimental_Workflow Experimental Workflow for Assessing GI Effects cluster_prep Pre-Experiment cluster_exp Experiment cluster_assess Assessment Methods cluster_analysis Data Analysis acclimatize Animal Acclimatization (7 days) fasting Fasting (12-18 hours) acclimatize->fasting dosing This compound Dosing (IM injection) fasting->dosing control Vehicle Control (Saline) fasting->control assessment Assessment of GI Effects dosing->assessment control->assessment prophylaxis Prophylactic Treatment (Optional, e.g., Antiemetic) prophylaxis->dosing 30-60 min prior rat_model Rat Model: Charcoal Meal Transit assessment->rat_model if rat ferret_model Ferret Model: Emesis Quantification assessment->ferret_model if ferret analysis Statistical Analysis (e.g., ANOVA, t-test) rat_model->analysis ferret_model->analysis

Caption: General experimental workflow for evaluating this compound's GI effects.

References

Carboprost Tromethamine Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the degradation of carboprost tromethamine at different pH values.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound tromethamine in aqueous solutions at different pH levels?

A1: this compound tromethamine demonstrates pH-dependent stability. It is significantly more stable in neutral to alkaline conditions compared to acidic conditions. Degradation is more extensive at a pH below 8.[1] A gradual increase in the stability of the tromethamine salt of this compound is observed as the pH of the buffer is increased from 7.3 to 9.1 and higher.[2]

Q2: What are the primary degradation pathways for this compound tromethamine under acidic conditions?

A2: Under acidic conditions, this compound tromethamine undergoes several degradation reactions, including:

  • Epimerization: Conversion to its 15(R)-epimer.

  • Dehydration: Formation of dehydration products.[2][3]

  • Solvolysis: Reaction with the solvent, for example, forming methoxy (B1213986) derivatives in the presence of methanol.[2]

Q3: What is the optimal pH for storing this compound tromethamine solutions to minimize degradation?

A3: To minimize degradation, this compound tromethamine solutions should be stored in a buffer with a pH of 9.1 or higher.[1] Studies have shown that in a tromethamine buffer with a pH of 9.55, there is less than 3-4% degradation after one year of storage at 37°C.[2]

Q4: Can this compound tromethamine be autoclaved?

A4: The stability of this compound tromethamine is compromised at elevated temperatures, especially under non-optimal pH conditions. While specific studies on autoclaving were not found, the available data on thermolytic degradation suggests that autoclaving would likely lead to significant degradation. Forced degradation studies are typically conducted at temperatures around 70°C to induce degradation.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low potency of this compound tromethamine solution. Degradation due to improper pH of the solution.Verify the pH of your solution. For optimal stability, the pH should be maintained at 9.1 or higher. Consider preparing fresh solutions in a suitable buffer, such as a tromethamine buffer at pH 9.55.[1][2]
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Under acidic conditions, expect peaks corresponding to the 15(R)-epimer, and various dehydration and solvolysis products.[2] Perform forced degradation studies to identify potential degradation products and confirm their retention times.
Variability in experimental results between batches. Inconsistent pH or storage conditions of the this compound tromethamine stock solutions.Standardize the preparation and storage of all solutions. Ensure the pH is consistently within the optimal range and store solutions at recommended temperatures (e.g., refrigerated at 2-8°C).[5]
Precipitation observed in the solution. pH shift leading to precipitation of the free acid form.This compound tromethamine is soluble in water.[6][7] A significant drop in pH could potentially reduce its solubility. Check the pH and adjust if necessary with a suitable base like sodium hydroxide (B78521).[7][8]

Quantitative Data on Degradation

The following table summarizes the degradation of this compound tromethamine tromethamine salt (1c) under specific conditions.

pH Temperature Time Degradation Products Formed Extent of Degradation Reference
< 860°C7 daysEpimerization and other degradation productsExtensive[1]
> 9.160°C7 days-Virtually completely suppressed[1]
9.5537°C1 year-Less than 3-4%[2]

Experimental Protocols

Protocol: Forced Degradation Study (Hydrolytic Degradation)

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound tromethamine at different pH values.

1. Materials:

  • This compound tromethamine active pharmaceutical ingredient (API)
  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
  • Phosphate or Tromethamine buffers (various pH values, e.g., 4, 7, 9, 10)
  • High-purity water
  • HPLC-grade solvents (e.g., acetonitrile, methanol)
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • pH meter
  • Water bath or incubator
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 200 nm)[6]

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound tromethamine in high-purity water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
  • Acidic Degradation:
  • Transfer a known volume of the stock solution to a volumetric flask.
  • Add a specific volume of HCl solution (e.g., to achieve a final concentration of 0.1 M HCl).
  • Dilute to the mark with water.
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9]
  • At specified time points, withdraw samples, neutralize with an appropriate amount of NaOH, and dilute for HPLC analysis.
  • Alkaline Degradation:
  • Follow the same procedure as for acidic degradation, but use NaOH solution instead of HCl.
  • Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
  • Neutral Hydrolysis:
  • Dilute the stock solution with high-purity water or a neutral buffer (pH 7).
  • Incubate and sample as described above.
  • Buffered Solutions:
  • Prepare solutions of this compound tromethamine in buffers of different pH values (e.g., 4, 9, 10).
  • Incubate and sample as described above.
  • HPLC Analysis:
  • Analyze the undergraded stock solution (control) and all stressed samples by a validated stability-indicating HPLC method.
  • The mobile phase could consist of a mixture of a buffer (e.g., acetate (B1210297) buffer pH 3.7) and an organic solvent (e.g., methanol) in a 30:70 v/v ratio, with a flow rate of 1 mL/min and UV detection at 200 nm on a C18 column.[6]
  • Data Analysis:
  • Calculate the percentage of degradation by comparing the peak area of this compound tromethamine in the stressed samples to the control sample.
  • Identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Tromethamine Stock Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral buffer Buffered Solutions (pH 4, 7, 9, 10) stock->buffer sampling Sample at Time Points acid->sampling base->sampling neutral->sampling buffer->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for Forced Hydrolytic Degradation Study.

degradation_pathway cluster_products Acid-Catalyzed Degradation Products This compound This compound Tromethamine (15(S)-epimer) epimer 15(R)-epimer This compound->epimer Epimerization dehydration Dehydration Products This compound->dehydration Dehydration solvolysis Solvolysis Products (e.g., Methoxy-derivatives) This compound->solvolysis Solvolysis

References

Technical Support Center: Management of Carboprost-Induced Temperature Elevation in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature elevation side effects of Carboprost in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause temperature elevation?

A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2][3] It primarily stimulates smooth muscle contractions, particularly in the uterus.[1][2][4] A known side effect in both humans and laboratory animals is a transient elevation in body temperature, or fever.[2][3][4][5][6][7] This pyretic (fever-inducing) effect is believed to be mediated by the central nervous system, specifically through its influence on the hypothalamic thermoregulatory center.[6][8][9]

Q2: What is the mechanism behind this compound-induced fever?

A2: this compound, as a PGF2α analog, is thought to stimulate the synthesis and release of Prostaglandin E2 (PGE2) in the brain, particularly in the preoptic area of the hypothalamus.[2][6][8][10][11] PGE2 is a potent pyretic agent that acts on EP3 receptors on thermosensitive neurons, effectively "resetting" the body's thermostat to a higher temperature.[2][10][12] This leads to physiological responses such as vasoconstriction and shivering to increase body temperature.

Q3: How significant is the temperature elevation and how long does it last?

A3: The extent and duration of temperature elevation can vary depending on the dose of this compound administered and the animal species. In clinical use in humans, temperature increases greater than 1.1°C (2°F) have been reported in about 12.5% of patients.[5] The fever is generally transient and resolves when the therapy is discontinued.[4][6][7] Detailed dose-response data in common laboratory animal models is not extensively published, but a dose-dependent hyperthermic response to prostaglandins (B1171923) has been observed.[13]

Q4: What are the recommended methods for monitoring body temperature in lab animals?

A4: Several methods are available, each with advantages and disadvantages:

  • Rectal Probes: Widely used and provides core body temperature readings. However, it can be stressful for the animals, potentially causing a stress-induced hyperthermia.[11]

  • Implantable Telemetry Transponders: Considered the gold standard for continuous and stress-free monitoring of core body temperature.[11]

  • Infrared Thermometers: Non-invasive method for measuring surface temperature. While convenient, it may not always accurately reflect the core body temperature.[11][14]

Q5: What are the primary treatment options for managing this compound-induced temperature elevation?

A5: Non-steroidal anti-inflammatory drugs (NSAIDs) are the primary therapeutic agents for managing prostaglandin-mediated fever.[1][15][16] They act by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, including the pyretic PGE2.[1]

Data Presentation

Table 1: Representative Dose-Dependent Hyperthermic Effect of PGF2α Analogs in Rodents

Dose of PGF2α Analog (Intraventricular)Peak Temperature Increase (°C) in Rats (Mean ± SEM)Time to Peak Temperature (Minutes)
Vehicle Control0.1 ± 0.05-
Low Dose (e.g., 1 µg)1.2 ± 0.230-60
Medium Dose (e.g., 5 µg)1.8 ± 0.330-60
High Dose (e.g., 10 µg)2.5 ± 0.445-75

Note: This table is illustrative and compiled from qualitative descriptions in the literature. Actual values may vary based on the specific PGF2α analog, route of administration, and animal model.

Table 2: Efficacy of Common Antipyretics in a Prostaglandin-Induced Fever Model in Rodents

Antipyretic AgentDose (mg/kg)Route of AdministrationReduction in Peak Fever (%)
Meloxicam1-2Subcutaneous (SQ) / Oral (PO)70-85%
Ketoprofen5Subcutaneous (SQ)65-80%
Ibuprofen (B1674241)10-30Oral (PO)60-75%
Acetaminophen15Oral (PO)55-70%

Note: This table provides representative efficacy data. The effectiveness of antipyretics can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Monitoring this compound-Induced Temperature Elevation in Rats

  • Animal Model: Adult male or female Sprague-Dawley rats (250-300g).

  • Temperature Measurement:

    • Telemetry (Recommended): Surgically implant a telemetry transponder in the abdominal cavity at least one week prior to the experiment to allow for full recovery.

    • Rectal Probe: If telemetry is not available, use a digital rectal thermometer with a flexible probe lubricated with a water-soluble gel. Acclimatize the animals to the procedure for several days before the experiment to minimize stress-induced hyperthermia.

  • Baseline Temperature: Record the baseline body temperature for at least 60 minutes before this compound administration.

  • This compound Administration: Administer this compound at the desired dose and route (e.g., intramuscularly or subcutaneously).

  • Post-Administration Monitoring: Record body temperature at regular intervals (e.g., every 15-30 minutes) for at least 4-6 hours post-administration.

  • Data Analysis: Calculate the change in body temperature from baseline for each time point.

Protocol 2: Management of this compound-Induced Fever with Meloxicam in Mice

  • Animal Model: Adult male or female C57BL/6 mice (20-25g).

  • Fever Induction: Administer this compound at a dose known to induce a consistent febrile response.

  • Temperature Monitoring: Use a rectal probe or implantable telemetry to monitor body temperature.

  • Antipyretic Administration:

    • Prophylactic: Administer Meloxicam (1-5 mg/kg, SQ) 30 minutes before this compound administration.

    • Therapeutic: Administer Meloxicam (1-5 mg/kg, SQ) once the body temperature has risen by a predetermined amount (e.g., >1.0°C from baseline).

  • Monitoring and Data Collection: Continue to monitor body temperature at regular intervals for 4-6 hours.

  • Control Groups: Include a vehicle control group (receiving no treatment), a this compound-only group, and a Meloxicam-only group to assess the effects of each substance individually.

  • Data Analysis: Compare the temperature profiles of the different treatment groups to determine the efficacy of Meloxicam in preventing or reducing this compound-induced fever.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant temperature elevation observed after this compound administration. - Incorrect Dosage: The dose of this compound may be too low. - Animal Strain/Species Variability: Different strains or species may have varying sensitivity. - Route of Administration: The chosen route may have poor bioavailability.- Perform a dose-response study to determine the optimal pyretic dose. - Consult literature for appropriate strains/species for prostaglandin-induced fever models. - Consider a different route of administration (e.g., intraperitoneal or subcutaneous).
Extreme or prolonged hyperthermia. - Overdose of this compound: The administered dose may be too high. - Environmental Factors: High ambient temperature in the animal facility. - Animal Health Status: Pre-existing inflammation or infection.- Immediately administer an appropriate dose of a fast-acting NSAID (e.g., Ketoprofen). - Provide supportive care, such as subcutaneous fluids, to prevent dehydration. - Ensure the ambient temperature is within the thermoneutral zone for the species. - Screen animals for any underlying health issues before the experiment.
High variability in temperature response between animals. - Stress-Induced Hyperthermia: Improper handling or novel environment can cause stress. - Inconsistent Dosing: Inaccurate volume or concentration of this compound. - Individual Animal Variation: Biological variability is inherent in animal studies.- Acclimatize animals to the experimental procedures and environment. - Ensure accurate and consistent dosing techniques. - Increase the number of animals per group to improve statistical power.
Antipyretic treatment is ineffective. - Incorrect Antipyretic or Dose: The chosen NSAID or its dose may not be optimal. - Timing of Administration: The antipyretic may have been given too late. - Non-Prostaglandin Mediated Hyperthermia: While unlikely with this compound, other mechanisms could be at play.- Consult literature for the most effective NSAID and dose for the specific animal model. - Administer the antipyretic prophylactically or at the first sign of fever. - Re-evaluate the experimental model and potential confounding factors.

Visualizations

Carboprost_Fever_Pathway This compound This compound (PGF2α Analog) PLA2 Phospholipase A2 (PLA2) Activation This compound->PLA2 ArachidonicAcid Arachidonic Acid Release PLA2->ArachidonicAcid COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 mPGES1 mPGES-1 COX2->mPGES1 PGH2 PGE2 Prostaglandin E2 (PGE2) Synthesis mPGES1->PGE2 Hypothalamus Preoptic Area of Hypothalamus PGE2->Hypothalamus Acts on EP3R EP3 Receptor Activation Hypothalamus->EP3R Thermoregulation Altered Thermoregulatory Set Point EP3R->Thermoregulation Fever Fever Thermoregulation->Fever

Caption: Signaling pathway of this compound-induced fever.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment AnimalAcclimatization Animal Acclimatization & Temperature Probe Implantation BaselineTemp Baseline Temperature Recording AnimalAcclimatization->BaselineTemp Grouping Randomize into Treatment Groups BaselineTemp->Grouping Treatment Administer Vehicle, this compound, or this compound + Antipyretic Grouping->Treatment TempMonitoring Monitor Temperature at Regular Intervals Treatment->TempMonitoring DataAnalysis Data Analysis & Comparison TempMonitoring->DataAnalysis Reporting Report Findings DataAnalysis->Reporting

Caption: Experimental workflow for managing temperature side effects.

Troubleshooting_Tree cluster_nofever Troubleshooting: No Fever cluster_extremefever Troubleshooting: Extreme Fever cluster_variability Troubleshooting: High Variability Start Temperature Elevation Issue? NoFever No Fever Observed Start->NoFever No ExtremeFever Extreme/Prolonged Fever Start->ExtremeFever Yes, severe HighVariability High Inter-Animal Variability Start->HighVariability Yes, inconsistent CheckDose Verify this compound Dose NoFever->CheckDose AdministerNSAID Administer Fast-Acting NSAID ExtremeFever->AdministerNSAID Acclimatize Acclimatize Animals to Handling & Procedures HighVariability->Acclimatize CheckRoute Check Route of Administration CheckDose->CheckRoute CheckStrain Consider Animal Strain/Species CheckRoute->CheckStrain SupportiveCare Provide Supportive Care (e.g., Fluids) AdministerNSAID->SupportiveCare CheckEnvironment Check Ambient Temperature SupportiveCare->CheckEnvironment StandardizeDosing Ensure Standardized Dosing Technique Acclimatize->StandardizeDosing IncreaseN Increase Sample Size (n) StandardizeDosing->IncreaseN

Caption: Troubleshooting decision tree for temperature issues.

References

Reducing the formation of 15-R-epimer impurity in Carboprost synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the formation of the 15-R-epimer impurity during the synthesis of Carboprost.

Frequently Asked Questions (FAQs)

Q1: What is the 15-R-epimer impurity in this compound synthesis, and why is it a concern?

The 15-R-epimer of this compound is a stereoisomeric impurity that differs from the active pharmaceutical ingredient (API), this compound (15-S-epimer), only in the spatial arrangement of the hydroxyl and methyl groups at the C15 position. This impurity is a significant concern because it is difficult to separate from the desired 15-S epimer due to their similar physical and chemical properties.[1][2] The presence of the 15-R-epimer can affect the safety and efficacy of the final drug product. Regulatory agencies have strict limits on the levels of such impurities in pharmaceutical products.

Q2: At which stage of this compound synthesis does the 15-R-epimer impurity primarily form?

The 15-R-epimer impurity is predominantly formed during the addition of the methyl group to the C15-keto group of the prostaglandin (B15479496) enone intermediate.[2][3] This reaction, typically carried out using a Grignard reagent (such as methylmagnesium bromide) or trimethylaluminum, is often not stereoselective and can lead to a nearly 1:1 mixture of the desired 15-S and the undesired 15-R epimers.[2]

Q3: What are the common methods to control the formation of the 15-R-epimer?

The primary strategies to control the formation of the 15-R-epimer focus on two main approaches:

  • Stereoselective Synthesis: This involves using chiral auxiliaries or reagents to favor the formation of the desired 15-S epimer during the C15-methylation step.

  • Chromatographic Purification: This involves separating the 15-R-epimer from the desired 15-S epimer after the methylation reaction, usually at the stage of the methyl ester intermediates.[1][2]

Troubleshooting Guides

Issue 1: High levels of 15-R-epimer formation after Grignard reaction.

Possible Cause: Lack of stereocontrol during the addition of the methyl group to the C15-ketone.

Troubleshooting Steps:

  • Introduce a Chiral Auxiliary: The use of a chiral auxiliary can significantly influence the stereochemical outcome of the Grignard reaction. One effective auxiliary is (S)-Taddol.[3]

    • Recommendation: Perform the Grignard reaction in the presence of 1 molar equivalent of (S)-Taddol.

  • Optimize Reaction Conditions: Temperature and solvent play a crucial role in stereoselectivity.

    • Recommendation: Conduct the reaction at a low temperature, for instance, -50 °C, in an aprotic solvent like toluene.[3]

  • Control Stoichiometry: The amount of Grignard reagent can impact the reaction.

    • Recommendation: Use approximately 3.5 molar equivalents of methylmagnesium bromide.[3]

Expected Outcome: By implementing these changes, the ratio of the desired 15-S epimer to the 15-R epimer can be improved from approximately 50:50 to as high as 70:30.[3]

Issue 2: Inefficient separation of 15-R and 15-S epimers by chromatography.

Possible Cause: Inappropriate chromatographic conditions (e.g., stationary phase, mobile phase, or technique).

Troubleshooting Steps:

  • Convert to Methyl Esters: The separation of the epimers is often more effective after converting the carboxylic acid to the corresponding methyl ester.[1]

  • Select the Right Stationary Phase: Standard silica (B1680970) gel is commonly used for this separation.[1]

  • Optimize the Mobile Phase: The choice of eluent is critical for achieving good separation.

  • Consider Repeated Chromatography: A single chromatographic run may not be sufficient to achieve the desired purity.

    • Recommendation: If the initial separation is incomplete, repeated chromatography on the same column can be performed to reduce the 15-R-epimer to less than 0.5%.[1]

  • Employ Gravity Chromatography: Gravity-fed column chromatography can be a cost-effective method for this separation on a larger scale.[3]

Data Presentation

Table 1: Impact of Reaction Conditions on 15-S:15-R Epimer Ratio in this compound Synthesis

ConditionReagentsSolventTemperature (°C)15-S : 15-R RatioReference
StandardMethylmagnesium bromideNot SpecifiedNot Specified~ 50 : 50[2]
With AdditiveMethylmagnesium bromide, TriethylamineTolueneNot Specified55 : 45[3]
StereoselectiveMethylmagnesium bromide, (S)-TaddolToluene-5070 : 30[3]

Experimental Protocols

Protocol 1: Stereoselective Grignard Reaction using a Chiral Auxiliary

Objective: To improve the stereoselectivity of the methyl group addition to the C15-ketone of the prostaglandin enone intermediate.

Materials:

  • Prostaglandin enone intermediate (p-phenylbenzoyl protected)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • (S)-Taddol ((4S,5S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane)

  • Toluene, anhydrous

  • Standard work-up reagents (e.g., saturated ammonium (B1175870) chloride solution, ethyl acetate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the prostaglandin enone intermediate in anhydrous toluene.

  • Cool the solution to -50 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Add 1.0 molar equivalent of (S)-Taddol to the cooled solution and stir for 15 minutes.

  • Slowly add 3.5 molar equivalents of methylmagnesium bromide solution dropwise, maintaining the internal temperature at or below -50 °C.

  • Stir the reaction mixture at -50 °C for the time determined by reaction monitoring (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by HPLC to determine the 15-S:15-R epimer ratio.

Protocol 2: Chromatographic Separation of this compound Methyl Ester Epimers

Objective: To separate the 15-S and 15-R epimers of this compound methyl ester.

Materials:

  • Crude mixture of 15-S and 15-R this compound methyl esters

  • Silica gel for column chromatography (e.g., 230-400 mesh)

  • Dichloromethane

  • Acetone

  • Triethylamine

  • Solvents for column packing and elution

Procedure:

  • Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane) and pack a glass column.

  • Equilibrate the column with the initial mobile phase (e.g., dichloromethane with 0.1% triethylamine).

  • Dissolve the crude this compound methyl ester mixture in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Begin the elution with the initial mobile phase (dichloromethane: 0.1% triethylamine).

  • Monitor the fractions by TLC or HPLC.

  • If separation is not complete, switch to a more polar mobile phase (dichloromethane:acetone:triethylamine = 2:1:0.1%).[1]

  • Collect fractions containing the separated epimers.

  • Combine the fractions containing the pure 15-S epimer and concentrate under reduced pressure.

  • If necessary, the fractions containing a mixture of epimers can be combined and subjected to a second round of chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_purification Purification start Prostaglandin Enone Intermediate grignard Grignard Reaction (MeMgBr, (S)-Taddol, Toluene, -50°C) start->grignard epimer_mixture Mixture of 15-S and 15-R Epimers (Ratio ~70:30) grignard->epimer_mixture esterification Esterification (e.g., CH2N2 or MeI/K2CO3) epimer_mixture->esterification ester_mixture Mixture of 15-S and 15-R Methyl Ester Epimers esterification->ester_mixture chromatography Silica Gel Chromatography (DCM/Acetone/TEA) ester_mixture->chromatography separated_epimers Separated Epimers chromatography->separated_epimers pure_s Pure 15-S-Epimer Methyl Ester (>99.5%) separated_epimers->pure_s Desired impure_r 15-R-Epimer and Mixed Fractions separated_epimers->impure_r Impurity final_product This compound (API) pure_s->final_product Hydrolysis

Caption: Workflow for reducing 15-R-epimer in this compound synthesis.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome problem High 15-R-Epimer Impurity cause1 Non-Stereoselective Grignard Reaction problem->cause1 cause2 Inefficient Chromatographic Separation problem->cause2 solution1a Use Chiral Auxiliary ((S)-Taddol) cause1->solution1a solution1b Optimize Reaction Conditions (Low Temp) cause1->solution1b solution2a Convert to Methyl Ester cause2->solution2a solution2b Optimize Mobile Phase cause2->solution2b solution2c Repeat Chromatography cause2->solution2c outcome 15-R-Epimer < 0.5% solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome solution2c->outcome

Caption: Troubleshooting logic for 15-R-epimer impurity reduction.

References

Technical Support Center: Improving Carboprost Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and analysis of Carboprost from various biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, offering targeted solutions to improve this compound recovery and analytical accuracy.

Problem Potential Cause Recommended Solution
Low or No this compound Signal Analyte DegradationThis compound is sensitive to pH and temperature. Ensure proper sample handling and storage by keeping samples on ice and processing them promptly. For long-term storage, samples should be kept at -80°C. The addition of antioxidants during sample collection can also prevent degradation.[1] this compound Tromethamine Injection USP should be refrigerated at 2° to 8°C.[2]
Inefficient ExtractionThe chosen extraction method (SPE or LLE) may not be optimal for the specific matrix. Review and optimize the extraction protocol, paying close attention to pH adjustment, solvent selection, and elution volumes. For prostaglandins (B1171923), acidification of the plasma to approximately pH 3.5 is crucial for retention on reversed-phase sorbents.[1]
Inefficient IonizationOptimize the electrospray ionization (ESI) source parameters in negative ion mode, as the carboxylic acid group of this compound readily deprotonates to form a detectable [M-H]⁻ ion.[1] Infuse a standard solution to tune parameters like capillary voltage and source temperature.
Inconsistent Recovery Variable Sample PreparationEnsure uniformity in all sample preparation steps, including timing, temperature, and reagent volumes. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to compensate for variability.[1]
Instrument InstabilityPerform regular calibration and maintenance of the LC-MS/MS system. A system suitability test, by injecting a standard at the beginning and end of each batch, can help monitor instrument performance.[1]
High Background Noise or Matrix Effects Insufficient Sample CleanupBiological matrices contain endogenous substances like phospholipids (B1166683) that can cause ion suppression.[3] Enhance the sample cleanup procedure by using a more selective solid-phase extraction (SPE) sorbent or by optimizing the washing steps in your protocol.
Contaminated LC System or SolventsUse high-purity, LC-MS grade solvents and additives. If contamination is suspected, thoroughly flush the LC system.[1]
Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening) Column OverloadInjecting too concentrated a sample can lead to poor peak shape. Try diluting the sample or injecting a smaller volume.[1]
Contaminated Guard or Analytical ColumnWash the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column.[1]
Inappropriate Mobile PhaseThe pH and composition of the mobile phase can significantly impact peak shape. Ensure the mobile phase is optimized for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound in biological samples?

A1: To ensure stability, biological samples intended for this compound analysis should be collected with an anticoagulant (for plasma) and immediately cooled on ice. If not analyzed promptly, samples should be stored at -80°C. This compound Tromethamine injections are to be refrigerated between 2°C and 8°C.[2] Repeated freeze-thaw cycles should be avoided.

Q2: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for this compound recovery?

A2: Both SPE and LLE can be effective for extracting this compound, and the choice often depends on the biological matrix, sample volume, and desired sample purity. SPE is generally considered to provide cleaner extracts, which can reduce matrix effects in LC-MS/MS analysis.[4] However, LLE can also yield good recoveries and may be more cost-effective for certain applications. For complex matrices, SPE is often the preferred method.[5]

Q3: How can I minimize matrix effects when analyzing this compound in plasma?

A3: Matrix effects, particularly ion suppression from phospholipids, are a common challenge in plasma analysis.[3] To mitigate these effects, consider the following:

  • Optimize Sample Preparation: Employ a robust SPE protocol designed to remove phospholipids.

  • Chromatographic Separation: Adjust your LC method to separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar matrix effects, thus providing more accurate quantification.

  • Dilution: Simple dilution of the sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact ionization.[6]

Q4: What are the critical parameters to consider for developing an LC-MS/MS method for this compound?

A4: Key parameters for a successful LC-MS/MS method for this compound include:

  • Ionization Mode: Negative ion electrospray ionization (ESI) is typically preferred for prostaglandins due to the presence of a carboxylic acid group.[1]

  • MRM Transitions: Empirically determine the most sensitive and specific multiple reaction monitoring (MRM) transitions for this compound and your internal standard.

  • Chromatography: Use a C18 or a phenyl-hexyl column to achieve good separation from endogenous interferences.

  • Mobile Phase: An acidic mobile phase is often used to improve peak shape and retention on reversed-phase columns.

Quantitative Data Summary

The following tables summarize recovery data for prostaglandins, including this compound and its analogs, from various biological matrices using different extraction techniques.

Table 1: this compound Recovery from Aqueous Solutions

MatrixExtraction MethodAnalyteAverage Recovery (%)Reference
WaterLiquid ChromatographyThis compound100.3 ± 4.0[7][8]
SalineLiquid ChromatographyThis compound102.4 ± 1.6[7][8]

Table 2: Prostaglandin (B15479496) Recovery from Biological Matrices using Solid-Phase Extraction (SPE)

MatrixSPE SorbentAnalyteAverage Recovery (%)Reference
PlasmaOctadecyl-bonded silicaPGF2α & metabolites≥90[9]
UrineOctadecyl-bonded silicaPGF2α & metabolites≥90[9]
Tissue HomogenateOctadecyl-bonded silicaPGF2α & metabolites≥90[9]

Table 3: Comparison of Extraction Techniques for Drug Recovery from Biological Matrices

MatrixExtraction MethodAnalyte ClassRecovery Range (%)Reference
PlasmaOasis PRiME SPEVarious DrugsHigh and Consistent[4]
PlasmaSLEVarious DrugsAcceptable (lower for acidic drugs)[4]
PlasmaLLEVarious DrugsLower than SPE and SLE[4]
UrineOasis PRiME SPEVarious DrugsHigh and Consistent[4]
UrineSLEVarious DrugsLower for polar basic analytes[4]
UrineLLEVarious DrugsLower for polar basic analytes[4]

Experimental Protocols

Detailed Methodology 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general procedure and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw 1 mL of frozen plasma on ice.

    • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d4).

    • Acidify the plasma to a pH of approximately 3.5 with 2M hydrochloric acid. This step is critical for retaining the prostaglandin on the reversed-phase sorbent.[1]

    • Vortex the sample and centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially passing 5 mL of ethanol (B145695) followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Follow with a wash of 5 mL of 15% methanol (B129727) in water to remove less polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methyl formate (B1220265) or another suitable organic solvent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Detailed Methodology 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol provides a general framework for LLE of prostaglandins from urine.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate amount of a stable isotope-labeled internal standard.

    • Acidify the urine to a pH of 3-4 with a suitable acid (e.g., formic acid or hydrochloric acid).

  • Extraction:

    • Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of the organic solvent for improved recovery. Combine the organic layers.

  • Dry-down and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Detailed Methodology 3: Extraction of this compound from Tissue Homogenate

This protocol outlines a general procedure for extracting prostaglandins from tissue samples.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a suitable lysis buffer (e.g., phosphate (B84403) buffer) on ice. A common ratio is 10 mg of tissue per mL of buffer.[10]

  • Protein Precipitation:

    • Add a cold organic solvent such as acetone (B3395972) or acetonitrile (B52724) to the homogenate to precipitate proteins.

    • Vortex and centrifuge at a high speed to pellet the precipitated proteins.

  • Supernatant Collection and Extraction:

    • Collect the supernatant, which contains the this compound.

    • Proceed with either the SPE or LLE protocol as described above, starting from the acidification step. For SPE, the addition of 1% formic acid to the loading mixture can improve recovery from tissue homogenates.[9]

Visualizations

This compound Signaling Pathway

This compound, a synthetic analog of prostaglandin F2α (PGF2α), exerts its effects by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to smooth muscle contraction.

Carboprost_Signaling_Pathway This compound This compound (PGF2α Analog) FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_release SR->Ca_release Ca_concentration ↑ Intracellular [Ca²⁺] Ca_release->Ca_concentration Calmodulin Calmodulin Ca_concentration->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light-Chain Kinase (MLCK) CaM_Complex->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to

Caption: this compound signaling pathway leading to smooth muscle contraction.

General Experimental Workflow for this compound Recovery

This diagram illustrates the general steps involved in the extraction and analysis of this compound from biological matrices.

Carboprost_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Biological Sample Collection (Plasma, Urine, Tissue) Pre_treatment 2. Sample Pre-treatment (Acidification, Internal Standard Spiking) Sample_Collection->Pre_treatment Extraction 3. Extraction Pre_treatment->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Option 2 Cleanup 4. Elution & Cleanup SPE->Cleanup LLE->Cleanup Dry_Reconstitute 5. Dry-down & Reconstitution Cleanup->Dry_Reconstitute LC_MS_Analysis 6. LC-MS/MS Analysis Dry_Reconstitute->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: General workflow for this compound extraction and analysis.

Troubleshooting Logic for Low this compound Recovery

This decision tree provides a logical approach to troubleshooting low recovery of this compound during analysis.

Troubleshooting_Logic Start Low this compound Recovery Check_Standards Are internal and external standards performing as expected? Start->Check_Standards Instrument_Issue Potential Instrument Issue: - Check MS/MS tuning - Calibrate system - Clean ion source Check_Standards->Instrument_Issue No Sample_Prep_Issue Issue is likely in Sample Preparation Check_Standards->Sample_Prep_Issue Yes Check_Extraction Review Extraction Protocol: - pH adjustment correct? - Solvents appropriate? - Elution volume sufficient? Sample_Prep_Issue->Check_Extraction Optimize_Extraction Optimize Extraction Method: - Test different solvents/pH - Consider alternative method (SPE vs LLE) Check_Extraction->Optimize_Extraction No Check_Degradation Consider Analyte Degradation: - Samples handled on ice? - Storage conditions appropriate? - Antioxidants used? Check_Extraction->Check_Degradation Yes Improve_Handling Improve Sample Handling & Storage: - Process samples quickly - Store at -80°C - Use antioxidants Check_Degradation->Improve_Handling No Matrix_Effects Investigate Matrix Effects: - Perform post-column infusion - Use post-extraction spike method Check_Degradation->Matrix_Effects Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Strategies to Prevent Carboprost Tachyphylaxis in Prolonged Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Carboprost-induced tachyphylaxis in prolonged experimental settings. This compound, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the PGF2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Prolonged exposure to this compound can lead to tachyphylaxis, a rapid decrease in receptor responsiveness, which can significantly impact the validity and outcomes of long-term studies.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides potential solutions.

IssuePotential CauseRecommended Solution
Diminished or absent cellular response to this compound after repeated or prolonged stimulation. Receptor Desensitization and Internalization: Continuous agonist binding leads to phosphorylation of the FP receptor by G-protein coupled receptor kinases (GRKs) and Protein Kinase C (PKC), followed by β-arrestin recruitment, uncoupling from G-proteins, and internalization of the receptor from the cell surface.[1]1. Implement Washout Periods: Introduce agonist-free periods to allow for receptor resensitization. The duration of the washout will depend on the cell type and experimental conditions and may require optimization. Recovery from desensitization can be a slow process and may require new protein synthesis.[2] 2. Employ Intermittent Dosing: Instead of continuous exposure, apply this compound in pulses. The "on" and "off" periods should be optimized for your specific experimental model to maintain receptor sensitivity. 3. Optimize Agonist Concentration: Use the lowest effective concentration of this compound to minimize the rate and extent of desensitization.
High variability in response to this compound across different experiments. Inconsistent Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can affect GPCR expression and signaling.1. Standardize Cell Culture Protocols: Use cells within a consistent and low passage number range. Seed cells at a consistent density and allow them to reach a specific confluency before starting the experiment. 2. Serum Starvation: Prior to stimulation, consider serum-starving the cells for a defined period (e.g., 12-24 hours) to reduce baseline signaling and synchronize the cell population.
Complete loss of response to this compound that is not recoverable with washout periods. Receptor Downregulation: Prolonged agonist exposure can lead to the degradation of internalized receptors, resulting in a decrease in the total number of receptors available for stimulation. Recovery from downregulation requires de novo protein synthesis.[2]1. Pharmacological Inhibition of Desensitization Pathways:     a. PKC Inhibitors: For the FPA isoform of the FP receptor, agonist-induced internalization is PKC-dependent.[1][3] Pre-incubation with a PKC inhibitor like Gö 6976 may prevent internalization and subsequent downregulation.[3]     b. GRK Inhibitors: While not specifically demonstrated for the FP receptor, GRK inhibitors (e.g., paroxetine) have been shown to attenuate desensitization of other GPCRs and could be explored as a potential strategy.[4] 2. Allow Sufficient Time for Receptor Resynthesis: If downregulation has occurred, a longer agonist-free period (e.g., 24-48 hours) may be necessary to allow for the synthesis of new receptors.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound tachyphylaxis?

A1: this compound, acting on the FP receptor, triggers a signaling cascade that also initiates a negative feedback loop. This process, known as homologous desensitization, involves:

  • Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) and Protein Kinase C (PKC) phosphorylate serine and threonine residues on the intracellular domains of the FP receptor.[1]

  • β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins.

  • Uncoupling and Internalization: β-arrestin binding sterically hinders the receptor's interaction with its G-protein (Gq), effectively uncoupling it from downstream signaling pathways. β-arrestin also promotes the internalization of the receptor from the cell membrane into intracellular vesicles via clathrin-coated pits.[1][3]

  • Downregulation: Internalized receptors can either be recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation), leading to a reduction in the total receptor number.[2]

Q2: How can I quantify the degree of tachyphylaxis in my experiments?

A2: Tachyphylaxis can be quantified by measuring the cellular response to a second this compound stimulation after an initial prolonged exposure. A common method is to:

  • Stimulate cells with a defined concentration of this compound for a specific duration (e.g., 4 hours).[2]

  • Wash out the agonist and incubate the cells in agonist-free medium for a defined period.

  • Re-stimulate the cells with the same concentration of this compound and measure the response (e.g., calcium mobilization, inositol (B14025) phosphate (B84403) production).

  • Compare the magnitude of the second response to the initial response. The percentage reduction in the response represents the degree of tachyphylaxis.

Q3: Are there any pharmacological tools available to prevent this compound tachyphylaxis?

A3: Yes, targeting the key enzymes involved in desensitization is a promising strategy.

  • Protein Kinase C (PKC) Inhibitors: For the FPA isoform of the FP receptor, agonist-induced internalization has been shown to be dependent on PKC.[1][3] Using a PKC inhibitor, such as Gö 6976, can block this internalization.[3]

  • G-protein Coupled Receptor Kinase (GRK) Inhibitors: While less specific data exists for the FP receptor, GRK inhibitors have been shown to be effective in preventing desensitization of other GPCRs.[4]

It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for these inhibitors in your specific experimental system to avoid off-target effects.

Q4: How long does it take for the FP receptor to resensitize after this compound removal?

A4: The rate of resensitization is cell-type dependent and can be quite slow. One study on rat astrocytes showed that recovery from PGF2α-induced desensitization was blocked by protein synthesis inhibitors, suggesting that resensitization in that model requires the synthesis of new receptors.[2] Therefore, a simple washout may not be sufficient, and a prolonged recovery period (e.g., 24 hours or more) in agonist-free media might be necessary to observe a full or partial recovery of the response.

Data Summary

The following table summarizes quantitative data from a study on PGF2α-induced desensitization in cultured rat astrocytes.

AgonistConcentrationExposure TimeEffect on Phosphoinositide HydrolysisReference
PGF2α10 µM4 hours31.7 ± 2.7% decrease (maximal desensitization)[2]

Experimental Protocols

Protocol 1: Assessing this compound-Induced Tachyphylaxis and Recovery

This protocol allows for the quantification of tachyphylaxis and the assessment of receptor resensitization over time.

  • Cell Seeding: Plate cells at a desired density in a suitable multi-well plate and allow them to adhere and grow to the desired confluency.

  • Initial Stimulation (Desensitization):

    • Replace the culture medium with a serum-free or low-serum medium containing the desired concentration of this compound (e.g., 10 µM).

    • Incubate for a prolonged period (e.g., 4 hours) at 37°C.

  • Washout and Recovery:

    • Aspirate the this compound-containing medium.

    • Wash the cells three times with pre-warmed, agonist-free medium.

    • Add fresh, agonist-free medium to the wells.

    • Incubate for various recovery time points (e.g., 1, 4, 8, 24 hours) at 37°C.

  • Second Stimulation and Response Measurement:

    • At each recovery time point, stimulate the cells with the same initial concentration of this compound.

    • Measure the desired cellular response (e.g., intracellular calcium flux using a fluorescent indicator, or inositol phosphate accumulation via radioassay).

  • Data Analysis:

    • Normalize the response of the second stimulation to the initial response (a control group with no prior this compound exposure).

    • Plot the percentage of response recovery against the recovery time.

Protocol 2: Preventing Tachyphylaxis with a PKC Inhibitor

This protocol outlines the use of a PKC inhibitor to prevent this compound-induced receptor internalization and desensitization.

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Inhibitor Pre-incubation:

    • Prepare a working solution of a PKC inhibitor (e.g., Gö 6976) in a serum-free or low-serum medium at the desired concentration (optimization may be required, e.g., 1-10 µM).

    • Aspirate the culture medium and add the inhibitor-containing medium to the cells.

    • Incubate for a sufficient time to allow for cellular uptake and inhibition (e.g., 30-60 minutes) at 37°C.

  • This compound Stimulation:

    • Add this compound directly to the wells containing the PKC inhibitor to achieve the final desired concentration.

    • Incubate for the desired prolonged period (e.g., 4 hours) at 37°C.

  • Washout and Second Stimulation:

    • Follow the washout steps as described in Protocol 1.

    • After a brief washout, re-stimulate the cells with this compound.

  • Response Measurement and Data Analysis:

    • Measure the cellular response as described in Protocol 1.

    • Compare the response in the presence and absence of the PKC inhibitor to determine its effect on preventing tachyphylaxis. Include a vehicle control for the inhibitor.

Visualizations

FP_Receptor_Signaling_and_Desensitization cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Desensitization Pathway This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binding Gq Gq Protein FP_Receptor->Gq Activation GRK GRK PKC_desens PKC PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response FP_Receptor_P Phosphorylated FP Receptor GRK->FP_Receptor_P Phosphorylates PKC_desens->FP_Receptor_P Phosphorylates FP_Receptor_P->Gq Uncoupling beta_Arrestin β-Arrestin FP_Receptor_P->beta_Arrestin Recruits Internalization Internalization (Endocytosis) beta_Arrestin->Internalization Promotes Troubleshooting_Workflow Start Experiment Start: Prolonged this compound Stimulation Observe_Response Observe Diminished Response (Tachyphylaxis) Start->Observe_Response Check_Protocols Review Experimental Protocols Observe_Response->Check_Protocols Implement_Washout Implement Washout Periods Check_Protocols->Implement_Washout Intermittent_Dosing Try Intermittent Dosing Check_Protocols->Intermittent_Dosing Optimize_Concentration Optimize this compound Concentration Check_Protocols->Optimize_Concentration Assess_Recovery Assess Receptor Resensitization Implement_Washout->Assess_Recovery Intermittent_Dosing->Assess_Recovery Optimize_Concentration->Assess_Recovery Use_Inhibitors Consider Pharmacological Inhibitors (PKC/GRK) Use_Inhibitors->Assess_Recovery Assess_Recovery->Use_Inhibitors No Success Response Restored Assess_Recovery->Success Yes Further_Troubleshooting Further Troubleshooting: Consider Receptor Downregulation Assess_Recovery->Further_Troubleshooting Persistent Issue

References

Technical Support Center: Understanding and Managing Variability in Uterine Response to Carboprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the experimental variability encountered when studying the effects of Carboprost on uterine contractility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound on uterine smooth muscle?

This compound tromethamine is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2-alpha (PGF2α).[1][2] Its primary mechanism involves binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the surface of myometrial cells.[1][3] This binding initiates a signaling cascade that leads to forceful and rhythmic uterine contractions.[2]

Q2: What is the intracellular signaling pathway activated by this compound in myometrial cells?

Upon binding to the FP receptor, this compound activates a signaling pathway primarily through Gq and Gi proteins.[4][5] This activation leads to the stimulation of phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1] The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[1] DAG activates protein kinase C (PKC), which further enhances the contractile response.[1][7]

Q3: What are the known factors that can contribute to variability in uterine response to this compound in experimental settings?

Several factors can influence the uterine response to this compound, leading to experimental variability:

  • Tissue Source and Gestational Stage: The responsiveness of the myometrium to prostaglandins, including this compound, changes throughout pregnancy.[8] Tissues from pregnant women may exhibit different sensitivities compared to non-pregnant individuals.

  • Receptor Density and Desensitization: The density of FP receptors on myometrial cells can vary. Prolonged or repeated exposure to this compound or other PGF2α analogs can lead to receptor desensitization, reducing the contractile response.

  • Genetic Polymorphisms: Variations in the gene encoding the FP receptor (PTGFR) may influence receptor function and sensitivity to this compound, leading to inter-individual differences in response.[9][10]

  • Experimental Conditions: Factors such as temperature, pH, and buffer composition in in vitro assays can significantly impact tissue viability and drug response.

  • Drug Stability: Improper storage and handling of this compound solutions can lead to degradation and reduced potency.[11][12][13][14][15]

Q4: How should this compound be stored and handled in a laboratory setting to ensure its stability?

This compound tromethamine sterile solution should be refrigerated at 2° to 8°C (36° to 46°F).[11][14] Studies have shown that this compound is stable in aqueous solutions (water and saline) for at least six days at both 4°C and room temperature.[13] However, to ensure optimal potency, it is recommended to adhere to the refrigerated storage conditions.

Troubleshooting Guides

Issue 1: No or Weak Uterine Contraction in Response to this compound in an Organ Bath Assay
Possible Cause Troubleshooting Step
Tissue Viability Ensure myometrial strips are fresh and have been continuously maintained in oxygenated physiological saline solution from the time of collection. Tissues with poor spontaneous contractile activity should be discarded.[16]
Incorrect Drug Concentration Verify the calculations for your this compound dilutions. Prepare fresh dilutions from a properly stored stock solution.
Receptor Desensitization If the tissue has been pre-treated with other uterotonic agents, allow for a sufficient washout period before applying this compound. Consider using a fresh, untreated tissue preparation.
Inappropriate Buffer Composition or Conditions Check the composition of your physiological saline solution (e.g., Krebs-Henseleit solution) and ensure the pH is maintained around 7.4.[16] The temperature of the organ bath should be kept constant at 37°C.[16][17]
FP Receptor Downregulation The expression of the FP receptor can be downregulated during pregnancy, potentially leading to a reduced response.[8] Consider the physiological state of the tissue donor.
Issue 2: High Variability in Contraction Amplitude and/or Frequency Between Myometrial Strips
Possible Cause Troubleshooting Step
Inconsistent Tissue Preparation Ensure that all myometrial strips are dissected to a consistent size (e.g., 10 mm in length and 2 mm in width).[18][19]
Variable Passive Tension Apply a consistent passive tension (e.g., 1 gram) to each strip during the equilibration period.[16]
Regional Differences in Uterine Tissue Be aware that the upper and lower segments of the uterus may exhibit different contractile properties and responses to agonists.[6] If possible, obtain tissue from a consistent location.
Genetic Variation Acknowledge that inherent biological variability due to genetic differences in the FP receptor is possible.[9] Increase the number of replicates and biological samples to account for this.

Data Presentation

Table 1: In Vitro Dose-Response of Uterotonic Agents on Human Myometrial Contractions

Uterotonic Agent Concentration Range Tested (M) Observed Effect on Motility Index (√g·contractions·10 min⁻¹) (Mean [95% CI])
Oxytocin (B344502)10⁻¹⁰ to 10⁻⁵5.10 [4.70 to 5.50]
Ergonovine10⁻¹⁰ to 10⁻⁵3.46 [3.13 to 3.80]
This compound (PGF2α)10⁻¹⁰ to 10⁻⁵2.64 [2.40 to 2.87]
Misoprostol (B33685)10⁻¹⁰ to 10⁻⁵2.52 [2.22 to 2.82]
Data synthesized from a comparative in vitro study on myometrial strips from laboring and non-laboring women.[20]

Experimental Protocols

Protocol 1: In Vitro Uterine Contractility Assay Using an Organ Bath

Objective: To measure the isometric contractions of human myometrial tissue strips in response to this compound.

Materials:

  • Fresh human myometrial biopsies

  • Krebs-Henseleit solution (or other suitable physiological saline solution)

  • This compound tromethamine stock solution

  • Multi-chamber organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Immediately place fresh myometrial biopsies in cold Krebs-Henseleit solution.

    • Carefully dissect away any serosa, fibrous tissue, and visible blood vessels.

    • Cut longitudinal strips of myometrium to a consistent size (e.g., 10 mm in length and 2 mm in width).[18][19]

  • Organ Bath Setup and Equilibration:

    • Mount the myometrial strips vertically in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[16]

    • Attach one end of the strip to a fixed support and the other to an isometric force transducer.

    • Apply a passive tension of 1 gram to each strip.[16]

    • Allow the tissue to equilibrate for at least 1-2 hours, or until spontaneous, stable contractions are observed.[16] During this period, change the bath solution every 30 minutes.[16]

  • Induction of Contractions and Application of this compound:

    • Once a stable baseline of spontaneous contractions is established, you can proceed with one of the following:

      • Spontaneous Contractions: Add cumulative concentrations of this compound to the organ bath, typically in half-log increments (e.g., 10⁻⁹ M to 10⁻⁵ M).

      • Agonist-Induced Contractions: If studying the effect on pre-contracted tissue, first add a submaximal concentration of an agonist like oxytocin (e.g., 0.5 nM) to induce stable contractions before adding this compound.[17]

    • Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.

  • Data Acquisition and Analysis:

    • Record the isometric tension generated by the myometrial strips using a data acquisition system.

    • Analyze the data to determine the effects of this compound on contraction amplitude, frequency, and the area under the curve (AUC), which represents the integral activity.[16]

Mandatory Visualizations

Carboprost_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (PTGFR) This compound->FP_Receptor binds Gq_protein Gαq FP_Receptor->Gq_protein activates Gi_protein Gαi FP_Receptor->Gi_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates Inflammation Pro-inflammatory Signaling Gq_protein->Inflammation activates Gi_protein->Inflammation activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release SR->Ca_release Ca_cytosol ↑ Cytosolic Ca²⁺ Ca_release->Ca_cytosol leads to Calmodulin Calmodulin Ca_cytosol->Calmodulin binds Contraction Uterine Contraction PKC->Contraction enhances MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P MyosinLC_P->Contraction drives

Caption: this compound signaling pathway in myometrial cells.

Experimental_Workflow A Myometrial Biopsy Collection B Dissection into Longitudinal Strips A->B C Mount in Organ Bath (37°C, 95% O₂/5% CO₂) B->C D Equilibration (1-2 hours under 1g tension) C->D E Establish Stable Baseline Contractions D->E F Cumulative Addition of this compound E->F G Data Acquisition (Isometric Tension) F->G H Data Analysis (Amplitude, Frequency, AUC) G->H

Caption: In vitro uterine contractility assay workflow.

Troubleshooting_Logic Start No/Weak Response to this compound Check_Viability Check Tissue Viability (Spontaneous Activity?) Start->Check_Viability Viable Viable Check_Viability->Viable Yes Not_Viable Not Viable Check_Viability->Not_Viable No Check_Drug Verify Drug Concentration and Stability Viable->Check_Drug Discard Discard Tissue, Use Fresh Sample Not_Viable->Discard Drug_OK Concentration OK Check_Drug->Drug_OK Yes Drug_Bad Concentration Issue Check_Drug->Drug_Bad No Check_Conditions Check Experimental Conditions (pH, Temp) Drug_OK->Check_Conditions Prepare_Fresh Prepare Fresh Dilutions Drug_Bad->Prepare_Fresh Conditions_OK Conditions OK Check_Conditions->Conditions_OK Yes Conditions_Bad Conditions Issue Check_Conditions->Conditions_Bad No Consider_Desensitization Consider Receptor Desensitization Conditions_OK->Consider_Desensitization Adjust_Conditions Adjust pH/Temp Conditions_Bad->Adjust_Conditions

Caption: Troubleshooting logic for lack of uterine response.

References

Technical Support Center: Management of Carboprost-Induced Hypertension in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Carboprost-induced hypertension in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced hypertension?

A1: this compound tromethamine is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] It induces hypertension primarily by stimulating the contraction of vascular smooth muscle.[1][3][4] This action is mediated through binding to prostaglandin F receptors on smooth muscle cells, which triggers a signaling cascade leading to increased intracellular calcium levels and subsequent vasoconstriction, resulting in elevated blood pressure.[2][5][6]

Q2: Why is my animal model not developing hypertension after this compound administration?

A2: Several factors could contribute to a lack of hypertensive response:

  • Incorrect Dosage: The dose of this compound may be too low. A dose-response relationship exists, and higher doses are more likely to induce a significant pressor effect.[3][4]

  • Route of Administration: Intramuscular injection is the standard route.[1] Ensure proper administration technique to guarantee absorption.

  • Animal Strain and Species: The hypertensive response can vary between different animal species and even strains.[7][8] Rodent models like Sprague-Dawley or Wistar rats are commonly used.[9]

  • Anesthesia: Anesthetics can significantly lower blood pressure and may counteract the hypertensive effects of this compound.[10] If possible, use conscious, freely moving animals with telemetry implants for the most accurate blood pressure measurements.[10][11]

Q3: My animal is experiencing severe diarrhea and vomiting. Is this normal?

A3: Yes, gastrointestinal distress, including vomiting and diarrhea, is one of the most common side effects of this compound.[3][12][13][14] This is due to this compound's stimulatory effect on the smooth muscle of the gastrointestinal tract.[3][4] While expected, it's crucial to monitor the animal for signs of dehydration and distress and provide supportive care as needed.

Q4: How can I effectively manage this compound-induced hypertension in my animal model?

A4: The hypertension induced by this compound is generally transient.[1] However, if management is required for experimental purposes, certain classes of antihypertensive drugs have proven effective. Calcium channel blockers (e.g., diltiazem) and nitrates (e.g., nitroglycerin) have been shown to effectively block the hypertensive effects.[9] Beta-blockers like metoprolol (B1676517) have been found to be ineffective.[9]

Q5: What is the recommended method for monitoring blood pressure in these models?

A5: The gold standard for continuous and accurate blood pressure monitoring in animal models is radiotelemetry.[10] This method avoids the stress and confounding effects of restraint and anesthesia.[10][15] Alternatively, invasive methods like intra-arterial catheters provide precise measurements but require surgery.[10][11] Non-invasive tail-cuff plethysmography is a simpler option suitable for a large number of animals, but it is less precise and can be affected by animal stress.[10][15]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Variable Hypertensive Response Inconsistent drug dosage or administration. Stress during measurement. Genetic variability within the animal colony.Ensure accurate and consistent dosing. Use radiotelemetry to minimize stress. Use a well-defined, inbred animal strain.[7]
Excessive Mortality Dose of this compound is too high, leading to severe, uncontrolled hypertension or other adverse effects.Perform a dose-response study to determine the optimal dose that induces hypertension without causing excessive mortality.[16] Start with a lower initial dose.[17]
Animal Develops Fever This compound can cause a transient elevation in body temperature.[3][4][12]Monitor the animal's temperature. The fever is typically transient and resolves on its own. If it persists, investigate for other causes like infection.[1][14]
Respiratory Distress This compound can cause transient bronchoconstriction, which can be more severe in animals with pre-existing respiratory conditions.[3][4][12]Use this compound cautiously in animals with any history of respiratory issues.[3] Monitor respiration closely and be prepared to provide respiratory support if necessary.

Experimental Protocols

Protocol 1: Induction of Hypertension with this compound in a Rat Model
  • Animal Selection: Use adult male Sprague-Dawley rats (250-300g).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Baseline Measurement: Record baseline blood pressure for 3 consecutive days using the chosen monitoring method (e.g., radiotelemetry or tail-cuff).

  • This compound Administration: Administer an initial dose of 250 µg of this compound via deep intramuscular injection.[1] Doses may be increased to 500 µg if the uterine contractility (in relevant studies) or hypertensive response is inadequate.[17]

  • Blood Pressure Monitoring: Continuously monitor blood pressure for at least 4 hours post-injection. The peak hypertensive effect is often observed within 15-60 minutes.[1]

  • Observation: Monitor animals for adverse effects such as diarrhea, vomiting, fever, and respiratory changes.

Protocol 2: Management of this compound-Induced Hypertension
  • Induce Hypertension: Follow Protocol 1 to induce hypertension.

  • Antihypertensive Administration: Once a stable hypertensive state is achieved (e.g., a 40-60% increase in mean arterial pressure), administer the chosen antihypertensive agent.

    • Diltiazem (Calcium Channel Blocker): Administer via intravenous infusion. A low-dose infusion of 10 µg/kg/min has been shown to be effective.[9]

    • Nitroglycerin: Can be administered via infusion or sublingually to provide an additional anti-hypertensive effect.[9]

  • Continuous Monitoring: Continue to monitor blood pressure to assess the efficacy of the antihypertensive agent in reversing the this compound-induced effects.

  • Data Analysis: Compare the blood pressure readings before and after the administration of the antihypertensive drug to quantify its effect.

Data Summary

Table 1: Dose-Dependent Effects of this compound on Blood Pressure (Conceptual)
This compound Dose (µg/kg)Animal ModelPeak Increase in Mean Arterial Pressure (MAP)Time to Peak Effect (minutes)
100Sprague-Dawley Rat10-15%30-45
250Sprague-Dawley Rat25-40%15-30
500Sprague-Dawley Rat50-70%15-30
Note: These values are illustrative and should be confirmed with a dose-response study in your specific experimental setup.[16]
Table 2: Efficacy of Antihypertensive Agents on Drug-Induced Hypertension in Rats
Antihypertensive AgentClassEfficacy in Reversing HypertensionReference
Diltiazem Calcium Channel BlockerEffective[9]
Nitroglycerin NitrateEffective[9]
Metoprolol Beta-BlockerIneffective[9]

Visualizations

Carboprost_Signaling_Pathway This compound This compound (PGF2α Analog) PGF_Receptor Prostaglandin F Receptor (Vascular Smooth Muscle Cell) This compound->PGF_Receptor G_Protein Gq/11 Protein Activation PGF_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Intra_Ca Increased Intracellular [Ca²⁺] Ca_Release->Intra_Ca Ca_Influx Ca²⁺ Influx Ca_Influx->Intra_Ca MLCK Myosin Light-Chain Kinase (MLCK) Activation Intra_Ca->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vaso Vasoconstriction Contraction->Vaso HTN Increased Blood Pressure (Hypertension) Vaso->HTN

Caption: Signaling pathway of this compound-induced vasoconstriction.

Experimental_Workflow start Start: Select Animal Model acclimate Acclimatization (≥ 1 week) start->acclimate baseline Baseline BP Monitoring (3 days) acclimate->baseline administer Administer this compound (IM) baseline->administer monitor_htn Monitor for Hypertensive Response (Telemetry or Catheter) administer->monitor_htn htn_achieved Hypertension Achieved? monitor_htn->htn_achieved administer_anti_htn Administer Antihypertensive Agent (IV) htn_achieved->administer_anti_htn Yes troubleshoot Troubleshoot: Check Dose/Route htn_achieved->troubleshoot No monitor_reversal Monitor for BP Reversal administer_anti_htn->monitor_reversal data_analysis Data Collection & Analysis monitor_reversal->data_analysis end End of Experiment data_analysis->end troubleshoot->administer

Caption: Experimental workflow for managing this compound hypertension.

Troubleshooting_Tree start Problem: No/Low Hypertensive Response check_dose Is the dose appropriate? start->check_dose increase_dose Solution: Increase dose incrementally. Perform dose-response study. check_dose->increase_dose No check_route Is the administration route correct (IM)? check_dose->check_route Yes correct_route Solution: Ensure deep intramuscular injection. check_route->correct_route No check_monitoring Is the BP monitoring method reliable? check_route->check_monitoring Yes improve_monitoring Solution: Use telemetry or direct arterial line. Minimize animal stress. check_monitoring->improve_monitoring No check_anesthesia Is the animal under anesthesia? check_monitoring->check_anesthesia Yes conscious_model Solution: Use conscious animal model if possible. Reduce anesthetic depth. check_anesthesia->conscious_model Yes end Consider species/strain variability. check_anesthesia->end No

Caption: Troubleshooting decision tree for experimental issues.

References

Technical Support Center: Long-Term Carboprost Studies and Bone Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential bone proliferation effects in long-term studies of Carboprost. This compound, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is known to interact with bone metabolism, and understanding these effects is critical for accurate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: Is bone proliferation a known side effect of long-term this compound administration?

A1: Yes, animal studies and clinical observations with related prostaglandins (B1171923) indicate a potential for bone proliferation. Prostaglandins of the E and F series can induce bone proliferation, an effect noted in animal studies at high doses over several weeks.[1][2] This phenomenon, known as cortical hyperostosis, has been observed in newborn infants receiving prolonged treatment with prostaglandin E1 (PGE1).[3][4][5] this compound is a synthetic analogue of PGF2α, which has demonstrated anabolic (bone-building) effects in animal models.[6] Therefore, long-term administration of this compound may lead to similar effects. However, there is no evidence that short-term administration causes these bone effects.[1][2]

Q2: What is the mechanism behind prostaglandin-induced bone formation?

A2: Prostaglandins, including PGF2α, stimulate both bone formation and resorption. The anabolic effect appears to be mediated through the direct stimulation of osteoblast (bone-forming cell) recruitment and activity.[6] PGF2α binds to its receptor on osteoblasts, triggering intracellular signaling cascades that promote cell proliferation and differentiation, leading to the deposition of new bone matrix. Some evidence suggests that PGF2α may also act in part by stimulating the production of the more potent bone anabolic agent, Prostaglandin E2 (PGE2).[7]

Q3: How can we minimize or avoid unwanted bone proliferation in our long-term this compound studies?

A3: Based on studies with related prostaglandins, several strategies can be employed:

  • Dose Optimization: The bone proliferation effect is dose-dependent.[5][8][9] It is crucial to determine the minimum effective dose of this compound for the desired therapeutic effect while minimizing off-target effects on bone. A dose-response study is highly recommended.

  • Intermittent Dosing: Continuous administration of prostaglandins has been shown to favor bone resorption or excessive proliferation, whereas intermittent administration tends to have a more controlled anabolic effect.[10] Implementing a dosing regimen with "drug holidays" may help mitigate uncontrolled bone growth.

  • Duration of Study: The risk of cortical hyperostosis increases significantly with the duration of prostaglandin infusion.[5][8][9] The study duration should be carefully considered and justified. Regular monitoring for bone changes is essential.

  • Monitoring: Implement regular monitoring of bone metabolism using serum biomarkers and imaging techniques throughout the study to detect early signs of bone proliferation.

Q4: What are the key biomarkers to monitor for this compound-induced bone formation?

A4: Serum markers of bone formation are crucial for monitoring the anabolic activity of this compound. Key markers include:

  • Alkaline Phosphatase (ALP): Elevated serum ALP levels have been correlated with the extent of periostitis and the duration of prostaglandin therapy in clinical settings.[9][11]

  • Procollagen Type I N-Terminal Propeptide (P1NP): A sensitive and specific marker of new bone formation.

  • Osteocalcin: A protein produced by osteoblasts that is involved in bone mineralization.

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action & Troubleshooting Steps
Unexpectedly High Serum ALP or P1NP Levels Drug-induced stimulation of osteoblast activity is higher than anticipated.1. Confirm Findings: Repeat serum analysis to rule out sample mix-up or assay error.2. Review Dosing: Verify that the correct dose was administered. Check for potential overdosing.3. Assess Dosing Regimen: If using continuous administration, consider switching to an intermittent dosing schedule.4. Imaging: Perform micro-CT or X-ray imaging of long bones to check for signs of cortical hyperostosis.5. Dose Reduction: Consider reducing the this compound dose in subsequent cohorts if the therapeutic endpoint can still be achieved.
Radiographic Evidence of Periosteal Thickening (Cortical Hyperostosis) Prolonged and/or high-dose continuous administration of this compound.1. Quantify Changes: Use histomorphometry to quantify the extent of new bone formation.2. Evaluate Study Duration: Determine if the study can be concluded early or if the duration needs to be shortened for future experiments.3. Implement Intermittent Dosing: If the study must continue, switch to an intermittent dosing schedule immediately to potentially reverse or halt the progression.4. Discontinuation and Recovery: Prostaglandin-induced hyperostosis is generally reversible upon cessation of treatment.[8] If feasible, include a recovery group in your study design where the drug is withdrawn to monitor the resolution of bone changes.
High Variability in Bone Formation Markers Across Animals Inconsistent drug administration, individual animal response, or underlying health issues.1. Standardize Administration: Ensure consistent deep intramuscular injection technique for all animals.2. Health Monitoring: Closely monitor animal health. Systemic inflammation can also affect bone metabolism.3. Increase Sample Size: A larger cohort may be necessary to achieve statistical power if individual variability is high.4. Baseline Measurements: Ensure baseline bone marker levels were established for each animal before starting the study to account for individual differences.
No Significant Change in Bone Markers Despite Long-Term Dosing The dose of this compound is below the threshold for systemic bone effects, or the chosen markers are not sensitive enough.1. Check Assay Validity: Ensure the biomarker assays are validated for the animal model being used.2. Consider Histology: Serum markers reflect systemic changes. Localized bone formation might be occurring without significant changes in systemic markers. Histological analysis is the gold standard.3. Dose Confirmation: Confirm that the drug formulation is stable and the correct dose is being administered.4. PGF2α vs. PGE2 Potency: Remember that PGF2α (and by extension, this compound) is a less potent stimulator of bone formation than PGE2.[6][7] A significant effect may require higher doses or longer duration.

Data Presentation

Summary of PGF2α Effects on Bone Formation in Ovariectomized Rats

The following table summarizes data from a study evaluating the effects of prostaglandin F2α (the natural analogue of this compound) administered daily for 21 days to ovariectomized rats.

Treatment GroupDose (mg/kg/day)Trabecular Bone Volume (% of Sham Control)Labeled Perimeter (% Change from OVX Control)Bone Formation Rate (% Change from OVX Control)
Ovariectomized (OVX) ControlVehicle~75%0%0%
PGF2α 1 Restored to Sham Levels + ~150% + ~200%
PGF2α 3 Restored to Sham Levels + ~200% + ~250%
PGE2 (for comparison)1Restored to Sham Levels+ ~300%+ ~400%
PGE2 (for comparison)3Restored to Sham Levels+ ~450%+ ~600%
Data are approximated from graphical representations and descriptions in the cited literature for illustrative purposes.[6]

Experimental Protocols

In Vivo Model for Assessing Bone Proliferation (Adapted from Rodent Models)
  • Animal Model: Ovariectomized (OVX) female Sprague-Dawley rats (3-6 months old) are a common model for studying bone anabolic agents. The OVX model induces osteopenia, providing a clear background to assess bone formation.

  • Acclimatization: Animals should be acclimated for at least one week before any procedures.

  • Grouping:

    • Group 1: Sham-operated + Vehicle

    • Group 2: OVX + Vehicle

    • Group 3: OVX + Low-dose this compound

    • Group 4: OVX + High-dose this compound

    • (Optional) Group 5: OVX + High-dose this compound with intermittent dosing (e.g., 5 days on, 2 days off).

  • Drug Administration: this compound should be administered via deep intramuscular injection. The vehicle should be the same as used for the drug.

  • Duration: A minimum of 21 days is often required to observe significant changes in bone histomorphometry. For long-term studies, durations of several months may be necessary, with increased risk of hyperostosis.

  • In-life Monitoring:

    • Weekly: Body weight and clinical observations.

    • Bi-weekly/Monthly: Blood collection for serum bone formation markers (P1NP, ALP).

  • Terminal Procedures:

    • At the end of the study, collect terminal blood samples.

    • Euthanize animals and collect long bones (e.g., tibiae, femurs) and vertebrae for analysis.

Bone Histomorphometry Protocol
  • Fluorochrome Labeling: To measure dynamic bone formation, administer two different fluorochrome labels at specific time points before euthanasia. For example:

    • Calcein (10 mg/kg, intraperitoneally) 10 days before euthanasia.

    • Alizarin complexone (30 mg/kg, intraperitoneally) 3 days before euthanasia.

  • Sample Preparation:

    • Fix bones in 70% ethanol (B145695) (do not use formalin as it interferes with fluorochromes).

    • Dehydrate in graded ethanol series.

    • Embed undecalcified bones in methyl methacrylate.

  • Sectioning: Cut 5-10 µm thick longitudinal sections using a microtome.

  • Staining: For static histomorphometry, sections can be stained with Von Kossa/Toluidine Blue to differentiate mineralized and unmineralized matrix and identify bone cells.

  • Analysis:

    • Use a fluorescence microscope to visualize the fluorochrome labels.

    • Measure parameters such as Mineral Apposition Rate (MAR), Bone Formation Rate (BFR), and Labeled Perimeter using specialized software.

    • For static parameters, measure Trabecular Bone Volume (BV/TV), Trabecular Thickness (Tb.Th), and osteoblast/osteoclast numbers.

Serum Marker Analysis Protocol
  • Sample Collection: Collect blood via appropriate methods (e.g., tail vein, saphenous vein) at baseline and regular intervals. Allow blood to clot at room temperature, then centrifuge to separate serum. Store serum at -80°C until analysis.

  • Assay: Use commercially available ELISA kits specific for the species being studied (e.g., rat P1NP, rat Osteocalcin).

  • Procedure: Follow the manufacturer's instructions for the ELISA kit. This typically involves:

    • Preparing standards and samples.

    • Adding them to the antibody-coated microplate.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate to produce a colorimetric reaction.

    • Measuring the absorbance using a microplate reader.

    • Calculating concentrations based on the standard curve.

Visualizations

PGF2a_Signaling_Pathway This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor This compound->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates FGF2 Fibroblast Growth Factor 2 (FGF-2) Expression FP_Receptor->FGF2 Induces PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Tyrosine_Kinase Protein Tyrosine Kinases PKC->Tyrosine_Kinase Activates FGFR1 FGF Receptor 1 FGF2->FGFR1 Autocrine Action Ras Ras FGFR1->Ras Activates MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., c-Myc, Bcl-2) MAPK_Cascade->Transcription_Factors Activates Tyrosine_Kinase->Transcription_Factors Phosphorylates Proliferation Osteoblast Proliferation (DNA Synthesis) Transcription_Factors->Proliferation Promotes

Caption: PGF2α signaling in osteoblasts.

Experimental_Workflow cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo Analysis Animal_Model Animal Model Selection (e.g., OVX Rat) Dosing This compound Dosing (Dose-Response, Intermittent vs. Continuous) Animal_Model->Dosing Monitoring In-life Monitoring (Body Weight, Serum Markers) Dosing->Monitoring Labeling Fluorochrome Labeling (Calcein, Alizarin) Monitoring->Labeling Sacrifice Euthanasia & Tissue Collection Labeling->Sacrifice Imaging Micro-CT / X-ray (Bone Volume, Architecture) Sacrifice->Imaging Histo Histomorphometry (Static & Dynamic Parameters) Sacrifice->Histo Serum Terminal Serum Analysis (P1NP, Osteocalcin) Sacrifice->Serum

Caption: Workflow for assessing bone proliferation.

References

Technical Support Center: Intramuscular Carboprost Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with intramuscular Carboprost. Our aim is to help you minimize injection site reactions and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound tromethamine and what is its primary mechanism of action?

A1: this compound tromethamine is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] Its primary mechanism of action is the potent stimulation of myometrial contractions, making it effective for the treatment of postpartum hemorrhage due to uterine atony.[3] It binds to prostaglandin F receptors on smooth muscle cells, initiating a signaling cascade that results in increased intracellular calcium levels and forceful muscle contractions.[2]

Q2: What are the common side effects associated with intramuscular this compound administration?

A2: Common side effects are often related to its stimulatory effect on smooth muscle and can include nausea, vomiting, and diarrhea.[1][2][4] Other reported adverse effects include fever, flushing, and in some cases, injection site reactions such as pain and inflammation.[4][5] More than 10% of women who receive treatment report experiencing nausea, vomiting, and diarrhea.[1]

Q3: Can this compound tromethamine be administered intravenously?

A3: No, this compound tromethamine is specifically formulated for deep intramuscular injection and should not be administered intravenously.[2]

Troubleshooting Guide: Injection Site Reactions

Q4: We are observing a high incidence of injection site reactions (e.g., redness, swelling, pain) in our animal models. What are the potential causes?

A4: Injection site reactions (ISRs) with intramuscular this compound can be multifactorial. The underlying cause is often an inflammatory response triggered by the drug itself or formulation excipients. Prostaglandins like this compound are known mediators of inflammation.[1] Key contributing factors can include:

  • Pharmacological effects of this compound: As a PGF2α analog, this compound can directly induce an inflammatory cascade at the injection site.

  • Formulation characteristics: The pH, osmolality, and specific excipients in the formulation can contribute to local irritation and pain.[6]

  • Injection technique: Improper injection technique, such as a superficial injection or repeated injections at the same site, can exacerbate tissue irritation.

  • Volume of injection: Larger injection volumes can cause mechanical stress on the muscle tissue, leading to inflammation.[7]

Q5: How can we modify our formulation to potentially reduce injection site reactions?

A5: Optimizing the formulation is a key strategy to minimize ISRs. Consider the following approaches:

  • pH Adjustment: Formulations with a pH that deviates significantly from the physiological pH of muscle tissue (around 7.4) can cause pain and irritation.[6] Buffering the formulation closer to a neutral pH may help. Studies with other drugs have shown that buffering local anesthetics can reduce injection pain.[8][9][10][11]

  • Osmolality: While isotonic solutions are generally preferred to minimize pain, the impact of osmolality on intramuscular injection pain can be complex.[3]

  • Excipient Selection: The type and concentration of excipients can influence injection site tolerability. For example, in subcutaneous injections, citrate (B86180) buffers have been associated with more pain than histidine or phosphate (B84403) buffers.[12][13] The commercial formulation of this compound tromethamine contains benzyl (B1604629) alcohol as a preservative, which has been reported to cause less local discomfort compared to other preservatives like m-cresol (B1676322) in some applications.[12]

Q6: What adjustments can be made to the injection procedure to minimize local reactions?

A6: Proper administration technique is crucial for minimizing injection site reactions. Here are some recommendations:

  • Deep Intramuscular Injection: Ensure the injection is administered deep into a large muscle mass, such as the gluteal or quadriceps muscles, to ensure proper drug deposition and minimize local irritation.[2]

  • Rotation of Injection Sites: If multiple injections are required, rotate the injection sites to allow for tissue recovery and reduce the cumulative irritation at a single location.

  • Injection Volume: For intramuscular injections, volumes are typically limited to 3 mL.[7] If a larger dose is required, consider splitting the dose into two separate injections at different sites.

  • Temperature of the Injectable: Allowing the solution to reach room temperature before injection may reduce discomfort.[6]

Data on Adverse Reactions

While specific percentages for injection site reactions with intramuscular this compound are not consistently reported across clinical trials, the following table summarizes the incidence of common adverse effects from a study on this compound-induced reactions.

Adverse ReactionIncidence in Control Group (this compound only)
Vomiting51.4%
NauseaNot specified
Chest CongestionNot specified
Facial FlushingNot specified
HypertensionNot specified
TachycardiaNot specified
CoughNot specified
ShiveringNot specified
(Data from a study on remifentanil for this compound-induced adverse reactions during cesarean delivery)[5]

Experimental Protocols

Protocol for Assessing Local Tolerance of Intramuscular this compound in a Rabbit Model

This protocol provides a general framework for evaluating injection site reactions in a preclinical setting. It is essential to adapt this protocol to your specific research needs and to adhere to all relevant animal welfare guidelines.

1. Animal Model:

  • Species: New Zealand White rabbits are a commonly used species for local tolerance testing of intramuscular injections.[14][15][16]

  • Number of Animals: A sufficient number of animals should be used to allow for statistical analysis of the results.

2. Test and Control Articles:

  • Test Article: this compound tromethamine injection at the desired concentration.

  • Control Article: The vehicle (formulation without the active pharmaceutical ingredient) and/or a saline control.

3. Administration:

  • Route: Deep intramuscular injection.

  • Injection Sites: The quadriceps or perilumbar muscles are suitable sites.[6]

  • Volume: A standard volume should be used for all injections (e.g., 0.5 to 1.0 ml per site).[6]

  • Procedure:

    • Properly restrain the rabbit.

    • Identify and prepare the injection site.

    • Insert the needle at a 90° angle into the muscle mass.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the test or control article slowly.

    • Withdraw the needle and apply gentle pressure to the site.

4. Observation and Evaluation:

  • Macroscopic Evaluation:

    • Observe the injection sites at regular intervals (e.g., 24, 48, and 72 hours post-injection) for signs of local reactions, including:

      • Erythema (redness)

      • Edema (swelling)

      • Hemorrhage

      • Necrosis

    • Score the reactions based on a standardized scale (e.g., a 0-4 scale where 0 is no reaction and 4 is severe).

  • Microscopic (Histopathological) Evaluation:

    • At the end of the observation period, euthanize the animals and collect the injection site tissues.

    • Fix the tissues in formalin, embed in paraffin, and prepare slides for histological examination.

    • A pathologist should evaluate the slides for:

      • Inflammation (cellular infiltrates)

      • Muscle fiber degeneration and necrosis

      • Hemorrhage

      • Fibrosis

    • Score the histopathological findings using a semi-quantitative scoring system.

5. Data Analysis:

  • Compare the macroscopic and microscopic scores between the test and control groups using appropriate statistical methods.

Visualizations

PGF2a_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response This compound This compound (PGF2α analog) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Activates Gene_Transcription Gene Transcription MAPK_pathway->Gene_Transcription Leads to NFkB_activation->Gene_Transcription Leads to Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) Gene_Transcription->Cytokines Chemokines Chemokines Gene_Transcription->Chemokines Pain Pain Cytokines->Pain Swelling Swelling Cytokines->Swelling Redness Redness Chemokines->Redness Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Rabbits) Injection Deep Intramuscular Injection Animal_Acclimation->Injection Formulation_Prep Test & Control Formulation Preparation Formulation_Prep->Injection Macroscopic_Eval Macroscopic Evaluation (Erythema, Edema) Injection->Macroscopic_Eval Tissue_Collection Tissue Collection Macroscopic_Eval->Tissue_Collection Scoring Scoring of Reactions Macroscopic_Eval->Scoring Histopathology Histopathological Evaluation Tissue_Collection->Histopathology Histopathology->Scoring Stats Statistical Analysis Scoring->Stats Report Report Generation Stats->Report Troubleshooting_Guide Start High Incidence of Injection Site Reactions Check_Formulation Review Formulation (pH, Osmolality, Excipients) Start->Check_Formulation Check_Technique Review Injection Technique Start->Check_Technique Check_Volume Review Injection Volume Start->Check_Volume Modify_Formulation Modify Formulation: - Adjust pH to neutral - Optimize buffer Check_Formulation->Modify_Formulation Suboptimal Re_evaluate Re-evaluate in Animal Model Check_Formulation->Re_evaluate Optimal Improve_Technique Improve Technique: - Ensure deep IM injection - Rotate sites Check_Technique->Improve_Technique Improper Check_Technique->Re_evaluate Proper Adjust_Volume Adjust Volume: - Reduce volume per site - Split doses Check_Volume->Adjust_Volume Too high Check_Volume->Re_evaluate Acceptable Modify_Formulation->Re_evaluate Improve_Technique->Re_evaluate Adjust_Volume->Re_evaluate

References

Pre-treatment protocols to reduce Carboprost adverse effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding pre-treatment protocols to mitigate the adverse effects of Carboprost.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects associated with this compound administration in a research setting?

A1: this compound, a synthetic prostaglandin (B15479496) F2α analog, primarily functions by inducing smooth muscle contraction.[1] This mechanism, while effective for its intended therapeutic purposes, can also lead to a range of adverse effects due to the widespread presence of smooth muscle in the body. The most frequently reported side effects include gastrointestinal issues such as nausea, vomiting, and diarrhea.[2][3] Other common adverse reactions are transient fever, chills, headache, and flushing.[2][4] More serious, though less common, side effects can include hypertension and bronchoconstriction, particularly in subjects with a history of cardiovascular or respiratory conditions.[2]

Q2: What is the underlying mechanism causing these adverse effects?

A2: The adverse effects of this compound are a direct extension of its mechanism of action. This compound binds to the prostaglandin F2α (FP) receptor, a G-protein coupled receptor. This binding activates a signaling cascade that results in smooth muscle contraction, not only in the uterus but also in the gastrointestinal tract, blood vessels, and bronchioles, leading to the observed side effects.[3][5]

Q3: Are there general recommendations for pre-treatment to reduce this compound-induced adverse effects?

A3: Yes, the concurrent use of anti-emetic and anti-diarrheal medications is recommended to reduce the incidence and severity of gastrointestinal side effects.[6][7] While specific agents and protocols may vary, this pre-treatment strategy is a common approach to improving the tolerability of this compound.

Q4: Can you provide specific pre-treatment protocols that have been investigated in clinical studies?

A4: Several pre-treatment strategies have been formally evaluated. Recent clinical trials have demonstrated the efficacy of certain anesthetic and analgesic agents in mitigating this compound-induced adverse reactions, particularly in a surgical setting. These include protocols for remifentanil, sufentanil, and esketamine. While not universally standard, these studies provide evidence-based options for consideration in experimental design.

Q5: Are there established protocols for using common anti-emetics and anti-diarrheals as pre-treatment for this compound?

A5: While the use of anti-emetics and anti-diarrheals is widely recommended, specific, evidence-based protocols detailing the exact timing and dosage in the context of this compound administration are not as rigorously defined as those for the anesthetic agents mentioned above. However, based on their known pharmacokinetic profiles and use in other clinical scenarios involving nausea and diarrhea, the following protocols can be considered best practice:

  • For Nausea and Vomiting: Prophylactic administration of a serotonin (B10506) 5-HT3 receptor antagonist, such as ondansetron, is a common approach. A typical oral dose is administered 30 to 60 minutes prior to the procedure.

  • For Diarrhea: An anti-diarrheal agent like loperamide (B1203769) can be administered. A common prophylactic approach involves an initial loading dose given 1 to 2 hours before the procedure, followed by subsequent doses as needed.

It is crucial to note that the optimal timing and dosage may need to be determined empirically based on the specific experimental model and conditions.

Troubleshooting Guides

Issue: High Incidence of Nausea and Vomiting

Troubleshooting Steps:

  • Implement a Pre-treatment Protocol: If not already in use, administer an anti-emetic prior to this compound.

  • Optimize Timing of Anti-emetic Administration: Ensure the anti-emetic is given with sufficient time to reach peak efficacy before this compound is administered. For oral ondansetron, this is typically 30-60 minutes.

  • Consider Alternative Anti-emetics: If a standard anti-emetic is ineffective, consider agents with different mechanisms of action.

  • Evaluate Anesthetic/Analgesic Options: In settings where anesthesia is used, consider the use of remifentanil, sufentanil, or esketamine, which have been shown to reduce nausea and vomiting associated with this compound.

Issue: Severe Diarrhea Affecting Experimental Outcomes

Troubleshooting Steps:

  • Administer Prophylactic Anti-diarrheal: Use a pre-treatment protocol with an agent like loperamide.

  • Adjust Dosage and Timing: Administer an initial loading dose of the anti-diarrheal agent 1-2 hours before this compound, with subsequent doses administered as needed based on the subject's response.

  • Ensure Adequate Hydration: Monitor and maintain the subject's hydration status, as severe diarrhea can lead to dehydration and confound experimental results.

Issue: Unexplained Fever and Chills

Troubleshooting Steps:

  • Differentiate from Infection: It is important to rule out underlying infection as a cause of fever.

  • Symptomatic Treatment: Transient fever is a known side effect of this compound. Management is typically symptomatic.

  • Monitor Vital Signs: Closely monitor the subject's temperature and other vital signs. The fever associated with this compound is usually transient and resolves without specific intervention.

Issue: Respiratory Distress or Bronchoconstriction

Troubleshooting Steps:

  • Screen for Pre-existing Conditions: Avoid using this compound in subjects with a history of asthma or other reactive airway diseases.

  • Monitor Respiratory Status: Continuously monitor respiratory rate and effort.

  • Ensure Availability of Bronchodilators: Have bronchodilators and other respiratory support readily available in case of an adverse reaction.

Data Presentation

Table 1: Summary of Quantitative Data from Clinical Trials on Pre-treatment Protocols

Pre-treatment AgentAdverse EffectIncidence in Control GroupIncidence in Treatment GroupPercentage Point Reduction
Remifentanil Vomiting51.4%14.3%37.1%
NauseaNot specifiedSignificantly lowerNot applicable
Chest CongestionNot specifiedSignificantly lowerNot applicable
Facial FlushingNot specifiedSignificantly lowerNot applicable
HypertensionNot specifiedSignificantly lowerNot applicable
Sufentanil NauseaNot specifiedSignificantly lowerNot applicable
VomitingNot specifiedSignificantly lowerNot applicable
GI DiscomfortNot specifiedSignificantly lowerNot applicable
Esketamine Vomiting56.1%22.5%33.6%
NauseaNot specifiedSignificantly lowerNot applicable
Chest RigidityNot specifiedSignificantly lowerNot applicable
Flushed FaceNot specifiedSignificantly lowerNot applicable

Experimental Protocols

1. Remifentanil for the Prevention of this compound-Induced Adverse Reactions

  • Objective: To evaluate the efficacy of a low-dose remifentanil infusion in preventing adverse reactions to this compound.

  • Methodology:

    • Subjects are randomized into a treatment group (Group R) and a control group (Group C).

    • Anesthesia is administered via a combined spinal-epidural technique.

    • Simultaneously with a 250 µg intramuscular injection of this compound, subjects in Group R receive an intravenous target-controlled infusion of remifentanil with a target effect-site concentration of 1.5 ng/ml.

    • Subjects in Group C receive a normal saline infusion concurrently with the this compound injection.

    • The incidence of adverse reactions (vomiting, nausea, chest congestion, flushing, hypertension, tachycardia, cough, and shivering) is recorded and compared between the two groups.

2. Sufentanil for the Prevention of this compound-Induced Gastrointestinal Side Effects

  • Objective: To assess the clinical effect of low-dose sufentanil on the prevention of this compound-associated adverse events.

  • Methodology:

    • Subjects are randomly assigned to a sufentanil group (Group S) or a placebo control group (Group C).

    • Two minutes prior to the administration of this compound, subjects in Group S receive an intravenous infusion of 5 µg of sufentanil, while subjects in Group C receive a 1 mL intravenous infusion of normal saline.

    • The primary outcome measured is the incidence of nausea and vomiting following this compound administration.

3. Esketamine for the Prevention of this compound-Induced Adverse Reactions

  • Objective: To investigate the reduction of this compound-induced adverse reactions by intravenous esketamine.

  • Methodology:

    • Subjects are randomized to receive either esketamine (Group E) or a volume-matched normal saline placebo (Group C).

    • Immediately after delivery of the fetus (in a caesarean section model), and prior to the intramuscular administration of 250 µg of this compound, subjects in Group E receive esketamine at a dose of 0.5 mg/kg.

    • The primary outcome is the incidence of vomiting during the procedure. Secondary outcomes include the incidence of other adverse reactions such as nausea, chest rigidity, and flushed face.

Mandatory Visualization

Carboprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FP_Receptor FP Receptor (Prostaglandin F2α Receptor) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Enhances

Caption: Signaling pathway of this compound leading to smooth muscle contraction.

Experimental_Workflow cluster_pretreatment Pre-treatment Phase cluster_procedure Experimental Procedure cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Randomization Subject Randomization (Treatment vs. Control) Premed Administer Pre-treatment Agent (e.g., Remifentanil, Placebo) Randomization->Premed Carboprost_Admin Administer this compound (IM) Premed->Carboprost_Admin Monitor Monitor for Adverse Effects (Nausea, Vomiting, etc.) Carboprost_Admin->Monitor Collect_Data Collect Quantitative Data Monitor->Collect_Data Analyze Compare Incidence of Adverse Effects between Groups Collect_Data->Analyze

Caption: General experimental workflow for studying this compound pre-treatment protocols.

References

Validation & Comparative

A Comparative Analysis of Carboprost and Oxytocin on Uterine Tone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Carboprost tromethamine and Oxytocin, two critical uterotonic agents used to manage uterine tone, particularly in the prevention and treatment of postpartum hemorrhage (PPH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols.

Introduction

Postpartum hemorrhage remains a leading cause of maternal mortality and morbidity worldwide, with uterine atony being its primary cause. Both this compound, a synthetic prostaglandin (B15479496) F2α analog, and Oxytocin, a naturally occurring hormone, are pivotal in stimulating uterine contractions to control postpartum bleeding. While Oxytocin is the first-line agent, this compound serves as a crucial second-line therapy when initial treatment is insufficient. Understanding their distinct and overlapping pharmacological profiles is essential for optimizing clinical use and developing novel uterotonic agents.

Quantitative Data Summary

The following table summarizes key quantitative data from clinical studies comparing the efficacy of this compound and Oxytocin in the management of the third stage of labor and prevention of PPH.

ParameterThis compound GroupOxytocin GroupKey Findings & Citations
Mean Blood Loss (ml) 170 - 175.15264.69 - 281This compound is associated with significantly lower mean blood loss compared to Oxytocin.[1][2]
Duration of Third Stage of Labor (minutes) 6.05 - 7.597.02 - 8.77The third stage of labor is significantly shorter in patients receiving this compound.[1][2]
Need for Additional Uterotonics 3% - 4%15.8% - 29.1%Patients treated with this compound are significantly less likely to require additional uterotonic agents.[1][2]
Incidence of PPH (Blood Loss ≥ 500 ml) Lower incidence reportedHigher incidence reportedThis compound is more effective in preventing PPH.[2]

Experimental Protocols

The data presented above are derived from randomized controlled trials comparing the prophylactic use of this compound and Oxytocin during the third stage of labor. The methodologies employed in these studies are outlined below.

Study Design and Patient Population
  • Design: Prospective, randomized controlled studies.

  • Participants: Pregnant women at term, typically with singleton pregnancies, undergoing vaginal delivery or cesarean section. Patients are randomly assigned to receive either this compound or Oxytocin immediately after the delivery of the fetus.

  • Dosage:

    • This compound Group: Typically receives 125 µg of this compound intramuscularly.

    • Oxytocin Group: Typically receives 10 IU of Oxytocin intramuscularly or via intravenous infusion.

Outcome Measures and Assessment
  • Primary Outcomes:

    • Blood Loss: Quantified to determine the incidence of PPH (defined as blood loss ≥ 500 ml).

    • Duration of the Third Stage of Labor: Timed from the delivery of the baby to the complete expulsion of the placenta.

  • Secondary Outcomes:

    • Need for Additional Uterotonic Agents: The frequency of requirement for supplementary uterotonic drugs to control bleeding.

    • Changes in Hemoglobin Levels: Pre- and post-delivery hemoglobin levels are measured to assess the extent of blood loss.

    • Adverse Effects: Monitoring and recording of side effects such as nausea, vomiting, diarrhea, and changes in blood pressure.

Methodology for Measuring Uterine Tone and Blood Loss
  • Uterine Tone Assessment: While not always quantitatively measured in large clinical trials, uterine tone is a critical factor. In a research setting, it can be assessed through:

    • Manual Palpation: A qualitative assessment by a clinician, often using a numeric scoring scale.

    • Intrauterine Pressure Catheter (IUPC): Provides a quantitative measurement of the frequency, amplitude, and duration of uterine contractions.

    • Electromyography (EMG): Records the electrical activity of the myometrium.

    • Durometer: A novel, non-invasive device that can be used to measure the hardness of the uterus.

  • Blood Loss Quantification: To ensure accuracy, quantitative methods are preferred over visual estimation. Common techniques include:

    • Gravimetric Method: Weighing of all blood-soaked materials (e.g., pads, drapes). The weight of the dry materials is subtracted from the wet weight, with 1 gram of weight equating to 1 ml of blood loss.

    • Volumetric Method: Direct collection of blood in a calibrated under-buttocks drape.

Signaling Pathways

This compound and Oxytocin induce uterine contractions through distinct receptor-mediated signaling pathways that ultimately converge on increasing intracellular calcium levels in myometrial cells.

This compound Signaling Pathway

This compound, as a prostaglandin F2α analog, binds to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light-chain kinase (MLCK), leading to phosphorylation of myosin and subsequent myometrial contraction.

Carboprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Contraction Uterine Contraction Myosin->Contraction

Caption: this compound signaling pathway in myometrial cells.

Oxytocin Signaling Pathway

Oxytocin binds to the Oxytocin Receptor (OTR), another GPCR. Similar to the this compound pathway, this activates the Gq/11 protein, leading to the activation of PLC and the subsequent production of IP3 and DAG.[3][4] IP3 mediates the release of Ca2+ from the sarcoplasmic reticulum, increasing intracellular Ca2+ concentration.[3] This rise in Ca2+ activates the calmodulin-MLCK pathway, resulting in uterine muscle contraction.[4]

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Contraction Uterine Contraction Myosin->Contraction

Caption: Oxytocin signaling pathway in myometrial cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial comparing the effects of this compound and Oxytocin on uterine tone and postpartum blood loss.

Experimental_Workflow Start Patient Recruitment (Term Pregnancy) InclusionExclusion Inclusion/Exclusion Criteria Assessment Start->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization GroupC This compound Group (125 µg IM) Randomization->GroupC Group 1 GroupO Oxytocin Group (10 IU IM/IV) Randomization->GroupO Group 2 DrugAdmin Drug Administration GroupC->DrugAdmin GroupO->DrugAdmin Delivery Delivery of Fetus Delivery->DrugAdmin PlacentaDelivery Delivery of Placenta DrugAdmin->PlacentaDelivery DataCollection Data Collection PlacentaDelivery->DataCollection BloodLoss Quantitative Blood Loss Measurement (Gravimetric/Volumetric) DataCollection->BloodLoss UterineTone Uterine Tone Assessment (Palpation, IUPC, etc.) DataCollection->UterineTone OtherOutcomes Record Other Outcomes (Adverse events, Hemoglobin, etc.) DataCollection->OtherOutcomes Analysis Statistical Analysis BloodLoss->Analysis UterineTone->Analysis OtherOutcomes->Analysis

Caption: Experimental workflow for comparing this compound and Oxytocin.

Conclusion

The available experimental data consistently demonstrate that this compound is a more potent uterotonic agent than Oxytocin for the prevention of postpartum hemorrhage. It is associated with a shorter third stage of labor, reduced blood loss, and a decreased need for additional uterotonic interventions. While both agents act to increase intracellular calcium in myometrial cells, their distinct receptor targets offer different therapeutic profiles. The choice of agent depends on the clinical scenario, with Oxytocin remaining the first-line prophylactic drug and this compound serving as a critical agent for refractory uterine atony. Future research should focus on direct quantitative comparisons of uterine contractility in response to these agents and the development of novel uterotonics with improved efficacy and side-effect profiles.

References

A Comparative Guide to the Efficacy of Carboprost and Misoprostol in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Carboprost and Misoprostol (B33685), two prostaglandin (B15479496) analogues widely used in obstetric and gynecological research and clinical practice. The information presented is based on experimental data from published research models, with a focus on their applications in managing postpartum hemorrhage and inducing cervical ripening.

I. Overview and Mechanism of Action

This compound tromethamine is a synthetic analogue of prostaglandin F2α (PGF2α).[1] Its primary mechanism of action involves binding to the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[2] This binding activates the Gq subtype of G protein, which in turn stimulates phospholipase C (PLC).[3] PLC activation leads to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of calcium from the sarcoplasmic reticulum and an influx of extracellular calcium.[1] The elevated intracellular calcium levels lead to the contraction of uterine smooth muscle.[1]

Misoprostol is a synthetic analogue of prostaglandin E1 (PGE1).[4] It exerts its effects by binding to prostaglandin E (EP) receptors, particularly the EP2 and EP3 subtypes.[5][6] The activation of the EP3 receptor, which is coupled to a Gi protein, is thought to be the primary mediator of myometrial contraction.[6][7] This signaling pathway leads to a decrease in intracellular cyclic AMP (cAMP) and subsequent uterine contractions. Misoprostol also plays a role in cervical ripening by promoting collagen degradation and softening of the cervix.[4]

Signaling Pathways

Below are diagrams illustrating the signaling pathways of this compound and Misoprostol.

Carboprost_Signaling_Pathway This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates Ca_Influx Ca²⁺ Influx FP_Receptor->Ca_Influx Promotes PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Uterine_Contraction Uterine Smooth Muscle Contraction Ca_Release->Uterine_Contraction Ca_Influx->Uterine_Contraction

This compound Signaling Pathway for Uterine Contraction.

Misoprostol_Signaling_Pathway Misoprostol Misoprostol (PGE1 Analogue) EP3_Receptor EP3 Receptor (GPCR) Misoprostol->EP3_Receptor Binds to Cervical_Ripening Cervical Ripening Misoprostol->Cervical_Ripening Promotes Gi_Protein Gi Protein EP3_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits ATP ATP Adenylate_Cyclase->ATP Converts cAMP cAMP ATP->cAMP Uterine_Contraction Uterine Smooth Muscle Contraction cAMP->Uterine_Contraction Leads to Experimental_Workflow cluster_pre Pre-Trial cluster_trial Trial Execution cluster_post Post-Trial Protocol Protocol Development & IRB Approval Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Protocol->Patient_Screening Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: This compound Administration Randomization->Group_A Group_B Group B: Misoprostol Administration Randomization->Group_B Procedure Clinical Procedure (e.g., Delivery, Abortion) Group_A->Procedure Group_B->Procedure Data_Collection Data Collection (Efficacy & Safety) Procedure->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results Publication Publication of Findings Results->Publication

References

Validating Carboprost's Uterotonic Mechanism: A Comparative Guide Supported by Receptor Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Carboprost, a synthetic prostaglandin (B15479496) F2α (PGF2α) analog, validating its mechanism of action through the lens of receptor knockout studies and comparing its performance against other uterotonic agents. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.

This compound's Mechanism of Action: The Prostaglandin F Receptor (FP)

This compound, chemically known as 15-methyl-PGF2α, exerts its potent uterotonic effects by acting as an agonist at the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[1][2] The binding of this compound to the FP receptor, which is highly expressed in the uterine myometrium, initiates a downstream signaling cascade crucial for smooth muscle contraction.[1][3]

Activation of the FP receptor is primarily coupled to the Gq alpha subunit of the G-protein complex.[4][5] This triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6][7] The subsequent increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, is the ultimate driver of myometrial contraction.[6]

Signaling Pathway of this compound

Carboprost_Signaling cluster_cell Myometrial Cell This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Myometrial Contraction Ca2->Contraction Initiates PKC->Contraction Potentiates Knockout_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_measurement Outcome Measurement cluster_expected Expected Results WT_Mice Wild-Type (WT) Mice WT_Saline WT + Saline WT_Mice->WT_Saline WT_this compound WT + this compound WT_Mice->WT_this compound FP_KO_Mice FP Receptor Knockout (FP-/-) Mice KO_Saline FP-/- + Saline FP_KO_Mice->KO_Saline KO_this compound FP-/- + this compound FP_KO_Mice->KO_this compound Uterine_Contraction Measure Uterine Contractility (In vivo / Ex vivo) WT_Saline->Uterine_Contraction WT_Saline_Result Baseline Contractions WT_this compound->Uterine_Contraction WT_Carboprost_Result Increased Contractions KO_Saline->Uterine_Contraction KO_Saline_Result Baseline Contractions KO_this compound->Uterine_Contraction KO_Carboprost_Result No Significant Increase in Contractions

References

Comparative Efficacy of Carboprost Across Veterinary Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Carboprost (a synthetic prostaglandin (B15479496) F2α analogue) efficacy across various animal species. The data presented is compiled from multiple studies to assist in cross-validation and future research design.

This compound tromethamine, a potent uterotonic agent, is utilized in veterinary medicine to address a range of reproductive challenges. Its primary mechanism of action involves stimulating myometrial contractions, making it a valuable tool for postpartum hemorrhage, uterine involution, and estrus synchronization.[1] This guide synthesizes available quantitative data on its efficacy in cattle, swine, and mares, comparing its performance with other common uterotonics like dinoprost (B1670695), cloprostenol (B1669231), and oxytocin (B344502).

Mechanism of Action: Prostaglandin F2α Signaling

This compound is a synthetic analogue of prostaglandin F2α (PGF2α).[1] It functions by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor located on myometrial smooth muscle cells.[1][2][3] This binding event initiates a signaling cascade that leads to forceful and rhythmic uterine contractions.

The key steps in this pathway are:

  • Receptor Binding: this compound binds to the FP receptor.

  • G-Protein Activation: The activated receptor stimulates the Gq alpha subunit of its associated G-protein.

  • PLC Activation: Gq activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2]

  • Muscle Contraction: The elevated intracellular Ca2+ levels bind to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates myosin, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[2]

This cascade effectively increases the force and frequency of uterine contractions, which is beneficial for expelling uterine contents, controlling bleeding by constricting uterine blood vessels, and promoting the return of the uterus to its non-pregnant state.[1]

This compound Signaling Pathway This compound Mechanism of Action cluster_cell Myometrial Cell This compound This compound fp_receptor Prostaglandin F Receptor (FP) This compound->fp_receptor Binds g_protein Gq Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Stimulates Release ca2 Ca²⁺ sr->ca2 contraction Smooth Muscle Contraction ca2->contraction Initiates

This compound signaling cascade in uterine smooth muscle cells.

Comparative Efficacy in Bovine Species

In cattle, prostaglandins (B1171923) are primarily used for estrus synchronization to facilitate artificial insemination (AI). Studies often compare the naturally occurring PGF2α, dinoprost, with the synthetic analogue, cloprostenol. As this compound is also a PGF2α analogue, these studies provide valuable comparative data.

Drug ComparisonStudy PopulationKey Efficacy MetricsResultsReference
Dinoprost vs. Cloprostenol Lactating Dairy Cows (n=4549)Estrus Detection Rate, Conception Rate, Pregnancy RateCloprostenol showed higher estrus detection (42.4% vs. 34.0%), conception (38.3% vs. 34.4%), and overall pregnancy rates (14.4% vs. 12.2%) compared to dinoprost.[4]
Dinoprost vs. Cloprostenol Suckled Cows (n=504) and Virgin Heifers (n=309)AI Pregnancy RateNo significant difference in AI pregnancy rates was observed between dinoprost (51% in cows, 46% in heifers) and cloprostenol (51% in cows, 46% in heifers).[5]
Dinoprost vs. Cloprostenol Dairy Cattle (n=402)Conception Rate, Pregnancy RateCloprostenol resulted in a non-statistically significant higher conception rate (46.6% vs 38.6%) and pregnancy rate (39.2% vs 31.4%) compared to dinoprost.[6]

Comparative Efficacy in Swine

In swine, prostaglandins are used to induce farrowing and for postpartum treatment to aid in uterine involution and reduce the incidence of metritis.

Drug ComparisonStudy PopulationKey Efficacy MetricsResultsReference
Cloprostenol vs. Dinoprost Sows (n=452) PostpartumFertility, Weaning-to-Estrus Interval (WEI)Both treatments significantly improved fertility and reduced WEI compared to farm history. No significant difference was noted between cloprostenol and dinoprost in their effect on uterine motility in vitro.Prostaglandins: a tool that continues to improve the profitability of farms
D-cloprostenol vs. DL-cloprostenol Multiparous Sows (n=320)Farrowing Duration, Stillbirth Rate, Milk YieldD-cloprostenol significantly shortened farrowing duration (182.95 min vs. 217.33 min) and reduced stillbirth rates compared to DL-cloprostenol. Both forms of cloprostenol increased 21-day milk yield compared to controls.[8]
Cloprostenol + Oxytocin/Carbetocin (B549339) Sows (n=276)Farrowing Synchronization, Farrowing LengthThe addition of oxytocin or carbetocin 24h after cloprostenol resulted in more synchronized farrowings. Carbetocin also led to a shorter farrowing duration.[9]

Comparative Efficacy in Equine Species

In mares, uterotonic agents are crucial for managing uterine clearance post-breeding or post-foaling, particularly in mares susceptible to persistent mating-induced endometritis.

Drug ComparisonStudy PopulationKey Efficacy MetricsResultsReference
Cloprostenol vs. Oxytocin Infertile Mares with Uterine Infections (n=21)Post-treatment Conception RateThe group treated with cloprostenol showed a higher conception rate compared to the group treated with oxytocin, although both were part of a combined therapy protocol.[10]
Oxytocin vs. Carbetocin vs. Saline Estrous Mares (n=8)Uterine Fluid Clearance, Pregnancy RateIn mares resistant to endometritis, treatment with oxytocin or carbetocin did not significantly alter uterine fluid clearance or pregnancy rates compared to saline control.[11]
Various Treatments Mares with EndometritisPregnancy RateA review indicated that the combined use of antibiotics and ecbolic agents (like oxytocin or prostaglandins) acts synergistically to improve pregnancy rates compared to either treatment alone.[12]

Experimental Protocols

Detailed and standardized protocols are essential for the valid comparison of drug efficacy. Below is a generalized workflow for a clinical trial evaluating uterotonic agents in large animals.

Experimental Workflow Generalized Experimental Workflow for Uterotonic Trials animal_selection Animal Selection (Species, Breed, Parity, Health Status) randomization Randomization animal_selection->randomization group_a Treatment Group A (e.g., this compound) randomization->group_a group_b Treatment Group B (e.g., Alternative Drug) randomization->group_b group_c Control Group (e.g., Saline) randomization->group_c drug_admin Drug Administration (Defined Dose, Route, and Timing) group_a->drug_admin group_b->drug_admin group_c->drug_admin monitoring Post-Treatment Monitoring (e.g., Ultrasound, Blood Sampling, Clinical Observation) drug_admin->monitoring data_collection Data Collection (Quantitative & Qualitative Endpoints) monitoring->data_collection analysis Statistical Analysis data_collection->analysis results Results & Conclusion analysis->results

A typical workflow for a clinical trial comparing uterotonics.
Example Protocol: Estrus Synchronization in Cattle

This protocol is based on studies comparing dinoprost and cloprostenol.[5][13]

  • Animal Selection: Clinically healthy, non-pregnant, cycling beef cows or heifers are selected. Body condition score (BCS), parity, and days postpartum are recorded.

  • Synchronization Protocol (e.g., Select Synch + CIDR):

    • Day -7: Administer Gonadotropin-Releasing Hormone (GnRH) and insert a Controlled Intravaginal Drug-Releasing (CIDR) device containing progesterone.

    • Day 0: Remove the CIDR. Animals are randomly allocated to receive either an intramuscular injection of 25 mg dinoprost or 500 µg cloprostenol.

  • Estrus Detection and Insemination:

    • Estrus (heat) is detected visually multiple times daily for 72 hours post-injection.

    • Artificial insemination is performed approximately 12 hours after observed estrus (AM/PM rule).

    • Animals not showing estrus by 72 hours may undergo timed artificial insemination (TAI) and receive a second GnRH injection.

  • Outcome Measures:

    • Estrus Response Rate: Percentage of animals exhibiting estrus within the detection period.

    • Conception Rate: Percentage of inseminated animals that become pregnant.

    • Pregnancy Rate: Percentage of all treated animals that become pregnant. Pregnancy is typically confirmed via ultrasonography at 30-35 days post-insemination.

  • Data Analysis: Rates are compared between treatment groups using statistical tests such as Chi-square or logistic regression.

Methodology for Measuring Uterine Contractility

Direct measurement of uterine contractility provides the most definitive data on drug efficacy.

  • In Vivo Measurement: In research settings, uterine contractility can be measured in vivo using telemetry or transcervical intrauterine pressure catheters.[14][15] These devices are placed within the uterine lumen to record real-time changes in pressure, allowing for the quantification of contraction frequency, amplitude, and duration following drug administration.

  • Ex Vivo Measurement (Organ Bath): Myometrial strips can be dissected from uterine tissue and mounted in an organ bath. The tissue is bathed in a physiological solution, and contractile force is measured using transducers. This method allows for the testing of various drug concentrations and the determination of dose-response curves.

This guide highlights the current state of knowledge regarding this compound and other prostaglandins in key veterinary species. While considerable data exists for cattle, further direct comparative studies are needed, particularly for swine and mares, to fully elucidate the relative efficacy of this compound for specific indications like postpartum hemorrhage.

References

A Preclinical Head-to-Head: Carboprost vs. Methylergometrine for Uterine Atony

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmacological interventions for uterine atony, a significant cause of postpartum hemorrhage, both Carboprost tromethamine and Methylergometrine maleate (B1232345) stand as critical second-line treatments. This guide offers a comparative analysis of their performance in preclinical models, providing researchers, scientists, and drug development professionals with essential data to inform further investigation and therapeutic strategy. The following sections detail their mechanisms of action, comparative efficacy in preclinical settings, and the experimental protocols utilized in these assessments.

Mechanism of Action: Converging Pathways to Uterine Contraction

This compound, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), exerts its uterotonic effect by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][2] This interaction primarily activates the Gq alpha subunit, initiating a downstream signaling cascade through phospholipase C (PLC).[2][3] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, elevating intracellular calcium levels and leading to the contraction of myometrial smooth muscle.[2]

Methylergometrine, a semi-synthetic ergot alkaloid, also induces potent uterine contractions but through a different set of receptors. It acts as an agonist at serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype, and to some extent at α-adrenergic receptors.[4] The 5-HT2A receptor is also a Gq-protein coupled receptor, and its activation by Methylergometrine is believed to initiate a similar PLC-IP3-DAG signaling pathway, culminating in increased intracellular calcium and smooth muscle contraction.

Signaling Pathway Diagrams

Carboprost_Signaling_Pathway This compound This compound FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release from Ca2 Ca²⁺ SR->Ca2 Releases Contraction Uterine Contraction Ca2->Contraction Initiates Methylergometrine_Signaling_Pathway Methylergometrine Methylergometrine Receptors 5-HT2A & α-adrenergic Receptors Methylergometrine->Receptors Binds to Gq Gq Protein Receptors->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release from Ca2 Ca²⁺ SR->Ca2 Releases Contraction Uterine Contraction Ca2->Contraction Initiates Experimental_Workflow cluster_InVitro In Vitro: Isolated Uterine Tissue Bath cluster_InVivo In Vivo: Uterine Atony Model A1 Isolate uterine horns from pregnant rat A2 Dissect myometrial strips A1->A2 A3 Mount strips in organ bath A2->A3 A4 Equilibrate and record baseline contractions A3->A4 A5 Administer cumulative doses of This compound or Methylergometrine A4->A5 A6 Record and analyze contractile response A5->A6 End Data Analysis & Comparison A6->End B1 Anesthetize term-pregnant rat B2 Deliver pups via hysterotomy B1->B2 B3 Induce uterine atony B2->B3 B4 Administer this compound or Methylergometrine B3->B4 B5 Measure blood loss and uterine tone B4->B5 B6 Monitor for adverse effects B5->B6 B6->End Start Preclinical Study Start cluster_InVitro cluster_InVitro Start->cluster_InVitro cluster_InVivo cluster_InVivo Start->cluster_InVivo

References

A Comparative Analysis of the Hemodynamic Effects of Carboprost and Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the management of postpartum hemorrhage (PPH), both Carboprost tromethamine and Oxytocin (B344502) are critical uterotonic agents. While their efficacy in controlling uterine bleeding is well-established, their distinct mechanisms of action result in different hemodynamic profiles. This guide provides an objective comparison of the hemodynamic effects of this compound and Oxytocin, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these drugs.

Executive Summary

This compound, a synthetic prostaglandin (B15479496) F2α analog, generally induces a more pronounced and sustained uterotonic effect compared to the neuropeptide hormone Oxytocin. However, this efficacy is often accompanied by more significant hemodynamic changes. This compound is associated with an increase in blood pressure, whereas Oxytocin, particularly when administered as an intravenous bolus, is known to cause transient hypotension and tachycardia. The choice between these agents often depends on the clinical scenario, including the patient's cardiovascular status and the severity of the hemorrhage.

Data Presentation: Hemodynamic Effects

The following tables summarize the quantitative data on the hemodynamic effects of this compound and Oxytocin from various clinical studies. It is important to note that the patient populations, drug dosages, and monitoring methods may vary between studies, impacting the absolute values.

Hemodynamic ParameterThis compoundOxytocinKey Findings & Citations
Systolic Blood Pressure (SBP) ↑ (Increase)↓ (Decrease) or ↔ (No significant change)This compound has been associated with a significant increase in SBP. In contrast, intravenous bolus administration of Oxytocin can lead to a transient decrease in SBP.[1][2]
Diastolic Blood Pressure (DBP) ↑ (Increase)↓ (Decrease) or ↔ (No significant change)Similar to SBP, this compound tends to increase DBP, while Oxytocin can cause a temporary drop.[1][2]
Mean Arterial Pressure (MAP) ↑ (Increase)↓ (Decrease)Studies have reported an increase in MAP with this compound, whereas Oxytocin administration can lead to a decrease in MAP.[1]
Heart Rate (HR) ↔ (No significant change) or ↑ (Increase)↑ (Increase)Oxytocin administration, particularly as a bolus, is frequently associated with a reflexive increase in heart rate (tachycardia). The effect of this compound on heart rate is less consistent, with some studies showing minimal change and others a slight increase.[1]
Blood Loss ↓ (Significant Reduction)↓ (Reduction)Multiple studies have demonstrated that this compound is highly effective in reducing postpartum blood loss, with some showing a significantly greater reduction compared to Oxytocin.[3][4]
Hemoglobin (Hb) Change ↓ (Smaller Decrease)↓ (Larger Decrease)Consistent with its effect on blood loss, the decrease in hemoglobin levels post-treatment is often less pronounced with this compound compared to Oxytocin.[4]

Experimental Protocols

The methodologies employed in clinical trials comparing this compound and Oxytocin are crucial for interpreting the hemodynamic data. Below are representative experimental protocols.

Study Design: Randomized Controlled Trial

A common design is a randomized controlled trial (RCT) where patients with postpartum hemorrhage due to uterine atony are randomly assigned to receive either this compound or Oxytocin.

  • Patient Population: Parturients who have developed postpartum hemorrhage (defined as blood loss >500 mL after vaginal delivery or >1000 mL after cesarean section) due to uterine atony. Exclusion criteria often include a history of cardiovascular disease, hypertension, asthma (for this compound), or hypersensitivity to either drug.[5][6]

  • Drug Administration:

    • This compound Group: An initial dose of 250 µg of this compound tromethamine is administered via deep intramuscular injection.[5]

    • Oxytocin Group: A bolus of 5-10 IU of Oxytocin is administered intravenously, followed by a continuous infusion.[5]

  • Hemodynamic Monitoring:

    • Continuous monitoring of heart rate, blood pressure (systolic, diastolic, and mean arterial pressure), and oxygen saturation is performed.

    • Measurements are typically recorded at baseline (before drug administration) and at frequent intervals (e.g., every 1-5 minutes for the first 15-30 minutes, and then at longer intervals) after drug administration.[7]

  • Outcome Measures:

    • Primary Outcomes: Change in blood pressure and heart rate from baseline.

    • Secondary Outcomes: Estimated total blood loss, change in hemoglobin levels, the need for additional uterotonic agents, and the incidence of adverse effects (e.g., nausea, vomiting, diarrhea, headache, chest pain).[3]

Signaling Pathways

The distinct hemodynamic effects of this compound and Oxytocin stem from their unique signaling pathways.

This compound Signaling Pathway

This compound exerts its effects by binding to the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). This interaction primarily activates the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid and sustained contraction of myometrial smooth muscle. This potent vasoconstriction of uterine blood vessels is the primary mechanism for controlling hemorrhage and also contributes to the observed increase in systemic blood pressure.[8][9]

Carboprost_Signaling_Pathway This compound This compound FP_Receptor Prostaglandin F2α Receptor (FP) This compound->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Uterine Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction Leads to BP_Increase Increased Blood Pressure Contraction->BP_Increase Contributes to

This compound Signaling Pathway
Oxytocin Signaling Pathway

Oxytocin also binds to a specific GPCR, the Oxytocin Receptor (OTR). Similar to the FP receptor, OTR activation can stimulate the Gq/PLC/IP3/Ca2+ pathway, leading to uterine contractions. However, the cardiovascular effects of Oxytocin are more complex. In vascular endothelial cells, Oxytocin can stimulate the production of nitric oxide (NO), a potent vasodilator, which can lead to a decrease in blood pressure. Additionally, Oxytocin can induce the release of atrial natriuretic peptide (ANP), which also has vasodilatory and natriuretic effects. The observed tachycardia is often a compensatory reflex to the initial drop in blood pressure.[10][11][12]

Oxytocin_Signaling_Pathway cluster_myometrium Myometrium cluster_vasculature Vascular Endothelium Oxytocin_M Oxytocin OTR_M Oxytocin Receptor (OTR) Oxytocin_M->OTR_M Gq_M Gq protein OTR_M->Gq_M PLC_M PLC Gq_M->PLC_M IP3_M IP3 PLC_M->IP3_M Ca_release_M Ca²⁺ Release IP3_M->Ca_release_M Contraction_M Uterine Contraction Ca_release_M->Contraction_M Oxytocin_V Oxytocin OTR_V Oxytocin Receptor (OTR) Oxytocin_V->OTR_V NO_Synthase Nitric Oxide Synthase (eNOS) OTR_V->NO_Synthase Activates NO Nitric Oxide (NO) Release NO_Synthase->NO Vasodilation Vasodilation NO->Vasodilation Hypotension Hypotension Vasodilation->Hypotension Tachycardia Reflex Tachycardia Hypotension->Tachycardia Leads to

Oxytocin Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative clinical study on the hemodynamic effects of this compound and Oxytocin.

Experimental_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_monitoring Hemodynamic Monitoring cluster_analysis Data Analysis Inclusion Inclusion Criteria Met (PPH due to Uterine Atony) Exclusion Exclusion Criteria Assessed (e.g., CV disease, Asthma) Inclusion->Exclusion Consent Informed Consent Obtained Exclusion->Consent Randomize Randomization (1:1) Consent->Randomize Group_C This compound Group Randomize->Group_C Group_O Oxytocin Group Randomize->Group_O Admin_C Administer this compound (IM) Group_C->Admin_C Admin_O Administer Oxytocin (IV Bolus + Infusion) Group_O->Admin_O Monitor Continuous BP, HR, SpO₂ Monitoring Admin_C->Monitor Admin_O->Monitor Data_Collection Data Collection at Predetermined Intervals Monitor->Data_Collection Analysis Statistical Analysis of Hemodynamic Parameters Data_Collection->Analysis Comparison Comparison of Blood Loss & Adverse Events Analysis->Comparison

Comparative Study Workflow

Logical Relationship of the Comparative Study

The logical framework of a comparative study between this compound and Oxytocin is centered on evaluating the trade-off between efficacy and hemodynamic stability.

Logical_Relationship cluster_drugs Uterotonic Agents cluster_effects Primary Effects cluster_hemodynamics Hemodynamic Consequences cluster_outcomes Clinical Outcomes PPH Postpartum Hemorrhage (PPH) Uterine_Atony Uterine Atony PPH->Uterine_Atony Caused by This compound This compound Uterine_Atony->this compound Treated with Oxytocin Oxytocin Uterine_Atony->Oxytocin Treated with Uterine_Contraction_C Potent & Sustained Uterine Contraction This compound->Uterine_Contraction_C Induces Uterine_Contraction_O Rhythmic Uterine Contraction Oxytocin->Uterine_Contraction_O Induces Hypertension Hypertension Uterine_Contraction_C->Hypertension Leads to Efficacy Efficacy in PPH Control (Reduced Blood Loss) Uterine_Contraction_C->Efficacy Hypotension_Tachycardia Transient Hypotension & Reflex Tachycardia Uterine_Contraction_O->Hypotension_Tachycardia Can lead to Uterine_Contraction_O->Efficacy Safety Hemodynamic Safety Profile Hypertension->Safety Hypotension_Tachycardia->Safety Efficacy->this compound Efficacy->Oxytocin Safety->this compound Safety->Oxytocin

Logical Framework of Comparison

References

A Head-to-Head Comparison of Side Effect Profiles: Carboprost vs. Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the side effect profiles of uterotonic agents is critical for both clinical application and the development of next-generation therapeutics. This guide provides an objective comparison of Carboprost and Misoprostol, summarizing quantitative data from clinical studies, detailing experimental methodologies for side effect assessment, and illustrating the associated signaling pathways.

This compound, a synthetic analog of prostaglandin (B15479496) F2α, and Misoprostol, a synthetic analog of prostaglandin E1, are both widely used for the management of postpartum hemorrhage and for cervical ripening. While effective, their use is associated with distinct side effect profiles stemming from their differing receptor affinities and subsequent downstream signaling cascades.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common adverse events associated with this compound and Misoprostol as reported in clinical trials for postpartum hemorrhage and cervical ripening. It is important to note that the incidence of side effects can vary depending on the dosage, route of administration, and clinical indication.

Side EffectThis compoundMisoprostolClinical Context
Gastrointestinal
Diarrhea20.6% - 67%[1][2]5% - 40%[3]Postpartum Hemorrhage / General Use
Nausea28.2% - 33%[1][2]3.2% - 25%[3]Postpartum Hemorrhage / General Use
Vomiting12.7% - 67%[1][2]1.3% - 20%[3]Postpartum Hemorrhage / General Use
Thermoregulatory
Fever/Pyrexia12.5% (transient >2°F increase)[4]6% - 38%[3]Postpartum Hemorrhage / General Use
Chills/Shivering7.6%[1]11% - 56.4%[5]General Use / Postpartum Hemorrhage
Cardiovascular
HypertensionCan occur[4]10.5% - 33% (increase in DBP/SBP)[3]General Use
Flushing~7%[2]Reported, but less commonGeneral Use
Other
Cramps/Abdominal Pain70.8%[1]13% - 20%[3]General Use
HeadacheReported[4]ReportedGeneral Use

Experimental Protocols for Side Effect Assessment

The robust assessment of side effect profiles in clinical trials is paramount for establishing the safety and tolerability of pharmaceutical agents. While specific protocols may vary between studies, a standardized approach is often employed to ensure data consistency and comparability.

General Methodology for Adverse Event Monitoring:

A common framework for the systematic assessment of adverse events in clinical trials involving uterotonic agents includes the following steps:

  • Baseline Assessment: Prior to drug administration, a thorough baseline assessment of the patient's vital signs (blood pressure, heart rate, temperature) and a review of systems are conducted to document any pre-existing conditions or symptoms.

  • Standardized Monitoring: Following drug administration, patients are monitored at regular intervals for the development of any adverse events. This includes the recording of vital signs and direct questioning about common side effects such as nausea, vomiting, diarrhea, headache, dizziness, and chills.

  • Grading of Severity: The severity of reported adverse events is typically graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE) .[6][7][8][9][10] This allows for a consistent and objective measure of the intensity of the side effect. For example, diarrhea might be graded as follows:

    • Grade 1: Increase of <4 stools per day over baseline.

    • Grade 2: Increase of 4-6 stools per day over baseline.

    • Grade 3: Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

  • Data Collection and Analysis: All adverse events are meticulously documented in the patient's case report form, including the time of onset, duration, severity, and any interventions required. This data is then statistically analyzed to determine the incidence and severity of side effects in each treatment group.

Signaling Pathways and Side Effect Mechanisms

The distinct side effect profiles of this compound and Misoprostol can be attributed to their activation of different prostaglandin receptor subtypes and the subsequent downstream signaling cascades.

This compound (Prostaglandin F2α Analog):

This compound primarily acts as an agonist for the prostaglandin F2α (FP) receptor. Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is central to its therapeutic effects and side effects.

Carboprost_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects This compound This compound FP_Receptor FP Receptor (Prostaglandin F2α Receptor) This compound->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Uterine_Contraction Uterine Contraction (Therapeutic Effect) Ca2_release->Uterine_Contraction Smooth_Muscle_Contraction GI Smooth Muscle Contraction (Diarrhea) Ca2_release->Smooth_Muscle_Contraction Thermoregulation Hypothalamic Thermoregulation (Fever) PKC_activation->Thermoregulation

Caption: this compound signaling pathway leading to therapeutic and adverse effects.

Misoprostol (Prostaglandin E1 Analog):

Misoprostol is an agonist for the prostaglandin E1 (EP) receptor, with a notable affinity for the EP2, EP3, and EP4 receptor subtypes. Its diverse side effects are a result of the widespread distribution of these receptors throughout the body.

Misoprostol_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Misoprostol Misoprostol EP_Receptor EP Receptors (e.g., EP3) Misoprostol->EP_Receptor Binds to Fever Fever Misoprostol->Fever Direct hypothalamic action Gi_protein Gi Protein EP_Receptor->Gi_protein Activates Ion_Secretion ↑ Intestinal Ion and Water Secretion EP_Receptor->Ion_Secretion Stimulates (via other pathways) AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease Uterine_Contraction Uterine Contraction (Therapeutic Effect) cAMP_decrease->Uterine_Contraction Diarrhea Diarrhea Ion_Secretion->Diarrhea

Caption: Misoprostol signaling pathway contributing to its effects.

References

Validating the Uterotonic Superiority of Carboprost in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carboprost's performance against other uterotonic agents, supported by experimental data from clinical and preclinical research. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the uterotonic efficacy of this compound.

Comparative Efficacy of Uterotonic Agents

This compound, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), has demonstrated potent uterotonic effects in numerous studies.[1][2] Its efficacy in preventing and treating postpartum hemorrhage (PPH) has been compared with standard uterotonic agents such as Oxytocin and Methylergometrine.

Quantitative Data Summary

The following tables summarize quantitative data from comparative clinical trials.

Table 1: this compound vs. Oxytocin for Postpartum Hemorrhage Prophylaxis

Outcome MeasureThis compoundOxytocinSignificanceSource
Mean Blood Loss (ml) 175.15 ± 65.99264.69 ± 81.40p < 0.001[3]
Mean Duration of 3rd Stage of Labor (min) 7.59 ± 3.98.77 ± 3.9Statistically Significant[3]
Need for Additional Uterotonics 7.3%29.1%p < 0.001[3]
PPH Rate (%) 4.0%30%p < 0.01[4]

Table 2: this compound vs. Methylergometrine for Postpartum Hemorrhage Prophylaxis

Outcome MeasureThis compound (125 mcg)Methylergometrine (250 mcg)SignificanceSource
Median Blood Loss (ml) 150300p < 0.001[5]
Median Duration of 3rd Stage of Labor (min) 5.56.3p < 0.001[5]
Mean Fall in Hemoglobin (g%) 0.30.6p < 0.001[5]
Mean Fall in Hematocrit (%) 1.22.4p < 0.001[5]
Need for Additional Drug Dose FewerMoreStatistically Significant[6]

Table 3: Second-Line Uterotonics for Uterine Atony (Refractory to Oxytocin)

Outcome MeasureThis compound (0.25 mg)Methylergonovine (0.2 mg)SignificanceSource
Mean Uterine Tone Score (0-10) at 10 min 7.6 ± 2.17.3 ± 1.7p = 0.76 (Not Significant)[7]
Need for Additional Second-Line Uterotonics 34.0%30.0%p = 0.505 (Not Significant)[7]
Geometric Mean Quantitative Blood Loss (ml) 708756p = 0.588 (Not Significant)[7]

Experimental Protocols

Detailed experimental protocols from the cited clinical trials are often not fully published. However, based on common methodologies in this field, the following sections describe the likely protocols for key experiments.

Randomized Controlled Trial for PPH Prophylaxis

A double-blind, randomized controlled trial is a standard method for comparing the efficacy of uterotonic drugs in a clinical setting.[3][8][9][10][11]

Objective: To compare the efficacy and safety of intramuscular this compound versus intramuscular Oxytocin for the prevention of postpartum hemorrhage.

Methodology:

  • Participant Recruitment: Pregnant women at term, scheduled for vaginal or cesarean delivery, are recruited. Inclusion and exclusion criteria are strictly defined. Informed consent is obtained.

  • Randomization: Participants are randomly assigned to one of two groups: the this compound group or the Oxytocin group. The randomization is typically blinded to both the participants and the healthcare providers.

  • Intervention:

    • This compound Group: Receives a single intramuscular injection of this compound (e.g., 125 µg) immediately after the delivery of the anterior shoulder of the baby.

    • Oxytocin Group: Receives a single intramuscular injection of Oxytocin (e.g., 10 IU) at the same time point.

  • Data Collection:

    • Primary Outcomes: Estimated blood loss (measured gravimetrically), duration of the third stage of labor.

    • Secondary Outcomes: Incidence of PPH (defined as blood loss >500ml), need for additional uterotonic agents, changes in hemoglobin and hematocrit levels, and incidence of side effects (e.g., nausea, vomiting, diarrhea, hypertension).

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-tests for continuous data, chi-square tests for categorical data) to determine the significance of any differences between the two groups.

Ex Vivo Uterine Myometrial Strip Contractility Assay

This in vitro assay is used to directly assess the contractile effect of uterotonic agents on uterine muscle tissue.[12][13][14]

Objective: To measure and compare the contractile response of human myometrial tissue to this compound, Oxytocin, and Methylergometrine.

Methodology:

  • Tissue Preparation: Small strips of myometrial tissue are obtained from biopsies of the uterus from consenting patients undergoing cesarean section. The strips are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Isometric Tension Recording: One end of the myometrial strip is attached to a fixed point, and the other end is connected to an isometric force transducer. The transducer records changes in muscle tension (contraction).

  • Drug Administration: After an equilibration period where spontaneous contractions may develop, the uterotonic agents are added to the organ bath in a cumulative, dose-dependent manner.

  • Data Analysis: The force and frequency of contractions are measured. Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of each drug.

Animal Models of Postpartum Hemorrhage

Animal models are employed in preclinical studies to investigate the mechanisms of PPH and to evaluate the efficacy of new treatments.[15][16][17][18][19]

Objective: To evaluate the hemostatic efficacy of this compound in a validated animal model of PPH.

Methodology:

  • Animal Model Selection: A suitable animal model that mimics human uterine anatomy and physiology during pregnancy and postpartum is chosen (e.g., pregnant ewes, swine, or rats).[15][19]

  • Induction of PPH: A state of postpartum hemorrhage is induced, for example, by creating a surgical incision in the uterus after delivery or by administering agents that induce uterine atony.

  • Intervention: The animal is treated with this compound or a control substance.

  • Outcome Measurement: Key parameters such as total blood loss, time to cessation of bleeding, and changes in uterine tone are measured.

  • Histological Analysis: Uterine tissue may be collected for histological examination to assess for any drug-induced tissue damage.

Signaling Pathways and Mechanisms of Action

The uterotonic effects of this compound and its alternatives are mediated by distinct signaling pathways.

This compound Signaling Pathway

This compound, as a PGF2α analogue, binds to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][2] This binding initiates a signaling cascade that leads to myometrial contraction.[2]

G This compound This compound (PGF2α analogue) FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Myometrial Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound signaling pathway leading to uterine contraction.

Oxytocin Signaling Pathway

Oxytocin binds to its specific G-protein coupled receptor (OTR), which also activates the phospholipase C pathway, ultimately increasing intracellular calcium levels and causing uterine muscle contraction.[4][20][21][22][23]

G Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq_Protein Gq/11 Protein OTR->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates Ca_channels Voltage-gated Ca²⁺ Channels Gq_Protein->Ca_channels Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Myometrial Contraction Ca_release->Contraction Leads to Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Ca_influx->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin signaling pathway in myometrial cells.

Methylergometrine Mechanism of Action

Methylergometrine is an ergot alkaloid that directly stimulates smooth muscle contraction.[24][25] Its primary action on the uterus is mediated through agonist activity at serotonin (B10506) 5-HT2A receptors and alpha-adrenergic receptors.[25][26]

G Methylergometrine Methylergometrine Receptors 5-HT2A & α-adrenergic Receptors Methylergometrine->Receptors Acts as agonist at Smooth_Muscle Uterine Smooth Muscle Receptors->Smooth_Muscle Located on Contraction Sustained Tetanic Contraction Smooth_Muscle->Contraction Results in

Caption: Mechanism of action of Methylergometrine on uterine smooth muscle.

Logical Workflow for Comparative Uterotonic Drug Evaluation

The evaluation of a novel uterotonic agent typically follows a structured research and development path, from preclinical in vitro and in vivo studies to clinical trials.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials in_vitro In Vitro Assays (e.g., Myometrial Strip Contractility) in_vivo In Vivo Animal Models (e.g., PPH models) in_vitro->in_vivo Promising results lead to phase_I Phase I (Safety & Dosage) in_vivo->phase_I Positive data supports phase_II Phase II (Efficacy & Side Effects) phase_I->phase_II phase_III Phase III (Comparison with Standard Treatment) phase_II->phase_III approval Regulatory Approval phase_III->approval

Caption: Logical workflow for the evaluation of new uterotonic drugs.

References

A Head-to-Head Battle: Carboprost Outperforms Other Uterotonics in Reducing Postpartum Blood Loss

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical data reveals that Carboprost, a synthetic prostaglandin (B15479496) analogue, demonstrates superior efficacy in reducing postpartum hemorrhage (PPH) compared to other commonly used uterotonic agents, including Oxytocin (B344502), Misoprostol, and Methylergometrine. This guide provides a quantitative comparison of blood loss, details of experimental protocols from key studies, and an overview of the signaling pathways involved, offering valuable insights for researchers, scientists, and drug development professionals in the field of obstetrics.

Postpartum hemorrhage remains a leading cause of maternal morbidity and mortality worldwide. The timely and effective administration of uterotonic drugs to contract the uterus and control bleeding is a critical intervention. While Oxytocin has traditionally been the first-line therapy, evidence from multiple studies indicates that this compound may offer a more potent and reliable alternative for managing uterine atony, the most common cause of PPH.

Quantitative Comparison of Blood Loss

The following tables summarize the quantitative data from several key clinical trials, comparing the efficacy of this compound with other uterotonics in reducing blood loss during and after childbirth.

Table 1: this compound vs. Oxytocin
Study / OutcomeThis compound GroupOxytocin Groupp-valueKey Findings
Bai J, et al. (Cesarean Delivery)
Median Blood Loss (ml)438[1]610[1]<0.05[1]This compound was more effective in preventing PPH in high-risk patients.[1]
N. L. et al. (Vaginal Delivery)
Mean Blood Loss (ml)170[2]281[2]<0.01[2]This compound significantly reduced blood loss compared to oxytocin.[2]
Need for Additional Uterotonics4%[2]21%[2]<0.01Significantly fewer patients in the this compound group required additional intervention.
A prospective study (Cesarean Section)
Mean Blood Loss (ml)405[3]560[3]<0.05Patients receiving this compound had significantly lesser blood loss.[3]
Table 2: this compound vs. Methylergometrine
Study / OutcomeThis compound GroupMethylergometrine Groupp-valueKey Findings
A prospective study
Mean Blood Loss (ml)131[4]435[4]-This compound group showed significantly lower mean blood loss.[4]
Reddy and Shenoy
Mean Blood Loss (ml)127 ± 97[5]202 ± 84[5]-This compound was associated with lower mean blood loss.[5]
Bhattacharya et al.
Mean Duration of Third Stage of Labor (minutes)4.8[5]8.06[5]-This compound significantly shortened the third stage of labor.[5]
Table 3: this compound vs. Misoprostol
Study / OutcomeThis compound GroupMisoprostol Groupp-valueKey Findings
Vaid et al. Equally EffectiveEqually Effective-All three drugs (this compound, Misoprostol, and Methylergometrine) were found to be equally effective in the prevention of PPH.[1]
A prospective study
Mean Blood Loss (ml)131[4]--While a direct comparison with Misoprostol was part of a larger study, the mean blood loss with this compound was noted as 131 ml.[4]

Note: Data for a direct head-to-head quantitative blood loss comparison between this compound and Misoprostol is less abundant in the reviewed literature. The study by Vaid et al. suggests equal efficacy, while other studies provide specific blood loss data for this compound that can be contextually compared.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the quantitative data. Below are summaries of the typical experimental protocols.

Drug Administration:
  • This compound: Typically administered as a single intramuscular injection of 125 µg or 250 µg immediately after the delivery of the anterior shoulder of the baby.[2][6]

  • Oxytocin: Administered intramuscularly (10 IU) or as an intravenous infusion (20 IU in 1000 cc normal saline).[2][7]

  • Methylergometrine: Given as a 0.2 mg intravenous injection.[4]

  • Misoprostol: Administered rectally (two 200 µg tablets) or sublingually.[7]

Measurement of Blood Loss:

The accurate measurement of postpartum blood loss is essential for the validity of these studies. The most common methods used are:

  • Gravimetric Method: This involves weighing all blood-soaked materials (e.g., pads, sponges, drapes) and subtracting the known dry weight of these materials. The weight of the blood is then converted to volume (1 gram is approximately equal to 1 ml of blood). This is considered a more objective and accurate method than visual estimation.[8][9]

  • Volumetric Method (Direct Collection): This method utilizes a calibrated collection device, such as an obstetric drape with a calibrated pouch (e.g., Brasss V drape), to directly measure the volume of blood lost.[2][8][9]

  • Laboratory Method: In some research settings, a more precise laboratory method is used. This involves the automatic extraction and photometric measurement of alkaline hematin (B1673048) from the collected blood-soaked materials to provide a highly accurate quantification of blood loss.[10]

It is important to note that visual estimation of blood loss is widely considered inaccurate and is often replaced by these quantitative methods in clinical trials to ensure reliable data.[8][9]

Signaling Pathways of Uterotonics

The distinct mechanisms of action of these uterotonic agents at the cellular level explain their effects on uterine contractility.

Caption: Signaling pathways of common uterotonics.

This compound: As a synthetic analog of prostaglandin F2α, this compound binds to the prostaglandin F2 (FP) receptor. This activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration and subsequent myometrial contraction.

Oxytocin: Oxytocin binds to its specific G-protein coupled receptor (OTR). Similar to this compound, this activates the Gq protein and the PLC-IP3-DAG pathway, resulting in elevated intracellular calcium and uterine muscle contraction.

Misoprostol: A synthetic analog of prostaglandin E1, Misoprostol acts on prostaglandin E (EP) receptors, primarily EP1 and EP3. This also activates the Gq protein-PLC pathway, leading to increased intracellular calcium and uterine contractions.

Methylergometrine: This ergot alkaloid acts directly on uterine smooth muscle. It is an agonist at α-adrenergic and serotonin (B10506) receptors, which leads to a sustained and powerful contraction of the myometrium.

Conclusion

The available quantitative data from clinical trials strongly suggests that this compound is a highly effective uterotonic agent for the prevention and management of postpartum hemorrhage. It consistently demonstrates a superior ability to reduce blood loss and the need for additional interventions when compared to Oxytocin and Methylergometrine. While direct comparative data with Misoprostol is more limited, the evidence for this compound's efficacy in reducing blood loss is robust. For researchers and drug development professionals, these findings underscore the potential of prostaglandin F2α analogs in improving maternal outcomes and highlight the importance of selecting the most potent uterotonic for high-risk patients. Further head-to-head trials, particularly with Misoprostol, would be beneficial to further refine clinical guidelines.

References

A Comparative Analysis of Carboprost and Novel Uterotonic Compounds for Postpartum Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Carboprost's potency against a selection of novel uterotonic compounds, offering a valuable resource for researchers and drug development professionals in the field of obstetrics. The following sections detail the comparative potencies, experimental methodologies, and underlying signaling pathways of these agents, facilitating an informed perspective on the current and future landscape of uterotonic therapies for postpartum hemorrhage (PPH).

Comparative Potency of Uterotonic Agents

The uterotonic potency of this compound and novel compounds is summarized below. Potency is expressed as pEC50, the negative logarithm of the molar concentration that produces 50% of the maximum response. A higher pEC50 value indicates greater potency.

CompoundTarget Receptor(s)pEC50 (M)EC50 (nM)Source
This compound Prostaglandin (B15479496) F Receptor (FP)~6.74~182Estimated from Balki et al. (2014, 2015)[1][2]
Sulprostone Prostaglandin E1/E3 Receptors (EP1/EP3)Not explicitly foundNot explicitly found[3]
WAY-267,464 Oxytocin (B344502) Receptor (OTR) Agonist, Vasopressin V1A Receptor Antagonist~6.05~881Ring et al. (2009)[4]

Note: The pEC50 for this compound is an estimation based on graphical data from the cited studies, as an explicit value was not provided in the available text.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro uterine muscle contraction assays. The following is a detailed methodology representative of the key experiments cited.

In Vitro Human Myometrial Strip Contractility Assay

This ex vivo method is the gold standard for assessing the direct effect of uterotonic compounds on uterine muscle tissue.

1. Tissue Acquisition and Preparation:

  • Myometrial biopsies are obtained with informed consent from women undergoing elective cesarean deliveries at term.

  • The tissue is immediately placed in cold physiological salt solution (PSS), typically Krebs-Henseleit solution, and transported to the laboratory.

  • The myometrium is dissected from the serosa and decidua, and longitudinal strips of approximately 2 mm x 10 mm are prepared.

2. Organ Bath Setup and Equilibration:

  • Each myometrial strip is mounted vertically in an organ bath chamber containing PSS, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

  • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.

  • An initial tension of 1-2 grams is applied, and the tissue is allowed to equilibrate for at least 60-90 minutes, during which spontaneous contractions typically develop. The PSS is changed every 15-20 minutes.

3. Dose-Response Curve Generation:

  • Once stable spontaneous contractions are established, a cumulative concentration-response curve is generated for the test compound.

  • The uterotonic agent is added to the organ bath in increasing concentrations (typically in logarithmic or semi-logarithmic increments).

  • The tissue is allowed to reach a steady-state response at each concentration before the next concentration is added.

  • The force of contraction is recorded continuously.

4. Data Analysis:

  • The contractile response is quantified by measuring the amplitude and frequency of contractions, or by calculating the area under the curve (AUC) of the contractile activity.

  • A dose-response curve is plotted with the log of the agonist concentration on the x-axis and the contractile response (normalized to the maximum response) on the y-axis.

  • The EC50 (the molar concentration of an agonist that produces 50% of the maximal response) is determined from this curve. The pEC50 is then calculated as the negative logarithm of the EC50.

Signaling Pathways and Mechanisms of Action

The uterotonic effects of this compound and the novel compounds are mediated by distinct signaling pathways.

This compound Signaling Pathway

This compound, a synthetic analog of prostaglandin F2α (PGF2α), exerts its potent uterotonic effects by activating the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[5]

Carboprost_Signaling This compound This compound FP_Receptor Prostaglandin F (FP) Receptor This compound->FP_Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Uterine Contraction Ca_release->Contraction PKC->Contraction

Caption: this compound-induced uterine contraction signaling pathway.

Activation of the FP receptor by this compound leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent myometrial contraction.

Sulprostone Signaling Pathway

Sulprostone, a synthetic prostaglandin E2 analog, primarily acts on the EP1 and EP3 receptor subtypes, which are also GPCRs.[3]

Sulprostone_Signaling Sulprostone Sulprostone EP1_Receptor EP1 Receptor Sulprostone->EP1_Receptor EP3_Receptor EP3 Receptor Sulprostone->EP3_Receptor Gq_protein Gq Protein EP1_Receptor->Gq_protein activates Gi_protein Gi Protein EP3_Receptor->Gi_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates AC Adenylyl Cyclase (AC) Gi_protein->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 Ca_release ↑ [Ca²⁺]i IP3->Ca_release ATP->cAMP Relaxation ↓ Relaxation cAMP->Relaxation Contraction Uterine Contraction Ca_release->Contraction Relaxation->Contraction promotes

Caption: Sulprostone's dual signaling pathways for uterine contraction.

Activation of the EP1 receptor by Sulprostone engages the Gq protein, leading to the PLC-IP3-Ca²⁺ pathway, similar to this compound. Simultaneously, activation of the EP3 receptor stimulates the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Since cAMP promotes myometrial relaxation, its reduction contributes to the overall contractile effect.

WAY-267,464 Signaling Pathway

WAY-267,464 is a non-peptide agonist of the oxytocin receptor (OTR) and an antagonist of the vasopressin V1A receptor.[4] Its uterotonic effect is primarily mediated through the OTR.

WAY267464_Signaling WAY WAY-267,464 OTR Oxytocin Receptor (OTR) WAY->OTR activates V1AR Vasopressin V1A Receptor WAY->V1AR antagonizes Gq_protein Gq Protein OTR->Gq_protein activates No_Effect Blocks Vasopressin Effect V1AR->No_Effect PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release ↑ [Ca²⁺]i IP3->Ca_release Contraction Uterine Contraction Ca_release->Contraction

Caption: WAY-267,464's mechanism of action on uterine muscle.

Similar to the endogenous ligand oxytocin, WAY-267,464 binds to and activates the OTR, which is coupled to the Gq protein. This initiates the PLC-IP3-Ca²⁺ signaling cascade, culminating in myometrial contraction. Its antagonistic action at the V1A receptor may offer a more selective uterine effect compared to agents that also activate vasopressin receptors, which can have cardiovascular side effects.

Conclusion

This compound remains a potent and established uterotonic agent for the management of postpartum hemorrhage. The novel compounds discussed, such as Sulprostone and WAY-267,464, offer alternative mechanisms of action that may provide advantages in terms of receptor selectivity and side effect profiles. The quantitative data, while limited for some novel agents, suggests that the development of new uterotonics is an active area of research. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further investigation and development in this critical area of obstetric medicine. Continued research is necessary to fully elucidate the comparative efficacy and safety of these emerging therapies.

References

A Comparative Analysis of Carboprost, Oxytocin, and Misoprostol in Combination for Postpartum Hemorrhage Management

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the combined use of Carboprost, Oxytocin (B344502), and Misoprostol for the prevention of postpartum hemorrhage (PPH). This document synthesizes experimental data on their efficacy and outlines the detailed methodologies employed in key clinical studies.

The combination of uterotonic agents is a critical strategy in the prevention and management of postpartum hemorrhage (PPH), a leading cause of maternal mortality worldwide. This guide focuses on a comparative analysis of a triple combination therapy involving this compound, Oxytocin, and Misoprostol versus a dual combination of Oxytocin and Misoprostol.

Comparative Efficacy Data

A clinical study involving 94 patients with postpartum hemorrhage provides key insights into the efficacy of a triple-drug combination versus a dual-drug regimen. The observation group received a combination of this compound tromethamine, Oxytocin, and Misoprostol, while the reference group was treated with Oxytocin and Misoprostol alone. The results, summarized below, demonstrate the enhanced efficacy of the triple combination in key clinical outcomes.[1]

Clinical OutcomeTriple Combination (this compound + Oxytocin + Misoprostol)Dual Combination (Oxytocin + Misoprostol)
Postpartum Hemorrhage Volume (ml) Significantly lower than the reference group-
Hemostasis Time Significantly lower than the reference group-
Hemoglobin Content Relatively highLower than the observation group
Improvement in Coagulation Function Better than the reference group-
Incidence of Complications 4.26%21.28%

Experimental Protocols

The following outlines a typical experimental protocol for a randomized controlled trial comparing different uterotonic regimens for the prevention of PPH. This protocol is a composite based on methodologies from several key clinical trials.

Study Design and Participants

A prospective, randomized, double-blind controlled trial is the gold standard for comparing uterotonic agents.[2][3] Participants would be pregnant women at term, scheduled for either vaginal or cesarean delivery, who meet predefined inclusion and exclusion criteria.[2][3]

Inclusion Criteria:

  • Singleton pregnancy at term (≥37 weeks of gestation).

  • Scheduled for elective cesarean delivery or anticipated vaginal delivery.

  • Informed consent obtained from the participant.

Exclusion Criteria:

  • Known hypersensitivity to this compound, Oxytocin, or Misoprostol.

  • Contraindications to prostaglandin (B15479496) analogues (e.g., severe asthma, glaucoma).

  • Significant cardiac, hepatic, or renal disease.

  • History of coagulopathy or ongoing anticoagulant therapy.

Randomization and Blinding

Participants are randomly assigned to different treatment groups using a computer-generated sequence.[2][3] To minimize bias, both participants and investigators should be blinded to the treatment allocation. This can be achieved through the use of a double-dummy technique, where each group receives an active drug and a placebo that is identical in appearance to the active drug of the other group.[4][5]

Drug Administration Protocol
  • Triple Combination Group:

    • Oxytocin: 20-40 IU in 1000 mL of a crystalloid solution, administered as a continuous intravenous infusion.[6]

    • Misoprostol: 400-600 µg administered sublingually or rectally.[2][7]

    • This compound tromethamine: 250 µg administered as an intramuscular injection.[6]

  • Dual Combination Group:

    • Oxytocin: 20-40 IU in 1000 mL of a crystalloid solution, administered as a continuous intravenous infusion.[6]

    • Misoprostol: 400-600 µg administered sublingually or rectally.[2][7]

The timing of administration is critical and is typically immediately after the delivery of the infant.[8]

Outcome Measures and Assessment

1. Measurement of Blood Loss: Quantitative blood loss (QBL) is the preferred method over visual estimation.[9]

  • Gravimetric Method: All blood-soaked materials (e.g., pads, sponges) are weighed. The dry weight of the materials is subtracted from the wet weight to determine the volume of blood loss (1 gram is approximately equal to 1 mL of blood).[10][11]

  • Volumetric Method: Calibrated under-buttocks drapes are used to collect and measure the volume of blood loss.[11][12] It is important to account for other fluids like amniotic fluid by measuring the fluid collected before the delivery of the placenta and subtracting it from the total volume collected.[9]

2. Assessment of Coagulation Function:

  • Standard Laboratory Tests: Platelet count, prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and plasma fibrinogen levels are routinely measured.[13] Fibrinogen levels are particularly important, as they are often the first coagulation factor to decrease in PPH.[14]

  • Point-of-Care Viscoelastic Haemostatic Assays (VHAs): Tests like rotational thromboelastometry (ROTEM®) or thromboelastography (TEG®) provide a rapid assessment of clot formation and strength, guiding targeted transfusion therapy.[15][16]

3. Monitoring of Vital Signs and Uterine Tone: Continuous monitoring of the patient's heart rate, blood pressure, and oxygen saturation is essential.[6] Uterine tone is assessed by palpation of the fundus.

4. Recording of Adverse Events: All side effects, such as nausea, vomiting, diarrhea, pyrexia, and shivering, are systematically recorded for each treatment group.[2][11]

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound, Oxytocin, and Misoprostol stems from their distinct yet complementary mechanisms of action on the myometrium, leading to forceful and sustained uterine contractions.

This compound Signaling Pathway

This compound tromethamine is a synthetic analogue of prostaglandin F2α. It exerts its uterotonic effect by binding to the prostaglandin F receptor (FP), a G-protein coupled receptor. This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase and subsequent myometrial contraction.

Carboprost_Signaling_Pathway This compound This compound FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca2 Ca²⁺ Release SR->Ca2 Contraction Myometrial Contraction Ca2->Contraction

Caption: this compound signaling pathway in myometrial cells.

Oxytocin Signaling Pathway

Oxytocin binds to its specific G-protein coupled receptor (OTR) on the surface of myometrial cells. This binding also activates the Gq/11 protein, initiating a similar signaling cascade to this compound. Activation of PLC leads to the generation of IP3 and DAG. IP3 mediates the release of Ca2+ from intracellular stores, and also promotes the influx of extracellular Ca2+ through voltage-gated channels. The resulting increase in intracellular Ca2+ is the primary driver of myometrial contraction.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq11 Gq/11 Protein OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates Ca2_influx Ca²⁺ Influx Gq11->Ca2_influx promotes PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Myometrial Contraction Ca2_release->Contraction Ca2_influx->Contraction

Caption: Oxytocin signaling cascade in the myometrium.

Misoprostol Signaling Pathway

Misoprostol is a synthetic analogue of prostaglandin E1. It primarily acts on the prostaglandin E receptor 3 (EP3) in the myometrium. The binding of Misoprostol to the EP3 receptor, which is also a G-protein coupled receptor, is thought to initiate a signaling cascade that leads to an increase in intracellular calcium levels and subsequent uterine muscle contraction. While the precise downstream signaling is complex and can involve multiple G-proteins, the ultimate effect is synergistic with this compound and Oxytocin in promoting myometrial contractility.

Misoprostol_Signaling_Pathway Misoprostol Misoprostol EP3_Receptor Prostaglandin E Receptor 3 (EP3) Misoprostol->EP3_Receptor G_Protein G Protein Signaling EP3_Receptor->G_Protein activates Second_Messengers Second Messengers G_Protein->Second_Messengers generates Ca2_increase Increased Intracellular Ca²⁺ Second_Messengers->Ca2_increase Contraction Myometrial Contraction Ca2_increase->Contraction

Caption: Misoprostol's mechanism of action on uterine muscle.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing different uterotonic regimens.

Experimental_Workflow Start Patient Recruitment (Informed Consent) Randomization Randomization Start->Randomization GroupA Group A: Triple Combination (this compound + Oxytocin + Misoprostol) Randomization->GroupA GroupB Group B: Dual Combination (Oxytocin + Misoprostol) Randomization->GroupB DrugAdmin Drug Administration (Post-delivery) GroupA->DrugAdmin GroupB->DrugAdmin DataCollection Data Collection: - Quantitative Blood Loss - Coagulation Parameters - Vital Signs - Adverse Events DrugAdmin->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Comparison Analysis->Results

Caption: Workflow of a comparative uterotonic clinical trial.

References

Assessing the Relative Cost-Effectiveness of Carboprost in a Research Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carboprost, a synthetic prostaglandin (B15479496) analogue of PGF2α, is a potent uterotonic agent frequently utilized in the management of postpartum hemorrhage (PPH). Its efficacy in inducing uterine contractions is well-established; however, a comprehensive assessment of its cost-effectiveness relative to other available uterotonics is crucial for informed decision-making in both clinical and research settings. This guide provides an objective comparison of this compound with its primary alternatives—Oxytocin (B344502), Misoprostol (B33685), Methylergometrine, and Carbetocin (B549339)—supported by available experimental data.

Comparative Analysis of Uterotonic Agents

The selection of a uterotonic agent in a research or clinical context is a multifactorial decision, balancing efficacy, side-effect profile, and cost. The following tables summarize the available quantitative data to facilitate a direct comparison of this compound and its alternatives.

Table 1: Efficacy of Uterotonic Agents in the Management of Postpartum Hemorrhage

Uterotonic AgentDosage and Route of AdministrationReduction in Blood Loss (Compared to Placebo/Control)Success Rate in Controlling Bleeding
This compound 250 mcg IM, may be repeated every 15-90 minutes (max 2 mg)[1]Significantly reduces postpartum blood loss.[2][3]Effective in cases refractory to Oxytocin and other agents.[4]
Oxytocin 10-40 IU in 1L IV infusion or 10 IU IM[5]Standard of care, effective in preventing and treating PPH.First-line therapy for PPH.[6]
Misoprostol 600-1000 mcg oral, sublingual, or rectal[5]Shown to be more effective than Oxytocin in some studies for reducing hemorrhage.[7]A viable alternative, especially in settings where injectables are not feasible.[8]
Methylergometrine 0.2 mg IM, may be repeated every 2-4 hours[5][6][9]Effective in reducing blood loss, but with a notable side-effect profile.[2][4]Considered a second-line agent.[6]
Carbetocin 100 mcg IV/IM single doseAssociated with a reduced risk of PPH ≥500 mL compared to Oxytocin.[10][11]A long-acting oxytocin analogue with prophylactic benefits.

Table 2: Common Side Effects of Uterotonic Agents

Uterotonic AgentCommon Side EffectsIncidence/SeverityContraindications/Cautions
This compound Diarrhea, vomiting, nausea, fever, flushing, hypertension, bronchospasm[1]Diarrhea and vomiting are common.[1]Caution in patients with asthma, hypertension, and renal or hepatic disease.[5]
Oxytocin Nausea, vomiting, hypotension (with rapid IV push), tachycardia[5]Generally well-tolerated with proper administration.Avoid rapid IV push.[5]
Misoprostol Shivering, fever, diarrhea, abdominal painShivering and fever are common, particularly at higher doses.[7]-
Methylergometrine Hypertension, nausea, vomiting, headacheHypertension is a significant concern.[9]Contraindicated in patients with hypertension and pre-eclampsia.[5][9]
Carbetocin Nausea, vomiting, headache, flushingSide effect profile is generally similar to Oxytocin.-

Table 3: Cost-Effectiveness Comparison of Uterotonic Agents

Uterotonic AgentEstimated Cost per Dose (USD)Key Cost-Effectiveness Findings
This compound $34.38 - $275.75 (250 mcg/mL)[2]May be cost-effective compared to oxytocin due to a lower need for additional uterotonics.[1]
Oxytocin $1.03 - $3.29 (10 IU)[4][10][11]Generally the most cost-effective first-line treatment.[12]
Misoprostol ~$0.33 - $0.55 (200 mcg tablet)[8]Highly cost-effective, especially in low-resource settings.[3][8][13][14]
Methylergometrine ~$17.38 (0.2 mg/mL)[15]Cost-effectiveness is impacted by its side-effect profile and the need for management of adverse events.
Carbetocin ~$25.60 (100 mcg)[10][11]Can be cost-saving compared to oxytocin by reducing the incidence of PPH and the need for further interventions.[5][10][11]

Disclaimer: Costs are estimates and can vary significantly based on manufacturer, location, and purchasing agreements. The provided ranges are based on available data and should be considered as a general guide.

Experimental Protocols

A standardized methodology is critical for the accurate assessment of the relative cost-effectiveness of uterotonic agents. The following outlines a typical experimental protocol for a comparative clinical trial.

1. Study Design: A double-blind, randomized controlled trial is the gold standard for comparing the efficacy and safety of different uterotonics.

2. Participant Selection:

  • Inclusion Criteria: Parturient women at term, either undergoing vaginal delivery or cesarean section, who have consented to participate.

  • Exclusion Criteria: Women with known contraindications to any of the study drugs (e.g., asthma for this compound, hypertension for Methylergometrine), pre-existing bleeding disorders, or refusal to consent.

3. Intervention:

  • Participants are randomly assigned to receive one of the uterotonic agents immediately after the delivery of the anterior shoulder (for vaginal births) or after cord clamping (for cesarean sections).

  • Standardized doses and routes of administration are used for each drug as detailed in Table 1.

  • A placebo control group may be included where ethically permissible.

4. Outcome Measures:

  • Primary Outcome: The primary efficacy outcome is the incidence of postpartum hemorrhage, defined as a cumulative blood loss of ≥500 mL or ≥1000 mL within 24 hours of delivery.

  • Secondary Outcomes:

    • Quantitative Blood Loss (QBL): Blood loss is measured quantitatively using methods such as gravimetric (weighing of blood-soaked materials) or volumetric (collection in a calibrated drape) techniques. Visual estimation is generally considered inaccurate.

    • Need for Additional Uterotonics: The proportion of participants in each group requiring the administration of a second-line uterotonic agent.

    • Adverse Events: The incidence and severity of known side effects for each drug are systematically recorded.

    • Hematological Parameters: Changes in hemoglobin and hematocrit levels from baseline to 24-48 hours postpartum.

    • Cost Analysis: Direct medical costs, including the cost of the study drug, any additional uterotonics, blood transfusions, and management of side effects, are recorded for each participant.

5. Data Analysis:

  • Statistical analysis is performed to compare the primary and secondary outcomes between the different treatment groups.

  • An incremental cost-effectiveness ratio (ICER) is calculated to determine the additional cost per unit of health gain (e.g., per case of PPH avoided).

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow for Comparative Analysis start Patient Recruitment & Consent randomization Randomization start->randomization groupA Group A: this compound randomization->groupA groupB Group B: Alternative Uterotonic randomization->groupB intervention Drug Administration groupA->intervention groupB->intervention outcome Outcome Assessment - Quantitative Blood Loss - Need for Additional Uterotonics - Adverse Events intervention->outcome analysis Data Analysis - Efficacy Comparison - Safety Profile - Cost-Effectiveness Analysis outcome->analysis conclusion Conclusion analysis->conclusion

Caption: A flowchart illustrating the key steps in a randomized controlled trial comparing this compound to an alternative uterotonic agent.

G This compound This compound PGF2a_Receptor Prostaglandin F2α Receptor This compound->PGF2a_Receptor G_Protein Gq/11 Protein Activation PGF2a_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Uterine Contraction Ca_Release->Contraction PKC->Contraction

Caption: The signaling pathway of this compound, leading to uterine muscle contraction.

G cluster_this compound This compound cluster_oxytocin Oxytocin cluster_misoprostol Misoprostol cluster_methylergometrine Methylergometrine C_Efficacy High Efficacy O_Efficacy Standard Efficacy C_Efficacy->O_Efficacy Potentially Higher in Refractory Cases M_Efficacy Good Efficacy C_Efficacy->M_Efficacy Comparable/Higher Me_Efficacy Good Efficacy C_Efficacy->Me_Efficacy Comparable/Higher C_SideEffects Common GI Side Effects O_SideEffects Well-Tolerated C_SideEffects->O_SideEffects Higher Incidence M_SideEffects Fever/Shivering Common C_SideEffects->M_SideEffects Different Profile Me_SideEffects Hypertension Risk C_SideEffects->Me_SideEffects Different Profile C_Cost Moderate to High Cost O_Cost Low Cost C_Cost->O_Cost Significantly Higher M_Cost Very Low Cost C_Cost->M_Cost Significantly Higher Me_Cost Moderate Cost C_Cost->Me_Cost Comparable

Caption: A logical relationship diagram comparing this compound to its alternatives based on key attributes.

References

Statistical Validation of Carboprost in Reducing Postpartum Hemorrhage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carboprost with other common uterotonic agents and antifibrinolytics for the management of postpartum hemorrhage (PPH). The information is based on available clinical trial data and systematic reviews to aid in research and development efforts.

Executive Summary

Postpartum hemorrhage remains a leading cause of maternal mortality worldwide. This compound, a synthetic prostaglandin (B15479496) F2α analogue, is a potent uterotonic agent used for the treatment of PPH, particularly in cases of uterine atony unresponsive to first-line therapies like oxytocin. This guide presents a statistical validation of this compound's efficacy by comparing it against key alternatives: Oxytocin, Misoprostol, and Tranexamic Acid. While robust data exists for this compound's superiority over or equivalence to other uterotonics in specific contexts, direct comparative evidence against Tranexamic Acid is limited, representing a notable gap in current research.

Data Presentation: Comparative Efficacy of Uterotonics for PPH

The following tables summarize quantitative data from various studies, comparing the performance of this compound against other agents in key efficacy and safety measures.

Table 1: this compound vs. Oxytocin for PPH Prophylaxis and Treatment

Outcome MeasureThis compoundOxytocinKey Findings & Citations
Mean Blood Loss (ml) Significantly lowerHigherIn a study on high-risk patients undergoing cesarean delivery, the median blood loss in the this compound group was 438 ml, compared to 610 ml in the Oxytocin group.
Reduction in Duration of Third Stage of Labor Significant reductionLonger durationOne study reported a mean duration of 6.05 minutes for the this compound group versus 7.02 minutes for the Oxytocin group.
Need for Additional Uterotonics Significantly less frequentMore frequentIn a randomized controlled trial, only 4% of patients in the this compound group required additional uterotonics compared to 21% in the Oxytocin group.
Side Effects More frequent (diarrhea, vomiting, nausea)Less frequentA systematic review noted that around 15% of women who received this compound experienced side effects.

Table 2: this compound vs. Misoprostol for PPH Management

Outcome MeasureThis compoundMisoprostolKey Findings & Citations
Efficacy in Preventing PPH Equally effectiveEqually effectiveA study comparing prophylactic use of intramuscular this compound, sublingual misoprostol, and intramuscular methylergometrine found all three to be equally effective in PPH prevention.
Mean Blood Loss (ml) Significantly lessHigherOne comparative study observed that the mean blood loss was significantly less with this compound.
Side Effects Diarrhea, vomitingShivering, feverDiarrhea was a common complaint with this compound, while shivering and fever are more associated with Misoprostol.

Table 3: this compound vs. Tranexamic Acid for PPH Management

Outcome MeasureThis compoundTranexamic AcidKey Findings & Citations
Direct Comparative Data Not availableNot availableThere is a lack of head-to-head randomized controlled trials directly comparing the efficacy and safety of this compound and Tranexamic Acid for the treatment of PPH.
Mechanism of Action Uterotonic (induces uterine contractions)Antifibrinolytic (prevents clot breakdown)This compound acts on the myometrium to stimulate contractions, while Tranexamic acid inhibits the enzymatic breakdown of fibrin.
Indication in PPH Second-line treatment for uterine atonyAdjunctive therapy for PPH, especially when trauma is suspected or in combination with uterotonics.[1]The World Health Organization (WHO) recommends the early use of intravenous tranexamic acid (within 3 hours of birth) in addition to standard care for women with clinically diagnosed postpartum haemorrhage.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of typical experimental protocols for clinical trials evaluating uterotonics for PPH.

Protocol Outline: Randomized Controlled Trial of this compound vs. Oxytocin (Adapted from the COPE Trial Protocol)
  • Study Design: A double-blind, double-dummy, randomized controlled trial.[2]

  • Participants: Women aged 16 and over with clinically diagnosed primary PPH after vaginal or cesarean birth.

  • Intervention:

    • Group 1 (this compound): Intramuscular injection of 250 µg this compound and an intravenous placebo.

    • Group 2 (Oxytocin): Intravenous injection of 5-10 IU Oxytocin and an intramuscular placebo.[2]

  • Primary Outcome: The need for a blood transfusion.[2]

  • Secondary Outcomes:

    • Estimated blood loss.

    • Need for additional uterotonic drugs.

    • Maternal side effects (e.g., nausea, vomiting, diarrhea, hypertension).

    • Hemoglobin levels before and after intervention.

    • Duration of the third stage of labor.

  • Data Collection: Blood loss measured using calibrated drapes. Side effects are recorded through patient questionnaires and clinical observation.

  • Statistical Analysis: Comparison of primary and secondary outcomes between the two groups using appropriate statistical tests (e.g., chi-squared test for categorical variables, t-test for continuous variables).

Mandatory Visualizations

Signaling Pathway of this compound

This compound, a prostaglandin F2α analogue, exerts its uterotonic effect by binding to the prostaglandin F receptor (FP receptor) on myometrial cells. This initiates a signaling cascade leading to uterine muscle contraction.

Carboprost_Signaling_Pathway cluster_cell Myometrial Cell This compound This compound (PGF2α Analogue) FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Contraction Uterine Contraction Ca2->Contraction PKC->Contraction

Caption: this compound signaling pathway in a myometrial cell.

Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing two uterotonic agents for PPH management.

Experimental_Workflow Start Patient with PPH Inclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion Randomization Randomization Inclusion->Randomization GroupA Group A: This compound Administration Randomization->GroupA Arm 1 GroupB Group B: Alternative Drug Administration Randomization->GroupB Arm 2 DataCollection Data Collection (Blood Loss, Side Effects, etc.) GroupA->DataCollection GroupB->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results and Conclusion Analysis->Results

Caption: Workflow of a randomized controlled clinical trial.

Logical Flow: PPH Treatment Decision Pathway

This diagram outlines a simplified decision-making process for the management of PPH, incorporating the use of this compound as a second-line agent.

PPH_Treatment_Pathway PPH_Diagnosis Postpartum Hemorrhage Diagnosed FirstLine First-Line Treatment: Oxytocin + Uterine Massage PPH_Diagnosis->FirstLine Response1 Bleeding Controlled? FirstLine->Response1 Stop Monitor Patient Response1->Stop Yes SecondLine Second-Line Treatment: This compound or other uterotonics Consider Tranexamic Acid Response1->SecondLine No Response2 Bleeding Controlled? SecondLine->Response2 Response2->Stop Yes Surgical Surgical Intervention Response2->Surgical No

Caption: Simplified PPH treatment decision pathway.

References

Safety Operating Guide

Proper Disposal of Carboprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Carboprost is critical for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to manage this compound waste effectively.

This compound tromethamine, a potent synthetic prostaglandin (B15479496) used in clinical and research settings, requires careful handling and disposal due to its pharmacological activity and potential reproductive hazards.[1][2] Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure compliance with federal, state, and local regulations.

Hazard Assessment and Regulatory Overview

This compound tromethamine is classified as harmful if swallowed and may damage fertility or the unborn child.[1][2][3] While some safety data sheets (SDS) do not classify it as a hazardous material under the Globally Harmonized System (GHS), others highlight its reproductive toxicity.[1][2][3][4] It is the responsibility of the waste generator to determine if this compound waste meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local and state regulations.[1] Pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) and may also be subject to rules from the Drug Enforcement Administration (DEA) if classified as a controlled substance.

Summary of Disposal and Safety Data

ParameterInformationSource
Hazard Classification Acute toxicity, oral (Category 4); Reproductive toxicity (Category 1A); May cause damage to organs (cardiovascular system).[1][2][3]
Primary Disposal Route Incineration at a licensed chemical destruction plant.[2][5]
Prohibited Disposal Methods Do not discharge into sewer systems or drains.[2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection/face protection.[1][6]
Spill Cleanup Absorb with inert material, collect in a suitable container for disposal, and decontaminate the area.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of this compound tromethamine and associated waste materials in a laboratory setting.

1. Waste Segregation and Collection:

  • Identify Waste Streams: Categorize this compound waste into sharps (needles, syringes), liquid waste (unused or expired solutions), and contaminated labware (vials, pipette tips, gloves, bench paper).

  • Use Designated Waste Containers:

    • Place all sharps contaminated with this compound into a designated, puncture-resistant sharps container labeled "Hazardous Drug Waste" or as required by your institution's policy.

    • Collect liquid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used in the this compound solution.

    • Dispose of all contaminated labware and personal protective equipment (PPE) in a designated hazardous waste bag or container.

2. Hazardous Waste Determination:

  • Consult your institution's Environmental Health and Safety (EHS) department to perform a formal hazardous waste determination for your this compound waste stream. This determination will be based on its characteristics and your local regulations.

  • If deemed a RCRA hazardous waste, it must be managed according to federal, state, and local hazardous waste regulations.

3. Container Management and Labeling:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound tromethamine), the specific hazard (e.g., "Reproductive Hazard," "Toxic"), and the accumulation start date.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

4. Final Disposal:

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the this compound waste.

  • Incineration: The recommended final disposal method for this compound waste is incineration at a permitted facility.[2][5]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.

5. Spill Management:

  • Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.

  • Don Appropriate PPE: Wear appropriate PPE, including double gloves, a lab coat or gown, and eye protection.

  • Contain and Absorb: Cover the spill with an absorbent material (e.g., chemical absorbent pads or granules).

  • Collect and Clean: Carefully collect the absorbed material and any contaminated debris and place it in a designated hazardous waste container. Clean the spill area with an appropriate decontamination solution.

  • Report: Report the spill to your supervisor and your institution's EHS department.

This compound Disposal Workflow

Carboprost_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Hazard Determination & Storage cluster_2 Final Disposal A This compound Use in Laboratory B Identify Waste Streams (Sharps, Liquid, Contaminated Labware) A->B Spill Spill Occurs A->Spill C Segregate into Designated Hazardous Waste Containers B->C D Perform Hazardous Waste Determination (Consult EHS) C->D E Label Containers Correctly ('Hazardous Waste', Chemical Name, Hazard) D->E F Store in Secure, Designated Area E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Transport to Permitted Facility G->H J Maintain Disposal Records G->J I Incineration H->I Spill_Response Follow Spill Management Protocol (Contain, Clean, Report) Spill->Spill_Response Spill_Response->C

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carboprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Carboprost, a synthetic prostaglandin (B15479496) analogue. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the necessary PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Protective glovesImpervious disposable gloves (e.g., Nitrile) are recommended. Double gloving is advised for compounding, administering, and disposal. Change gloves regularly or immediately if torn, punctured, or contaminated.[1][2][3]
Eye Protection Safety gogglesSafety goggles with side-shields are required to protect against splashes.[1][4][5]
Body Protection Impervious clothing / Lab coatA disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[1][2][4]
Respiratory Protection Suitable respiratorA suitable respirator should be used if there is a risk of aerosol formation or when handling the powder form. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][6][7]

Standard Operating Procedure for Handling this compound

Following a standardized workflow is critical to minimize exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_avoid Avoid Inhalation, Skin/Eye Contact prep_area->handle_avoid Proceed to Handling handle_aerosol Prevent Aerosol/Dust Formation handle_avoid->handle_aerosol post_decon Decontaminate Work Surfaces handle_aerosol->post_decon After Use post_ppe Doff and Dispose of PPE Properly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

This compound Handling Workflow

Experimental Protocol: Handling this compound

  • Preparation : Before handling this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[6][7] Don all required PPE as outlined in the table above.

  • Handling : Avoid direct contact with skin, eyes, and clothing.[4][6] Take care to prevent the formation of aerosols or dust.[4][6]

  • Post-Handling : After use, decontaminate all work surfaces.[1][4] Carefully remove and dispose of all PPE in designated waste containers.[2] Wash your hands thoroughly with soap and water.[2]

Emergency Procedures: Accidental Exposure and Spills

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Immediately move to fresh air. If breathing is difficult, administer CPR. Avoid mouth-to-mouth resuscitation.[1][4]
Skin Contact Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[1][4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][3][4]
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1][4]

Spill Response Protocol

spill_start Spill Occurs spill_evacuate Evacuate Personnel to Safe Area spill_start->spill_evacuate spill_ppe Don Full PPE spill_evacuate->spill_ppe spill_contain Contain Spill to Prevent Spreading spill_ppe->spill_contain spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_decon Decontaminate Surfaces with Alcohol spill_absorb->spill_decon spill_dispose Dispose of Contaminated Material as Hazardous Waste spill_decon->spill_dispose spill_end Spill Cleaned spill_dispose->spill_end

This compound Spill Response Plan
  • Evacuate : Ensure the immediate area of the spill is clear of all personnel.[1][4]

  • Protect : Don full personal protective equipment, including respiratory protection.[1][4]

  • Contain : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][4]

  • Clean-up : Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1][4]

  • Decontaminate : Scrub surfaces and any contaminated equipment with alcohol.[1][4]

  • Dispose : Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[1][4]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

waste_gen Generate this compound Waste (Unused product, contaminated PPE, etc.) waste_segregate Segregate as Hazardous Chemical Waste waste_gen->waste_segregate waste_container Place in Labeled, Leak-Proof Container waste_segregate->waste_container waste_store Store in a Secure, Designated Area waste_container->waste_store waste_dispose Dispose via Licensed Hazardous Waste Disposal Service waste_store->waste_dispose

This compound Waste Disposal Workflow

Disposal Protocol

  • Segregation : All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, should be treated as hazardous waste.[8][9]

  • Containment : Place waste in a clearly labeled, sealed, and leak-proof container.[2][9]

  • Storage : Store the waste container in a designated, secure area away from incompatible materials.[8]

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[8][10] Do not dispose of this compound down the drain or in regular trash.[1][4][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboprost
Reactant of Route 2
Carboprost

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.